5-(Diisopropylamino)amylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-di(propan-2-yl)pentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBCEXYFFKMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396449 | |
| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209803-40-7 | |
| Record name | N1,N1-Bis(1-methylethyl)-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Diisopropylamino)amylamine
CAS Number: 209803-40-7 Synonyms: N,N-Diisopropyl-1,5-pentanediamine, N',N'-di(propan-2-yl)pentane-1,5-diamine
Abstract: This technical guide provides a comprehensive overview of 5-(Diisopropylamino)amylamine, a diamine building block with potential applications in pharmaceutical and materials science. Although specific literature on this compound is limited, this document consolidates fundamental chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route with a complete experimental protocol, predicted analytical data, and a discussion of its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in drug discovery and organic synthesis, providing a foundational understanding of this and structurally related N,N-disubstituted diamines.
Introduction: The Strategic Importance of Substituted Diamines in Research and Development
N,N-disubstituted diamines, such as this compound, are a class of organic compounds characterized by a flexible alkyl chain flanked by two amino groups, one of which is tertiary and carries sterically hindering isopropyl groups. The structural motif of a diamine is a common feature in many biologically active molecules and serves as a versatile scaffold in medicinal chemistry.[1] The presence of both a primary and a tertiary amine group offers differential reactivity, allowing for selective functionalization in multi-step syntheses.
The diisopropylamino moiety is of particular interest in drug design. The bulky isopropyl groups can impart steric hindrance, which can influence a molecule's binding selectivity to its biological target and can also protect the nitrogen from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the tertiary amine can act as a proton acceptor at physiological pH, influencing the solubility and membrane permeability of a molecule. This guide will delve into the specifics of this compound, providing a robust technical resource for its synthesis, characterization, and potential utility.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe use in a research setting.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 209803-40-7 | - |
| Molecular Formula | C₁₁H₂₆N₂ | - |
| Molecular Weight | 186.34 g/mol | - |
| IUPAC Name | N',N'-di(propan-2-yl)pentane-1,5-diamine | - |
| Appearance | Expected to be a liquid | - |
| Storage Temperature | 2-8°C under inert atmosphere |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Principle: Reductive Amination
Reductive amination involves the reaction of a primary amine with a ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. In this case, the primary amino group of 1,5-diaminopentane will be di-alkylated with two isopropyl groups from acetone.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
1,5-Diaminopentane
-
Acetone (ACS grade or higher)
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.0 eq) in anhydrous methanol.
-
Add acetone (5.0 eq, excess) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, or by vacuum distillation, to yield pure this compound.
-
Analytical Characterization (Predicted)
As experimental spectra for this compound are not widely available, the following section provides predicted analytical data based on the known spectroscopic properties of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below.[3]
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~2.8-3.0 ppm (septet, 2H): Methine protons (-CH(CH₃)₂) of the isopropyl groups.
-
δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).
-
δ ~2.4-2.6 ppm (triplet, 2H): Methylene protons adjacent to the tertiary amine (-CH₂-N(iPr)₂).
-
δ ~1.3-1.6 ppm (multiplet, 6H): Methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-).
-
δ ~1.2 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).
-
δ ~1.0-1.1 ppm (doublet, 12H): Methyl protons (-CH(CH₃)₂) of the isopropyl groups.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~50-55 ppm: Methine carbon (-CH(CH₃)₂) of the isopropyl groups.
-
δ ~45-50 ppm: Methylene carbon adjacent to the tertiary amine (-CH₂-N(iPr)₂).
-
δ ~40-45 ppm: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).
-
δ ~30-35 ppm: Methylene carbon of the pentyl chain.
-
δ ~25-30 ppm: Methylene carbon of the pentyl chain.
-
δ ~20-25 ppm: Methyl carbons (-CH(CH₃)₂) of the isopropyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the N-H and C-N bonds.[4][5][6][7]
Predicted IR Absorptions (Liquid Film):
-
3300-3400 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine.
-
2960-2850 cm⁻¹ (strong): C-H stretching of the alkyl groups.
-
~1600 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.
-
1250–1020 cm⁻¹ (medium): C-N stretching of the aliphatic amines.[6]
-
~800-900 cm⁻¹ (broad): N-H wagging of the primary amine.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of aliphatic amines.[8][9][10][11]
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 186, which would be of relatively low abundance.
-
α-Cleavage: The most significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atoms. For the tertiary amine, this would result in a prominent ion at m/z = 171 (M-15, loss of a methyl radical from an isopropyl group) and a base peak at m/z = 100 (loss of a C₅H₁₁N radical). For the primary amine, α-cleavage would lead to a fragment at m/z = 30.
Potential Applications in Drug Development and Organic Synthesis
While specific applications for this compound are not documented, its structural features suggest several potential uses in medicinal chemistry and organic synthesis.
Scaffold for Biologically Active Molecules
The 1,5-diaminopentane backbone is a known scaffold for compounds with a range of biological activities. The presence of both a primary and a tertiary amine allows for the differential introduction of various substituents, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Role of the Diisopropylamino Group
The diisopropylaminoethyl moiety has been incorporated into various pharmaceutical agents.[12][13][14][15] The bulky diisopropyl groups can provide steric shielding, which can enhance the selectivity of a drug for its target receptor or enzyme. This steric hindrance can also protect the amine from metabolic degradation, potentially leading to a longer half-life in vivo. The tertiary amine itself can act as a protonatable center, influencing the aqueous solubility and pharmacokinetic properties of a drug candidate.
Logical Framework for Application
Caption: Logical relationship between structural features and potential applications.
Conclusion
This compound is a structurally interesting diamine with potential as a versatile building block in organic synthesis and medicinal chemistry. While its direct applications are not yet widely reported, this technical guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential utility. The proposed synthetic protocol via reductive amination offers a practical and scalable method for its preparation. The predicted analytical data serve as a benchmark for researchers working with this compound. The unique combination of a primary amine, a sterically hindered tertiary amine, and a flexible alkyl linker makes this compound a promising candidate for the development of novel therapeutics and functional materials. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.
References
- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. allreviewjournal.com [allreviewjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. polysciences.com [polysciences.com]
- 14. 2-(Diisopropylamino)ethyl methacrylate | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,N'-Diisopropyl-1,5-pentanediamine
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N'-diisopropyl-1,5-pentanediamine, a diamine with significant potential in the development of novel pharmaceuticals and advanced materials. The primary focus of this document is on the practical application of reductive amination as the core synthetic strategy. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and discuss the critical parameters that influence reaction yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both a theoretical framework and actionable laboratory instructions.
Introduction: The Significance of N,N'-Diisopropyl-1,5-pentanediamine
N,N'-diisopropyl-1,5-pentanediamine, also known as N,N'-diisopropylcadaverine, is a symmetrically substituted diamine. The incorporation of bulky isopropyl groups on the terminal nitrogen atoms imparts unique steric and electronic properties to the molecule. These characteristics can be exploited in various applications, including as a ligand for metal catalysts, a building block for polymers with tailored properties, and, most notably, as a scaffold for the synthesis of biologically active compounds. The 1,5-pentanediamine (cadaverine) backbone provides a flexible spacer, while the diisopropylamino moieties can influence receptor binding, solubility, and metabolic stability of derivative molecules.
The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity, minimizing the formation of mono-alkylated or over-alkylated byproducts. This guide will focus on the most efficient and scalable method for its preparation: one-pot reductive amination.
Core Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine. This process can be performed in a "direct" or "one-pot" manner, where the amine, carbonyl compound, and reducing agent are all present in the same reaction vessel. This approach is highly efficient as it obviates the need to isolate the intermediate imine.
For the synthesis of N,N'-diisopropyl-1,5-pentanediamine, the reaction proceeds via the condensation of 1,5-pentanediamine with two equivalents of acetone to form a di-imine intermediate. This intermediate is then reduced in situ to the desired N,N'-diisopropyl-1,5-pentanediamine.
Mechanistic Insights
The reductive amination process can be broken down into two key steps:
-
Imine Formation: The nucleophilic primary amine groups of 1,5-pentanediamine attack the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form the C=N double bond of the imine (specifically, a ketimine in this case). This reaction is typically reversible and is often favored by the removal of water or by using a dehydrating agent.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine (or the protonated iminium ion) to the corresponding secondary amine. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the starting carbonyl compound.[1]
dot graph ReductiveAminationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: General Mechanism of Reductive Amination", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General Mechanism of Reductive Amination.
Starting Material: 1,5-Pentanediamine (Cadaverine)
The primary starting material for this synthesis is 1,5-pentanediamine, commonly known as cadaverine. It is a colorless, fuming liquid with a characteristic unpleasant odor.[2] Cadaverine can be produced through the decarboxylation of the amino acid lysine, a process that can be achieved through both biological and chemical methods.[2][3] For laboratory-scale synthesis, high-purity cadaverine is commercially available.
Purification of 1,5-Pentanediamine
For applications requiring high-purity N,N'-diisopropyl-1,5-pentanediamine, it is crucial to start with pure 1,5-pentanediamine. Commercial cadaverine may contain impurities that can interfere with the reductive amination reaction. Purification can be achieved by distillation, often under reduced pressure to prevent decomposition.[4]
Experimental Protocol: One-Pot Synthesis of N,N'-Diisopropyl-1,5-pentanediamine
This protocol is a robust and scalable method for the synthesis of the target compound. The choice of sodium borohydride as the reducing agent offers a good balance of reactivity, selectivity, and cost-effectiveness.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,5-Pentanediamine | 102.18 | 10.22 g | 0.1 |
| Acetone | 58.08 | 17.42 g (22.1 mL) | 0.3 |
| Methanol | 32.04 | 200 mL | - |
| Sodium Borohydride | 37.83 | 9.08 g | 0.24 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.22 g (0.1 mol) of 1,5-pentanediamine in 150 mL of methanol.
-
Addition of Acetone: To the stirred solution, add 17.42 g (0.3 mol) of acetone dropwise at room temperature. A slight exotherm may be observed.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve 9.08 g (0.24 mol) of sodium borohydride in 50 mL of methanol. Add the sodium borohydride solution to the reaction mixture portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Workup:
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of 2 M sodium hydroxide solution to the residue to basify the mixture (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N,N'-diisopropyl-1,5-pentanediamine by vacuum distillation.
-
dot graph SynthesisWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Experimental Workflow for Synthesis.
Alternative Synthetic Approaches
While one-pot reductive amination with borohydride reagents is a highly effective method, other approaches can also be employed.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents.[5] In this method, the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[5]
Advantages:
-
High atom economy, with water as the only byproduct.
-
Catalyst can often be recovered and reused.
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
Catalyst may be sensitive to impurities in the starting materials.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction utilizes formic acid or a formate salt as both the reducing agent and a source of the alkyl group (in the case of methylation). For isopropylation, this method is less common but conceptually possible.
Conclusion
The synthesis of N,N'-diisopropyl-1,5-pentanediamine is readily achievable through one-pot reductive amination of 1,5-pentanediamine with acetone. The use of sodium borohydride as a reducing agent provides a reliable and scalable method suitable for most laboratory settings. For larger-scale industrial applications, catalytic hydrogenation may be a more economical and environmentally friendly alternative, albeit with higher initial equipment costs. Careful control of reaction parameters and purification of the final product are essential to obtain high-purity material for subsequent applications in research and development.
References
Spectroscopic Characterization of 5-(Diisopropylamino)amylamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(Diisopropylamino)amylamine, also known by its IUPAC name N',N'-di(propan-2-yl)pentane-1,5-diamine.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this diamine. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Molecular Structure and Overview
This compound is a diamine with a molecular formula of C₁₁H₂₆N₂ and a molecular weight of 186.34 g/mol .[1][2] Its structure features a five-carbon pentane chain with a primary amine at one terminus and a tertiary amine, substituted with two isopropyl groups, at the other. This unique arrangement of a primary and a sterically hindered tertiary amine influences its chemical reactivity and spectroscopic properties.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, and C-H vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A plausible method for obtaining the IR spectrum is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique suitable for liquid samples.
Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[1]
Methodology:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Apply a small drop of neat this compound liquid directly onto the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Predicted IR Spectral Data and Interpretation
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies and data from similar molecules like diisopropylamine and amylamine.[3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3380 - 3250 | Medium, broad | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2960 - 2850 | Strong | C-H stretch | Alkyl groups (CH, CH₂, CH₃) |
| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1470 - 1450 | Medium | C-H bend (scissoring/asymmetric) | Alkyl groups (CH₂, CH₃) |
| 1385 - 1365 | Medium | C-H bend (symmetric, gem-dimethyl) | Isopropyl groups |
| 1200 - 1020 | Medium | C-N stretch | Tertiary and Primary Amines |
| 900 - 650 | Broad | N-H wag | Primary Amine (-NH₂) |
The presence of a primary amine will be clearly indicated by the two N-H stretching bands in the 3380-3250 cm⁻¹ region and the N-H bending vibration around 1650-1580 cm⁻¹. The strong C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretching vibrations are typically found in the fingerprint region and can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule, allowing for unambiguous structure determination.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ 77.16) or TMS.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts are estimated based on the analysis of similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.9 - 3.1 | Septet | 2H | -CH(CH₃)₂ |
| ~ 2.6 - 2.7 | Triplet | 2H | -CH₂-NH₂ |
| ~ 2.3 - 2.4 | Triplet | 2H | -N(iPr)₂-CH₂- |
| ~ 1.4 - 1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
| ~ 1.2 - 1.3 | Singlet (broad) | 2H | -NH₂ |
| ~ 0.9 - 1.0 | Doublet | 12H | -CH(CH₃)₂ |
Interpretation:
-
The most downfield proton signals are those adjacent to the nitrogen atoms.
-
The methine protons of the isopropyl groups are expected to appear as a septet due to coupling with the twelve methyl protons.
-
The methyl protons of the isopropyl groups will appear as a doublet.
-
The methylene groups of the pentane chain will exhibit triplet or multiplet patterns depending on their proximity to the nitrogen atoms and each other.
-
The primary amine protons often appear as a broad singlet and their chemical shift can be concentration and temperature dependent.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum is summarized in the following table.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 50 - 55 | -CH(CH₃)₂ |
| ~ 48 - 52 | -N(iPr)₂-CH₂- |
| ~ 42 - 45 | -CH₂-NH₂ |
| ~ 32 - 35 | -CH₂-CH₂-NH₂ |
| ~ 25 - 28 | -CH₂-CH₂-CH₂- |
| ~ 20 - 22 | -CH(CH₃)₂ |
Interpretation:
-
The carbon atoms directly bonded to nitrogen atoms will be the most deshielded and appear at higher chemical shifts.
-
The carbons of the isopropyl groups will have distinct signals for the methine and methyl carbons.
-
The three methylene carbons of the pentane backbone will have unique chemical shifts.
Caption: Predicted NMR structural correlations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Introduce a small amount of the sample into the ion source, typically after separation by gas chromatography.
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation
Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 186.34. Therefore, the nominal mass peak should appear at m/z 186 .
Major Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.
-
Alpha-cleavage at the tertiary amine:
-
Loss of a propyl group (-C₃H₇) from the pentyl chain would lead to a fragment at m/z 143 .
-
Loss of a methyl group from an isopropyl substituent would result in a fragment at m/z 171 .
-
Cleavage resulting in the formation of the diisopropyl iminium ion would yield a prominent peak at m/z 100 .
-
-
Alpha-cleavage at the primary amine:
-
Cleavage of the C-C bond between the first and second carbons of the pentyl chain would produce a fragment at m/z 30 ([CH₂=NH₂]⁺).
-
The base peak in the mass spectrum is likely to be one of the stable iminium ions formed through alpha-cleavage, with m/z 100 being a strong candidate.
| m/z | Predicted Fragment Ion |
| 186 | [C₁₁H₂₆N₂]⁺ (Molecular Ion) |
| 171 | [M - CH₃]⁺ |
| 143 | [M - C₃H₇]⁺ |
| 100 | [(iPr)₂N=CH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a complementary and powerful toolkit for the structural elucidation and confirmation of this compound. This guide outlines the expected spectral features and provides standardized protocols for data acquisition. While the NMR and MS data presented are predictive, they are based on sound chemical principles and provide a robust framework for interpreting experimental results. Researchers working with this compound can use this guide to aid in the verification of its identity and purity.
References
- 1. N',N'-di(propan-2-yl)pentane-1,5-diamine | C11H26N2 | CID 3790585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diisopropylamine [webbook.nist.gov]
- 4. Amylamine(110-58-7) IR Spectrum [m.chemicalbook.com]
- 5. Diisopropylamine(108-18-9) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-(Diisopropylamino)amylamine
Executive Summary: 5-(Diisopropylamino)amylamine is a bifunctional aliphatic diamine characterized by a primary amine and a sterically hindered tertiary amine, separated by a flexible five-carbon alkyl chain. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry. The distinct reactivity of its two nitrogen centers—the nucleophilic primary amine and the non-nucleophilic, basic tertiary amine—allows for selective chemical transformations. The bulky diisopropyl groups on the tertiary amine provide significant steric hindrance, a feature that can be strategically exploited to direct reaction outcomes and modulate the physicochemical properties of derivative molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and synthetic potential, with a focus on its applications for researchers in medicinal chemistry and materials science.
Molecular Architecture and Physicochemical Profile
This compound, also known by its IUPAC name N¹,N¹-diisopropylpentane-1,5-diamine, is an organic compound whose utility is fundamentally derived from its distinct molecular structure. It integrates three key functional components: a reactive primary amine (-NH₂), a basic and sterically encumbered tertiary amine (-N(iPr)₂), and a flexible pentylene linker.
Structural Elucidation and Identification
The definitive identity of the molecule is established through a combination of nomenclature and standardized chemical identifiers.
-
IUPAC Name: N¹,N¹-Diisopropylpentane-1,5-diamine
-
Molecular Formula: C₁₁H₂₆N₂[3]
-
Molecular Weight: 186.34 g/mol [3]
For computational and database purposes, the following identifiers precisely describe the molecule's topology and stereochemistry:
-
SMILES (Simplified Molecular-Input Line-Entry System): CC(C)N(CCCCCN)C(C)C[3] This notation captures the connectivity of the atoms in a linear string, representing the two isopropyl groups attached to a nitrogen, which is in turn connected to a five-carbon chain terminating in a primary amine.
-
InChI (International Chemical Identifier): 1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3[3] The InChI provides a more layered and unique description of the molecule's constitution.
-
InChI Key: CIFBCEXYFFKMEB-UHFFFAOYSA-N[3] This is a hashed version of the InChI, used for efficient database searching.
Caption: 2D representation of this compound.
Physicochemical Data
The bulk properties of this compound are critical for its handling, storage, and application in synthetic protocols. It exists as a liquid at standard temperature and pressure.[3]
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Boiling Point | 228.5 °C at 760 mmHg | [4] |
| Density | 0.84 g/cm³ | [4] |
| Flash Point | 90.3 °C | [4] |
| Refractive Index | 1.455 | [4] |
| Vapor Pressure | 0.073 mmHg at 25 °C | [4] |
Analytical Characterization and Structural Verification
Confirming the identity and purity of this compound is a prerequisite for its use in any research or development context. A multi-technique approach is standard, providing orthogonal data points for unambiguous structural validation.
References
Introduction: The Imperative of Purity in Chemical Synthesis
An In-depth Technical Guide to the Purity and Characterization of 5-(Diisopropylamino)amylamine
This compound, a diamine featuring both a primary and a tertiary amine functional group, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized polymers. Its unique structure allows for differential reactivity at its two nitrogen centers, making it a versatile intermediate. However, the utility of this molecule is directly contingent upon its purity. The presence of impurities—such as unreacted starting materials, reaction by-products, or residual solvents—can lead to unpredictable reaction outcomes, compromised product yields, and, in the context of drug development, significant safety concerns.
This guide provides a comprehensive framework for the purification and analytical characterization of this compound. As a Senior Application Scientist, the focus is not merely on the execution of analytical techniques but on the strategic integration of methods to build a self-validating and holistic understanding of the material's quality. We will explore the causality behind experimental choices, ensuring that each step provides a definitive piece of the puzzle, culminating in a complete and trustworthy purity profile.
Part 1: Purification Strategy—From Crude Product to High-Purity Material
The purification of this compound must address potential impurities arising from its synthesis. A common synthetic route involves the reaction of a suitable precursor with diisopropylamine, followed by further functional group manipulation. This can introduce a range of contaminants. The chosen purification strategy leverages the physicochemical properties of the target amine.
Common Impurities to Consider:
-
Starting Materials: Unreacted 1,5-diaminopentane, diisopropylamine, or alkylating agents.
-
By-products: Products of over-alkylation or side reactions.
-
Solvents: Residual solvents from the reaction and workup steps (e.g., Toluene, THF, Dichloromethane).
-
Water: Introduced during aqueous workup steps.
A multi-step purification workflow is recommended to effectively remove this diverse array of potential impurities.
Caption: A robust two-step purification workflow for this compound.
Experimental Protocol: Acid-Base Extraction
Causality: This technique exploits the basicity of the amine functional groups. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously, venting frequently.
-
Allow the layers to separate. The amine salt is now in the aqueous (bottom) layer.
-
Drain and collect the aqueous layer. Discard the organic layer containing neutral impurities.
-
Return the aqueous layer to the separatory funnel. Slowly add a base, such as 2M sodium hydroxide (NaOH), with cooling, until the solution is strongly basic (pH > 12).
-
Extract the regenerated free amine back into a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified amine.
Experimental Protocol: Vacuum Distillation
Causality: Distillation separates liquids based on differences in their boiling points. For high-boiling-point compounds like this compound, applying a vacuum lowers the boiling point significantly. This is critical to prevent thermal degradation, a common issue with amines at high temperatures.[1][2]
Step-by-Step Methodology:
-
Set up a fractional distillation apparatus rated for vacuum operation. Ensure all glass joints are properly sealed.
-
Place the partially purified amine from the extraction step into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
-
Collect the product fraction at its characteristic boiling point under the applied pressure.
-
Once the main fraction is collected, stop the heating and allow the system to cool completely before releasing the vacuum.
Part 2: Comprehensive Characterization and Purity Verification
No single analytical technique is sufficient to confirm both the identity and purity of a compound. A suite of orthogonal methods—methods that measure different properties—is required for a trustworthy assessment.
Caption: Orthogonal analytical workflow for complete characterization.
A. Spectroscopic Identification
Causality: NMR provides the most definitive information regarding the molecular structure by mapping the carbon-hydrogen framework. The chemical shift, integration, and splitting pattern of each signal correspond to the unique electronic environment of the protons and carbons in the molecule.
¹H NMR Data Interpretation:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.0 | Doublet | 12H | -CH(C H₃)₂ |
| b | ~3.0 | Septet | 2H | -C H(CH₃)₂ |
| c | ~2.4 | Triplet | 2H | -N-C H₂-CH₂- |
| d | ~1.4-1.6 | Multiplet | 4H | -CH₂-C H₂C H₂-CH₂- |
| e | ~2.7 | Triplet | 2H | -CH₂-C H₂-NH₂ |
| f | ~1.3 | Singlet (broad) | 2H | -NH ₂ |
Experimental Protocol (¹H NMR):
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3]
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The presence of N-H stretches and bends confirms the primary amine, while the C-N stretch confirms the amine backbone.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine (R-NH₂) - typically two bands for asymmetric and symmetric stretches.[4][5][6] |
| 1580-1650 | N-H Bend (Scissoring) | Primary Amine (R-NH₂).[4][7] |
| 1020-1250 | C-N Stretch | Aliphatic Amine.[4][5] |
| 2850-2970 | C-H Stretch | Alkane |
Experimental Protocol:
-
Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Causality: GC-MS provides two critical pieces of information. The gas chromatogram gives a purity profile based on the retention time of the compound and any volatile impurities. The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.
Expected Mass Spectrum Data:
-
Molecular Ion [M]⁺: m/z = 186.34. The presence of this peak confirms the molecular weight.[8]
-
Key Fragments: Look for characteristic losses, such as the loss of an isopropyl group (m/z = 143) or cleavage of the amyl chain.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program, for example: initial temperature of 60°C, ramp at 10°C/min to 280°C.
-
Acquire mass spectra using electron ionization (EI) at 70 eV.
B. Purity and Quantitative Assays
Causality: GC with a Flame Ionization Detector (FID) is the gold standard for quantifying the purity of volatile organic compounds. The area of the peak in the chromatogram is directly proportional to the concentration of the compound. The area percent of the main peak relative to the total area of all peaks provides a measure of purity.
Experimental Protocol:
-
Prepare the sample as described for GC-MS.
-
Use an instrument and column identical to the GC-MS setup but with an FID detector.
-
Run the same temperature program to ensure good separation of any potential impurities.
-
Integrate all peaks in the chromatogram and calculate the area percent of the main peak. A purity specification of >99.0% is common for high-quality materials.
Causality: Elemental analysis by combustion provides the mass percentage of Carbon, Hydrogen, and Nitrogen in the pure compound.[9][10][11] This is a fundamental test of composition. The experimentally determined percentages must match the theoretical values calculated from the molecular formula (C₁₁H₂₆N₂).[8]
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 70.90% | 70.50% - 71.30% |
| Hydrogen (H) | 14.06% | 13.66% - 14.46% |
| Nitrogen (N) | 15.04% | 14.64% - 15.44% |
Experimental Protocol:
-
Submit a small, accurately weighed sample (~2-3 mg) to a dedicated elemental analysis facility.
-
The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a thermal conductivity detector.[12]
Causality: Water is a common impurity that is not detected by GC or elemental analysis. Karl Fischer titration is a highly specific method that reacts stoichiometrically with water, providing an accurate quantification.[13][14] For an expected low water content (<1%), coulometric titration is preferred for its higher sensitivity.[15][16]
Experimental Protocol (Coulometric):
-
The Karl Fischer titrator's vessel is filled with a specialized reagent.
-
The instrument is tared to remove any ambient moisture.
-
A known weight of the sample is injected directly into the vessel using a gas-tight syringe.
-
The instrument automatically titrates the water present and reports the content, typically in ppm or weight percent. A specification of <0.1% is often required.
Causality: Manufacturing processes often leave trace amounts of organic solvents. These have no therapeutic benefit and may be toxic.[17][18] The International Council for Harmonisation (ICH) Q3C guideline provides limits for common solvents.[18][19] Headspace GC-MS is the standard method for this analysis.
Experimental Protocol:
-
Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Seal the vial and heat it in the headspace autosampler to allow volatile solvents to partition into the gas phase above the sample.
-
An automated syringe injects a sample of the headspace gas into the GC-MS for separation and identification.
-
Quantification is performed against a standard containing known amounts of the expected solvents.
Causality: Contamination by heavy metals can occur from catalysts or leaching from equipment. Modern pharmacopeial standards (USP <232>/<233>) mandate the use of sensitive, specific techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to control these impurities.[20][21]
Experimental Protocol:
-
A sample is accurately weighed and digested in a mixture of high-purity acids (e.g., nitric acid) using microwave heating. This destroys the organic matrix.
-
The resulting solution is diluted and introduced into the ICP-MS.
-
The instrument atomizes and ionizes the sample in a high-temperature plasma, and the mass spectrometer detects and quantifies the specific elements present.
Causality: TGA measures changes in a sample's mass as it is heated at a controlled rate.[22][23] It is used to determine the thermal stability and decomposition temperature of the material. A sharp, single mass loss step at a high temperature is indicative of a pure, non-solvated compound. The presence of volatile impurities like residual solvent would be seen as an initial mass loss at a lower temperature.
Experimental Protocol:
-
Place a small amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample from ambient temperature to ~500°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Conclusion
The characterization of this compound is a process of methodical, evidence-based investigation. It begins with targeted purification to remove probable impurities and culminates in a multi-pronged analytical assessment. By integrating spectroscopic techniques for structural confirmation (NMR, FTIR, MS) with quantitative methods for purity and contaminant analysis (GC-FID, Elemental Analysis, Karl Fischer, etc.), a comprehensive and trustworthy quality profile is established. This rigorous, self-validating approach is essential for any researcher, scientist, or drug development professional to ensure the reliability of their work and the safety of the resulting products.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. azom.com [azom.com]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. Karl Fischer water content titration - Scharlab [scharlab.com]
- 16. mt.com [mt.com]
- 17. pharmtech.com [pharmtech.com]
- 18. database.ich.org [database.ich.org]
- 19. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. Pharmaceutical heavy metals detection now requires high tech equipment [manufacturingchemist.com]
- 22. mt.com [mt.com]
- 23. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
5-(Diisopropylamino)amylamine safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-(Diisopropylamino)amylamine
This document provides a comprehensive technical guide for the safe handling, use, storage, and disposal of this compound (CAS RN: 209803-40-7). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of risk mitigation.
This compound, also known as N,N-Diisopropyl-1,5-pentanediamine, is a diamine compound used in chemical synthesis.[1][2][3] Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Chemical Name | N,N-Diisopropyl-1,5-pentanediamine | [2][3] |
| Synonyms | This compound, 5-(Diisopropylamino)pentylamine | [2] |
| CAS Number | 209803-40-7 | [2][3][4] |
| Molecular Formula | C₁₁H₂₆N₂ | [2][3][4] |
| Molecular Weight | 186.34 g/mol | [3][4][5] |
| Appearance | Liquid |[5] |
The primary risks associated with this compound stem from its corrosive nature, a common trait for amines. The hazard profile, aggregated from supplier safety data, dictates the stringent handling procedures that follow.[3][6]
Table 2: GHS Hazard Profile
| Pictogram(s) | Signal Word | Hazard Statements |
|---|
|
| Danger | H314: Causes severe skin burns and eye damage.[3][6] H318: Causes serious eye damage.[6] |
The causality behind this classification lies in the compound's chemical structure. The amine functional groups are basic and can readily react with biological tissues, leading to chemical burns and irreversible tissue damage upon contact.
A Risk Mitigation Framework: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. This guide is structured around the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. The causality is simple: it is always better to remove a hazard or isolate people from it than to rely solely on a barrier like gloves.
Caption: The Hierarchy of Controls for risk management.
For this compound, elimination or substitution may not be feasible in a research context. Therefore, this guide focuses on robust Engineering Controls, Administrative Controls, and PPE.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards. Their primary advantage is that they provide protection passively, without requiring specific actions from the user.
-
Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be conducted inside a certified chemical fume hood.[7][8] The hood contains vapors and protects the user from inhalation and splashes.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[9]
-
Safety Showers and Eyewash Stations: These must be located within a 10-second, unobstructed travel distance from the workstation.[8] Regular testing (weekly) is mandatory to ensure functionality.
-
Causality: Due to the severe and rapid damage caused by corrosive amines, immediate and copious flushing with water is the most critical first aid measure to minimize injury.[9]
-
Standard Operating Procedure (SOP) for Handling
This protocol is a self-validating system for the routine handling of this compound.
Experimental Protocol: Weighing and Transfer
-
Pre-Operation Safety Check:
-
Confirm the chemical fume hood's certification is current and the airflow monitor indicates normal operation.
-
Ensure the work area is clear of clutter.
-
Verify the location of the nearest safety shower, eyewash, and spill kit.
-
Don all required PPE as specified in Section 5.
-
-
Staging:
-
Place all necessary equipment (beakers, spatulas, graduated cylinders, wash bottles with appropriate solvent) inside the fume hood before retrieving the reagent container. This minimizes movement in and out of the hood.
-
Ground and bond the receiving container and the primary container to prevent static discharge, as related amines can be flammable.[7][10]
-
-
Reagent Handling:
-
Before opening, allow the container to reach room temperature to prevent moisture condensation.
-
Slowly open the container inside the fume hood to safely vent any pressure buildup.
-
Use only compatible tools (e.g., glass, stainless steel) for transfer.
-
Dispense the required amount slowly and carefully to avoid splashing.
-
Securely cap the primary container immediately after use.
-
-
Post-Operation Cleanup:
-
Decontaminate any surfaces inside the fume hood that may have been exposed.
-
Carefully clean all equipment used.
-
Remove PPE in the correct order (gloves last) to prevent self-contamination.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]
-
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used in conjunction with the controls described above. The selection of appropriate PPE is critical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[11] Due to the severe corrosive nature of the compound, a full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[8][12]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against corrosive splashes or vapors. A face shield protects the entire face from direct splashes.[13]
-
-
Skin Protection:
-
Gloves: Handle with gloves.[12] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use. For prolonged work or direct immersion, consult the glove manufacturer's chemical resistance data. Double-gloving is a prudent measure. Dispose of contaminated gloves immediately and wash hands.[12]
-
Lab Coat/Apron: A flame-retardant, chemical-resistant lab coat is required.[9] For larger-scale operations, a chemically impervious apron should be worn over the lab coat.
-
-
Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Emergency Response Protocols
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
Table 3: Emergency First Aid Measures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [8][9][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [9][14] |
| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[8][9][11][14] |
-
Causality for "Do NOT Induce Vomiting": Inducing vomiting after ingesting a corrosive substance can cause a second round of damage to the esophagus and mouth.[9][15]
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential.
Caption: Decision workflow for spill response.
Spill Cleanup Protocol
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[9][16] Alert your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Contain: Cover drains and contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7][16]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste container through your institution's hazardous waste management program.[9]
Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
-
Storage:
-
Disposal:
References
- 1. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 2. scbt.com [scbt.com]
- 3. N',N'-di(propan-2-yl)pentane-1,5-diamine | C11H26N2 | CID 3790585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 209803-40-7 [m.chemicalbook.com]
- 5. 5-(ジイソプロピルアミノ)アミルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N-Diisopropyl-1,5-pentanediamine, 97%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. opcw.org [opcw.org]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 5-(Diisopropylamino)amylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 5-(Diisopropylamino)amylamine
This compound, also known as N1,N1-diisopropylpentane-1,5-diamine, is a diamine compound with the chemical formula C11H26N2. Its structure features a pentane backbone with a primary amine at one end and a diisopropylamine group at the other. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its utility in research and development necessitates a thorough understanding of its properties and the safety protocols required for its handling. This guide provides a comprehensive overview of the material safety data for this compound, offering in-depth insights for professionals working with this compound.
Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physicochemical properties of a substance. These properties influence its behavior under various conditions and are critical for designing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 209803-40-7 | [1] |
| Molecular Formula | C11H26N2 | [1] |
| Molecular Weight | 186.34 g/mol | [2] |
| Appearance | Liquid (form may vary) | [3] |
| Synonyms | N1,N1-diisopropylpentane-1,5-diamine, 5-(Diisopropylamino)pentylamine | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary dangers associated with this chemical are its corrosive nature and potential for harm if ingested.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[4][5][6]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4][5][6]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][5][6]
Hazard Statements:
Signal Word: Danger[2]
Precautionary Statements: A comprehensive list of precautionary statements is essential for mitigating the risks associated with this compound. Key precautions include:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[6]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2][6]
Experimental Workflow: Safe Handling and Personal Protection
The corrosive nature of this compound mandates a stringent and well-defined handling protocol. The following workflow is designed to minimize exposure and ensure the safety of laboratory personnel.
Caption: Experimental workflow for the safe handling of this compound.
Detailed Protocol:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[8]
-
Skin Protection: Wear a chemically resistant lab coat. Gloves are essential; nitrile or neoprene gloves should be used. Always inspect gloves for any signs of degradation or puncture before use.[3][8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
-
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Use compatible dispensing equipment, such as glass syringes or cannulas, for transfers to minimize the risk of spills.
-
Keep the container tightly closed when not in use.[7]
-
Prevent the buildup of electrostatic charge by grounding and bonding containers and transfer equipment.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel. Keep containers tightly sealed.
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a rapid and informed response is critical. The following diagram outlines the logical flow of actions to take in an emergency situation.
Caption: Emergency response workflow for this compound exposure or spills.
First-Aid Measures:
-
In case of skin contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek immediate medical attention.[8]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][8] Seek immediate medical attention.[8]
-
If swallowed: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Toxicological and Ecological Considerations
For context, a structurally related compound, diisopropylamine (CAS 108-18-9), exhibits the following toxicological profile:
-
Acute Oral Toxicity (Rat): LD50 of 420 mg/kg.
-
Acute Inhalation Toxicity (Rat): LC50 of 5.35 mg/L for a 4-hour exposure.
It is crucial to emphasize that this data is for a different, albeit related, compound and should only be used as a preliminary guide to the potential hazards. Compound-specific toxicological studies are necessary for a complete risk assessment.
Ecological data for this compound is also limited. However, many amines are harmful to aquatic life. Therefore, it is imperative to prevent the release of this compound into the environment.[3] All waste materials should be collected and disposed of in accordance with local, state, and federal regulations.
Fire and Explosion Hazard Data
While specific flammability data for this compound is not consistently reported, related amines can be flammable.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]
-
Unusual Fire and Explosion Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[6]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. Its corrosive nature and potential for toxicity demand strict adherence to the safety protocols outlined in this guide. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. It is incumbent upon all users to seek out the most current and comprehensive safety data and to integrate this information into their laboratory-specific safety procedures.
References
- 1. scbt.com [scbt.com]
- 2. 209803-40-7|N1,N1-Diisopropylpentane-1,5-diamine|BLD Pharm [bldpharm.com]
- 3. westliberty.edu [westliberty.edu]
- 4. N,N-Diisopropyl-1,5-pentanediamine, 97%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Unlocking the Potential of Sterically Hindered Diamines: A Technical Guide to 5-(Diisopropylamino)amylamine in Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-(Diisopropylamino)amylamine, a structurally distinct diamine featuring bulky diisopropyl groups, represents an intriguing yet underexplored molecule in the landscape of chemical research. While direct applications are not extensively documented, its architecture as an N,N'-disubstituted diamine with significant steric hindrance suggests a wealth of potential in medicinal chemistry and coordination chemistry. This guide provides a comprehensive technical overview of the core properties of this compound and, by drawing parallels with structurally related compounds, illuminates its potential applications as a scaffold for novel therapeutic agents and as a specialized ligand in inorganic synthesis. We will delve into the scientific rationale behind these potential applications, propose detailed experimental workflows for their investigation, and provide the necessary theoretical framework for researchers to embark on the exploration of this promising chemical entity.
Introduction: The Significance of N,N'-Disubstituted Diamines
N,N'-disubstituted diamines are a class of organic compounds characterized by a flexible aliphatic chain flanked by two nitrogen atoms, each bearing substituent groups. The nature of these substituents, along with the length of the carbon linker, profoundly influences the molecule's physicochemical properties and biological activity. In recent years, this class of compounds has garnered significant attention in drug discovery, particularly for the development of novel antiparasitic and antimicrobial agents.[1][2][3] The diamine motif can interact with biological targets such as DNA, enzymes, and polyamine transporters, which are crucial for pathogen survival.[4]
This compound, with its five-carbon (amyl) backbone and sterically demanding diisopropyl groups on one of the nitrogen atoms, presents a unique variation within this family. The bulky isopropyl substituents can impart specific properties, such as enhanced metabolic stability, altered solubility, and unique steric interactions with biological targets, making it a compelling candidate for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 209803-40-7 | [5][6] |
| Molecular Formula | C₁₁H₂₆N₂ | [6] |
| Molecular Weight | 186.34 g/mol | |
| Appearance | Liquid | |
| SMILES | CC(C)N(CCCCCN)C(C)C | |
| InChI Key | CIFBCEXYFFKMEB-UHFFFAOYSA-N |
Potential Application I: A Scaffold for Novel Antiparasitic Agents
The structural motif of N,N'-disubstituted diamines has proven to be a fertile ground for the discovery of potent antiparasitic compounds. Research has demonstrated the efficacy of such molecules against a range of parasites, including Leishmania donovani, Plasmodium falciparum, and Toxoplasma gondii.[1][2][7] The proposed mechanism of action often involves the disruption of polyamine metabolism in these organisms, which is essential for their proliferation and survival.[4]
The bulky diisopropyl groups of this compound could play a crucial role in enhancing its antiparasitic potential. These groups can influence the molecule's ability to cross biological membranes and may provide a steric shield, preventing rapid metabolic degradation and prolonging its therapeutic effect.
Hypothetical Workflow for Screening Antileishmanial Activity
This section outlines a detailed, step-by-step methodology for assessing the potential of this compound as an antileishmanial agent.
Caption: Workflow for antileishmanial drug discovery.
Experimental Protocol: Promastigote Viability Assay
-
Culturing of Leishmania donovani Promastigotes: Culture promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Setup: In a 96-well plate, add 1 x 10⁶ promastigotes per well. Add the serially diluted compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubation: Incubate the plate at 25°C for 48-72 hours.
-
Viability Assessment: Assess parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation/590 nm emission).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Potential Application II: Development of Novel Antimycobacterial Agents
The structural similarity of some N,N'-disubstituted diamines to known antituberculosis compounds like SQ109 has prompted the exploration of this chemical class for antimycobacterial activity.[3] These compounds have shown promise against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[3] The lipophilic nature of the bulky N-substituents could facilitate the penetration of the mycobacterial cell wall.
Proposed Workflow for Antimycobacterial Activity Screening
Caption: Workflow for antimycobacterial drug discovery.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well. Include positive (e.g., Isoniazid) and negative (no drug) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Colorimetric Reading: Add Alamar Blue solution and re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Potential Application III: Ligand in Coordination Chemistry
The presence of two nitrogen atoms makes this compound a potential bidentate ligand for metal ions. The bulky diisopropyl groups can enforce specific coordination geometries and provide kinetic stability to the resulting metal complexes.[8] Such sterically hindered ligands are valuable in catalysis and the synthesis of novel inorganic materials. The flexible amyl chain allows for the formation of stable chelate rings with metal centers.
General Synthesis and Characterization of a Metal Complex
Caption: General workflow for synthesis and characterization of metal complexes.
Experimental Protocol: Synthesis of a Putative Copper(II) Complex
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve one equivalent of a copper(II) salt (e.g., CuCl₂) in a suitable solvent (e.g., acetonitrile).
-
Ligand Addition: Slowly add a solution of one to two equivalents of this compound in the same solvent to the metal salt solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction by thin-layer chromatography.
-
Isolation: Upon completion, reduce the solvent volume under vacuum. If a precipitate forms, collect it by filtration. If not, crystallization may be induced by the addition of a non-polar solvent or by slow evaporation.
-
Characterization: Characterize the resulting complex using techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to study its properties in solution, and FT-IR spectroscopy to observe changes in vibrational modes upon coordination.
Conclusion and Future Directions
While this compound remains a relatively uncharacterized compound, its structural features strongly suggest its potential as a valuable building block in both medicinal and coordination chemistry. The in-depth technical guide presented here, based on the established activities of structurally similar N,N'-disubstituted diamines, provides a solid foundation and a clear roadmap for researchers to unlock the potential of this intriguing molecule. The proposed experimental workflows offer practical starting points for investigating its bioactivity and coordination properties. Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold to explore structure-activity relationships and to optimize its properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing N,N'-disubstituted diamines in antimalarial drug development: Structure-activity relationships and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing antiparasitic N,N'-aliphatic diamine derivatives as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Value of Asymmetric Diamines in Synthesis
An In-Depth Technical Guide to 5-(Diisopropylamino)amylamine as a Chemical Intermediate
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, diamines serve as foundational scaffolds and versatile linkers.[1][2] this compound, also known as N¹,N¹-Bis(1-methylethyl)-1,5-pentanediamine, emerges as a particularly valuable intermediate.[3] Its structure, featuring a five-carbon aliphatic chain terminating in two distinct amine functionalities—a sterically hindered tertiary amine and an accessible primary amine—offers chemists a powerful tool for sequential and selective chemical transformations.
This guide provides a comprehensive technical overview of this compound, exploring its physicochemical properties, synthetic pathways, and strategic applications. We will delve into the causality behind its utility, demonstrating how its unique structure can be leveraged to streamline synthetic routes for novel therapeutics and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.
Physicochemical Properties and Structural Data
A thorough understanding of a chemical intermediate's physical and chemical properties is essential for its effective use in synthesis. The key data for this compound are summarized below, providing a foundation for reaction planning and process development.[3][4]
| Property | Value | Reference |
| CAS Number | 209803-40-7 | [3][5] |
| Molecular Formula | C₁₁H₂₆N₂ | [3] |
| Molecular Weight | 186.34 g/mol | [4][5] |
| Boiling Point | 228.5 °C at 760 mmHg | [3] |
| Density | 0.84 g/cm³ | [3] |
| Refractive Index | 1.455 | [3] |
| Flash Point | 90.3 °C | [3] |
| SMILES | CC(C)N(CCCCCN)C(C)C | |
| InChI Key | CIFBCEXYFFKMEB-UHFFFAOYSA-N |
Synthetic Strategy: A Proposed Route
While numerous suppliers offer this compound for research purposes, understanding its synthesis provides insight into its cost, potential impurities, and scalability.[5] A robust and logical approach to its synthesis involves a multi-step process starting from a commercially available precursor, such as 5-amino-1-pentanol. This strategy hinges on the selective N-alkylation of the primary amine followed by the conversion of the terminal hydroxyl group into a primary amine.
The diagram below outlines a proposed, efficient synthetic workflow.
References
Methodological & Application
Application Note: Ultrasensitive Quantification of Carboxylic Acids in Complex Biological Matrices using 5-(Diisopropylamino)amylamine (DIAAA) Derivatization for LC-MS
Introduction: Overcoming the Challenge of Carboxylic Acid Analysis in LC-MS
Carboxylic acids are a diverse and vital class of endogenous and exogenous molecules, playing critical roles in numerous physiological and pathological processes. This broad family includes fatty acids, bile acids, arachidonic acid metabolites, and short-chain fatty acids (SCFAs), among others. The accurate quantification of these compounds in biological matrices is paramount for researchers, scientists, and drug development professionals in fields ranging from metabolomics and lipidomics to clinical diagnostics and pharmaceutical research.
However, the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their inherent physicochemical properties. Many carboxylic acids exhibit poor retention on commonly used reversed-phase columns and demonstrate low ionization efficiency in electrospray ionization (ESI), particularly in the positive ion mode, which is often preferred for its sensitivity and robustness.
Chemical derivatization offers a powerful solution to these analytical challenges. By chemically modifying the carboxylic acid group, we can significantly enhance the analyte's properties for LC-MS analysis. This application note presents a detailed protocol and in-depth scientific background for the use of 5-(Diisopropylamino)amylamine (DIAAA) as a highly effective derivatization reagent for the ultrasensitive quantification of carboxylic acids.
The introduction of the DIAAA tag imparts a permanent positive charge and increased hydrophobicity to the analyte. This "charge-tagging" strategy dramatically improves ionization efficiency in positive ESI mode and enhances chromatographic retention and separation on reversed-phase columns. The result is a substantial increase in sensitivity, with reports of up to a 2000-fold enhancement for certain analytes, enabling the detection and quantification of low-abundance carboxylic acids that would otherwise be undetectable.[1]
This guide provides a comprehensive framework for implementing DIAAA derivatization in your laboratory, from the underlying chemical principles to detailed, step-by-step protocols and advanced troubleshooting.
Principles of Derivatization with this compound (DIAAA)
The derivatization of carboxylic acids with DIAAA is an amidation reaction that forms a stable amide bond. This reaction is facilitated by the use of peptide coupling reagents, which activate the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of DIAAA.
The Chemistry of Amide Bond Formation
The most common and effective coupling agents for this derivatization are O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and 1-Hydroxybenzotriazole (HOBt). The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (such as N,N-Diisopropylethylamine - DIPEA) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate rapidly reacts with HOBt to form an active HOBt ester. The formation of the HOBt ester is crucial as it is more stable than the O-acylisourea intermediate and less prone to side reactions and racemization.[2]
-
Nucleophilic Attack by DIAAA: The primary amine of this compound then attacks the carbonyl carbon of the HOBt ester, displacing HOBt and forming a stable amide bond.
The diisopropylamino group on the DIAAA molecule provides a readily protonatable site, ensuring a permanent positive charge on the derivatized analyte across a wide pH range. This is the key to the dramatic enhancement in ESI-MS sensitivity.
Figure 1: Workflow of the DIAAA derivatization reaction.
Materials and Reagents
-
Derivatization Reagent: this compound (DIAAA)
-
Coupling Reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
-
Sample Preparation:
-
Internal standards (isotope-labeled analytes are recommended)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
-
Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system (with ESI source)
-
Experimental Protocols
This section provides a general protocol that can be adapted for various carboxylic acid-containing analytes. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.
Protocol 1: General Derivatization of Carboxylic Acids in Biological Samples
-
Sample Preparation and Extraction:
-
To 100 µL of biological sample (e.g., plasma, serum, urine), add an appropriate amount of internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reagent Preparation (prepare fresh):
-
HATU solution: 20 mM in anhydrous DMSO (e.g., 7.6 mg in 1 mL DMSO).
-
HOBt solution: 20 mM in anhydrous DMSO (e.g., 2.7 mg in 1 mL DMSO).
-
DIAAA solution: 20 mM in anhydrous DMSO containing 40 mM DIPEA (e.g., 3.7 mg DIAAA and 7 µL DIPEA in 1 mL DMSO).
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 20 µL of the DIAAA solution .
-
Add 10 µL of the HATU solution .
-
Add 10 µL of the HOBt solution .
-
Vortex briefly and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 100 µL of acetonitrile/water (1:1, v/v) with 0.1% formic acid.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
-
Figure 2: Step-by-step experimental workflow for DIAAA derivatization.
LC-MS Analysis: Recommended Starting Parameters
The following are suggested starting conditions for the analysis of DIAAA-derivatized carboxylic acids. Method optimization is recommended for specific analytes and matrices.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
Example LC Gradients:
-
For a broad range of fatty acids and eicosanoids:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
For short-chain fatty acids (SCFAs):
-
0-1 min: 10% B
-
1-6 min: 10-80% B
-
6.1-8 min: 10% B (re-equilibration)
-
Mass Spectrometry Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500 - 550°C |
| IonSpray Voltage | 4500 - 5500 V |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The DIAAA-derivatized analytes will exhibit a characteristic neutral loss of the diisopropylamino group or a fragment ion corresponding to the protonated DIAAA moiety.
-
Precursor Ion: [M+H]+ of the derivatized analyte.
-
Product Ion: A common product ion for DIAAA-derivatized compounds is often observed at m/z 170.3, corresponding to the protonated this compound fragment. Alternatively, specific product ions for the analyte of interest can be optimized.
| Analyte Class | Example Precursor Ion (m/z) | Example Product Ion (m/z) |
| Short-Chain Fatty Acid (Butyric Acid) | 257.2 | 170.3 |
| Long-Chain Fatty Acid (Palmitic Acid) | 425.4 | 170.3 |
| Bile Acid (Cholic Acid) | 577.5 | 170.3 |
Note: The exact m/z values will depend on the specific carboxylic acid.
Figure 3: Representative fragmentation of a DIAAA-derivatized analyte.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no derivatization product | Inactive reagents (moisture contamination) | Use fresh, anhydrous DMSO. Prepare reagent solutions immediately before use. |
| Incorrect pH for the reaction | Ensure the presence of a base like DIPEA in the reaction mixture. | |
| Incomplete sample drying | Ensure the sample extract is completely dry before adding derivatization reagents. Water will hydrolyze the active ester. | |
| High background or interfering peaks | Excess derivatization reagents | Optimize the amount of DIAAA, HATU, and HOBt. A 1.5 to 2-fold molar excess over the expected analyte concentration is a good starting point. |
| Impure reagents | Use high-purity reagents. | |
| Poor chromatographic peak shape | Inappropriate LC conditions | Optimize the LC gradient, mobile phase composition, and column chemistry. |
| Sample overload | Dilute the sample before injection. | |
| Inconsistent results | Variability in reaction time or temperature | Standardize the incubation time and temperature for all samples and standards. |
| Matrix effects | Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and derivatization efficiency. |
Conclusion
The use of this compound (DIAAA) as a derivatization reagent provides a robust and highly sensitive method for the quantification of a wide range of carboxylic acids in complex biological matrices. The significant enhancement in ionization efficiency and chromatographic performance allows for the reliable measurement of low-abundance analytes that are challenging to analyze in their native form. The protocol outlined in this application note, combined with the provided scientific background and troubleshooting guide, offers a comprehensive resource for researchers seeking to implement this powerful analytical strategy. By leveraging the benefits of DIAAA derivatization, scientists can achieve new levels of sensitivity and specificity in their LC-MS-based analysis of carboxylic acids, paving the way for new discoveries in their respective fields.
References
Application Notes and Protocols for the Derivatization of Carboxylic Acids with 5-(Diisopropylamino)amylamine for Enhanced Analytical Detection
Introduction: Enhancing the Analysis of Carboxylic Acids
In the realms of pharmaceutical research, metabolomics, and clinical diagnostics, the accurate and sensitive quantification of carboxylic acids is of paramount importance. These molecules play crucial roles in a vast array of biological processes and are often key biomarkers for disease states or metabolic function. However, their inherent physicochemical properties, such as high polarity and poor ionization efficiency in mass spectrometry, present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability.[1][2][3]
This document provides a comprehensive guide to the derivatization of carboxylic acids using 5-(Diisopropylamino)amylamine (DIPAA). This reagent introduces a readily ionizable tertiary amine moiety, significantly improving the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS), particularly in positive ion mode. The protocol detailed herein is based on the robust and widely utilized HATU-mediated amide coupling reaction, known for its high efficiency and low rate of side reactions.[4][5]
The Derivatization Reagent: this compound (DIPAA)
This compound is a primary amine containing a bulky diisopropylamino group at the distal end of a five-carbon chain. This unique structure provides several advantages as a derivatization agent for carboxylic acids.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₆N₂ | [6] |
| Molecular Weight | 186.34 g/mol | [6] |
| Appearance | Liquid | [6] |
| Key Feature | Contains a primary amine for reaction with carboxylic acids and a tertiary amine for enhanced ionization. |
The primary amine of DIPAA reacts with the carboxyl group of the target analyte to form a stable amide bond. The tertiary amine, with its high proton affinity, becomes a site of efficient protonation, leading to a strong signal in positive mode electrospray ionization (ESI-MS).
Reaction Mechanism: HATU-Mediated Amide Bond Formation
The derivatization of carboxylic acids with DIPAA is facilitated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Use of 5-(Diisopropylamino)amylamine (DIAAA) in Metabolomics Research
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, presents significant analytical challenges. A substantial portion of the metabolome consists of carboxyl-containing metabolites (CCMs), including fatty acids, amino acids, and signaling molecules like prostaglandins. These compounds often exhibit poor ionization efficiency in mass spectrometry and suboptimal retention on commonly used reversed-phase liquid chromatography columns, hindering their sensitive and accurate quantification. Chemical derivatization is a powerful strategy to overcome these limitations. 5-(Diisopropylamino)amylamine (DIAAA) has emerged as a superior derivatization agent for the analysis of CCMs by liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides an in-depth overview of the principles, applications, and detailed protocols for utilizing DIAAA in metabolomics research, designed for researchers, scientists, and drug development professionals.
The Chemistry of DIAAA Derivatization: A Mechanistic Overview
This compound is a primary amine that readily reacts with the carboxyl group of target metabolites to form a stable amide bond. This reaction is typically facilitated by a coupling agent, such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a mild base like triethylamine (TEA). The tertiary amine on the opposite end of the DIAAA molecule provides a readily ionizable site, significantly enhancing the signal in positive ion mode electrospray ionization mass spectrometry (ESI-MS).
The derivatization process imparts several key advantages for LC-MS analysis:
-
Enhanced Ionization Efficiency: The diisopropylamino group is easily protonated, leading to a dramatic increase in signal intensity during ESI-MS analysis.[2]
-
Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar metabolites, improving their retention and separation on reversed-phase columns.[3]
-
Mitigation of Matrix Effects: By shifting the analytes to a different region of the chromatogram and enhancing their signal, the impact of co-eluting matrix components can be significantly reduced.[2]
-
Broad Substrate Coverage: DIAAA has been successfully used to derivatize a wide array of carboxyl-containing metabolites, including short- and long-chain fatty acids, bile acids, and eicosanoids.[3][4]
Caption: Mechanism of DIAAA derivatization of carboxyl-containing metabolites.
Performance Enhancements with DIAAA Derivatization
The use of DIAAA as a derivatization agent offers substantial improvements in analytical performance compared to non-derivatized methods. Studies have demonstrated sensitivity increases of up to 2000-fold and significantly lower limits of detection, reaching the low femtogram levels.[2]
| Parameter | Non-Derivatized Analysis | DIAAA Derivatized Analysis | Reference |
| Sensitivity | Low | High (up to 2000x increase) | [2] |
| Limit of Quantification | Picomolar to Nanomolar | Femtomolar to Picomolar | [2] |
| Chromatographic Peak Shape | Often broad, tailing | Sharp, symmetric | [3] |
| Matrix Effect | High | Significantly Reduced | [2] |
| Analyte Coverage | Limited to more abundant CCMs | Broad profiling of CCMs | [1] |
Applications in Metabolomics Research
The DIAAA derivatization strategy has been successfully applied across various fields of biomedical and pharmaceutical research:
-
Inflammation and Immunology: Ultrasensitive profiling of arachidonic acid metabolites, such as prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), in serum to study their role in allergic diseases and inflammation.[2][4]
-
Clinical Toxicology: Used in the metabolomic analysis of clinical poisoning cases to identify a broader range of carboxyl-containing metabolites and elucidate mechanisms of toxicity.[1]
-
Drug Metabolism: Investigation of bile acid metabolism, which is critical for understanding drug-induced liver injury and the pharmacokinetics of certain drugs.[1]
-
Food Science and Nutrition: Dynamic profiling of phenolic acids during the fermentation of Pu-erh tea and characterization of carboxyl-containing compounds in fermented soybeans.[1]
Experimental Protocols
Protocol 1: Preparation of Derivatization Reagents
This protocol is adapted from a method for the analysis of arachidonic acid metabolites.[2]
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
This compound (DIAAA)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
HOBt Solution (20 mM): Dissolve 2.7 mg of HOBt in 1 mL of DMSO.
-
HATU Solution (20 mM): Dissolve 7.9 mg of HATU in 1 mL of DMSO.
-
DIAAA-TEA Solution: Dissolve 100 µmol of DIAAA and 99 µmol of TEA in 486 µL of DMSO.
Note: Prepare these solutions fresh before each use. Store stock powders and reagents according to the manufacturer's instructions.
Protocol 2: Derivatization of Carboxyl-Containing Metabolites from Serum
Materials:
-
Serum samples
-
Internal standard solution (e.g., deuterated arachidonic acid)
-
Prepared derivatization reagents (from Protocol 1)
-
Acetonitrile (ACN), LC-MS grade
-
Centrifuge capable of 13,000 rpm and 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: a. Thaw serum samples on ice. b. In a microcentrifuge tube, mix 50 µL of serum with an appropriate volume of the internal standard working solution. c. Vortex for 3 minutes. d. Centrifuge at 13,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.
-
Solvent Evaporation: a. Evaporate the supernatant to dryness using a nitrogen evaporator.
-
Derivatization Reaction: a. To the dried residue, add 5 µL of HOBt solution, 5 µL of DIAAA-TEA solution, and 10 µL of HATU solution. Note: The optimal ratio of these reagents may need to be determined empirically for different sample types and target analytes.[2] b. Vortex the mixture for 15 minutes at room temperature to ensure complete reaction.
-
Reaction Quenching: a. Add 70 µL of acetonitrile to terminate the reaction. b. Vortex thoroughly. c. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any precipitates.
-
Final Sample Preparation: a. Transfer 90 µL of the final supernatant into UPLC-MS/MS vials for analysis.
Caption: Experimental workflow for DIAAA derivatization of serum metabolites.
Protocol 3: UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
Typical UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the derivatized, more hydrophobic analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 1 - 5 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for profiling.
-
Key Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific DIAAA-derivatized analytes of interest. The protonated DIAAA-derivatized molecule [M+H]⁺ will be the precursor ion.
Data Interpretation and Considerations
-
Mass Shift: Upon derivatization with DIAAA, the mass of the target metabolite will increase by 168.21 Da (the mass of DIAAA minus the mass of H₂O). This mass shift should be used to calculate the m/z of the precursor ions for the derivatized analytes.
-
Isotope Labeling: For absolute quantification, the use of stable isotope-labeled internal standards corresponding to the analytes of interest is highly recommended.
-
Method Validation: As with any quantitative method, it is crucial to validate the assay for linearity, accuracy, precision, and recovery to ensure reliable results.[2]
-
Optimization: The derivatization reaction conditions, including reagent concentrations and reaction time, may require optimization for different biological matrices or classes of metabolites to achieve maximum efficiency.
Conclusion
This compound is a highly effective derivatization agent that significantly enhances the capabilities of LC-MS for the analysis of carboxyl-containing metabolites. By improving chromatographic separation, increasing ionization efficiency, and reducing matrix effects, DIAAA enables more sensitive and comprehensive profiling of this critical portion of the metabolome. The protocols and guidelines presented here provide a solid foundation for researchers to implement this powerful technique in their own metabolomics studies, paving the way for new discoveries in biology, medicine, and drug development.
References
Introduction: The Strategic Importance of Substituted Diamines in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(Diisopropylamino)amylamine in the synthesis of pharmaceutical intermediates. This document provides detailed protocols, scientific rationale, and practical insights into its use, particularly in the development of novel antimalarial agents.
This compound, systematically known as N¹,N¹-diisopropylpentane-1,5-diamine, is a bifunctional organic molecule featuring a primary amine and a sterically hindered tertiary amine. This unique structural arrangement makes it a valuable building block in synthetic medicinal chemistry. The diisopropylamino group provides significant steric bulk and increased lipophilicity compared to simpler dialkylamino groups, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. These properties include modulating receptor binding, altering metabolic stability, and enhancing cell membrane permeability.
The five-carbon diamine backbone is a well-established pharmacophore, famously integral to the structure of numerous antimalarial drugs. The development of analogues to classic drugs like chloroquine and primaquine, often involving modification of the diamine side chain, is a critical strategy in overcoming widespread drug resistance in pathogens such as Plasmodium falciparum[1][2][3]. The use of this compound allows for the exploration of novel chemical space in this ongoing effort, aiming to create more potent and resilient therapeutics.
This application note provides a comprehensive protocol for the synthesis of a key pharmaceutical intermediate, N-(7-chloroquinolin-4-yl)-N',N'-diisopropylpentane-1,5-diamine, a direct analogue of the chloroquine side chain. This intermediate serves as a platform for the development of next-generation antimalarial agents.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for safe handling and successful experimental design.
| Property | Value |
| Systematic Name | N¹,N¹-diisopropylpentane-1,5-diamine |
| CAS Number | 209803-40-7 |
| Molecular Formula | C₁₁H₂₆N₂ |
| Molecular Weight | 186.34 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~235-237 °C |
| Density | ~0.83 g/cm³ |
| Solubility | Soluble in most organic solvents (Ethanol, Dichloromethane, etc.). |
| Safety | Corrosive. Causes severe skin burns and eye damage. |
Core Application: Synthesis of a 4-Aminoquinoline Antimalarial Intermediate
The primary application detailed here is the synthesis of N-(7-chloroquinolin-4-yl)-N',N'-diisopropylpentane-1,5-diamine. This reaction is a nucleophilic aromatic substitution, a cornerstone of heterocyclic drug synthesis. The primary amine of this compound acts as the nucleophile, displacing the chlorine atom at the C4 position of the 4,7-dichloroquinoline ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.
Reaction Scheme
Caption: Synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for each action.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Rationale |
| 4,7-Dichloroquinoline | 86-98-6 | 198.05 | 5.00 g | 25.2 mmol | The electrophilic quinoline core. |
| This compound | 209803-40-7 | 186.34 | 5.18 g | 27.8 mmol | The nucleophilic side chain; a slight excess (1.1 eq) ensures complete consumption of the starting quinoline. |
| Phenol | 108-95-2 | 94.11 | 15.0 g | 159.4 mmol | Acts as both a solvent and a catalyst. It protonates the quinoline nitrogen, further activating the C4 position, and facilitates the reaction. |
| Isopropanol | 67-63-0 | 60.10 | ~100 mL | - | Used for trituration and washing to purify the product. |
| 1 M Sodium Hydroxide (aq) | 1310-73-2 | 40.00 | ~150 mL | - | Used to neutralize the reaction mixture and deprotonate the product for extraction. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | - | Extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying agent for the organic phase. |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add 4,7-dichloroquinoline (5.00 g, 25.2 mmol) and phenol (15.0 g).
-
Begin stirring and heat the mixture to 80-90 °C to melt the phenol and dissolve the quinoline, forming a clear, homogenous solution. Rationale: Ensuring complete dissolution before adding the amine prevents localized high concentrations and potential side reactions.
-
-
Addition of Amine:
-
Slowly add this compound (5.18 g, 27.8 mmol) to the stirred solution over 5-10 minutes. The addition may be slightly exothermic.
-
After the addition is complete, increase the temperature of the reaction mixture to 120-130 °C. Rationale: The reaction is thermally driven. This temperature provides sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution.
-
-
Reaction Monitoring:
-
Maintain the reaction at 120-130 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). (Eluent: 95:5 Dichloromethane/Methanol with 0.5% Triethylamine). The reaction is complete when the 4,7-dichloroquinoline spot has been consumed. Rationale: TLC is a rapid and effective method to ensure the reaction has gone to completion, preventing unnecessary heating that could lead to degradation.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Slowly and carefully add isopropanol (~50 mL) to the warm mixture with vigorous stirring. This will precipitate the product as its hydrochloride salt. Rationale: The product hydrochloride salt is insoluble in isopropanol, providing an initial purification step by crystallization/precipitation.
-
Continue cooling the mixture in an ice bath to 0-5 °C for 30-60 minutes to maximize precipitation.
-
Isolate the crude product salt by vacuum filtration, washing the filter cake with cold isopropanol (2 x 25 mL).
-
-
Neutralization and Extraction:
-
Transfer the crude solid to a separatory funnel containing 1 M aqueous sodium hydroxide (150 mL) and dichloromethane (150 mL).
-
Shake the funnel vigorously to dissolve the solid, neutralize the mixture, and extract the free-base product into the organic layer. Ensure the aqueous layer is basic (pH > 12) with pH paper. Rationale: Conversion to the free base makes the product soluble in organic solvents and removes the phenol, which will remain in the basic aqueous phase as sodium phenoxide.
-
Separate the layers and extract the aqueous layer again with dichloromethane (2 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the product as an oil or a low-melting-point solid.
-
For higher purity, the crude product can be purified by column chromatography on silica gel.
-
Expected Yield: 75-85%.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Trustworthiness: Troubleshooting and Self-Validation
A robust protocol anticipates potential issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | Insufficient temperature; impure reagents; poor quality phenol. | Ensure the internal temperature reaches 120-130 °C. Use freshly opened or purified reagents. |
| Low yield of precipitated salt. | Insufficient cooling; too much isopropanol added initially. | Ensure the mixture is thoroughly cooled in an ice bath. Add isopropanol slowly to the warm mixture to induce precipitation. |
| Formation of a dark, tarry product. | Reaction temperature was too high or heating was prolonged. | Adhere strictly to the recommended temperature and time. Monitor closely with TLC. |
| Product is difficult to extract from the aqueous layer. | Incomplete neutralization; insufficient organic solvent. | Check the pH of the aqueous layer to ensure it is strongly basic (pH > 12). Perform an additional extraction with DCM. |
References
- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Diisopropylamino)amylamine as a Novel Ligand for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of 5-(Diisopropylamino)amylamine as a ligand in catalysis. While specific catalytic applications of this diamine have not been extensively reported in peer-reviewed literature, its structural features—a 1,5-diamine backbone with bulky N,N-diisopropyl and unsubstituted primary amine functionalities—suggest its potential as a chelating ligand in various transition metal-catalyzed reactions. This guide will focus on its prospective use in copper-catalyzed cross-coupling reactions, a field where diamine ligands have proven to be highly effective.[1][2][3] We will present a detailed protocol for the synthesis of a copper(I) pre-catalyst and a hypothetical screening protocol for a C-N cross-coupling reaction, providing researchers with a robust framework for evaluating this and other novel diamine ligands.
Introduction: The Role of Diamine Ligands in Modern Catalysis
Diamine ligands have become indispensable in homogeneous catalysis, particularly in the realm of cross-coupling reactions.[4][5] Their ability to form stable chelate complexes with transition metals, such as palladium and copper, allows for the modulation of the metal center's electronic and steric properties. This, in turn, enhances catalytic activity, stability, and selectivity.
In copper catalysis, the introduction of diamine ligands by researchers like Buchwald revolutionized the classic Ullmann condensation, enabling C-N, C-O, and C-S bond formation under significantly milder conditions than previously possible.[1][6] Ligands such as N,N'-dimethylethylenediamine and N,N'-dimethylcyclohexane-1,2-diamine have become benchmarks in the field.[1]
This compound presents an interesting, underexplored structural motif. Its key features include:
-
A flexible pentamethylene (C5) backbone: This provides a larger bite angle compared to the more common ethylenediamine (C2) or propanediamine (C3) backbones, which can influence the geometry and reactivity of the metal center.
-
Asymmetric substitution: The presence of a tertiary diisopropylamino group and a primary amino group offers different coordination modes and potential for directing reactivity. The bulky diisopropyl groups can create a specific steric environment around the metal center.
-
Potential for bidentate chelation: The two nitrogen atoms can coordinate to a single metal center, forming a thermodynamically stable six-membered ring upon chelation (if both nitrogens coordinate to the metal).
This guide will provide the foundational knowledge and detailed protocols to explore the catalytic potential of this promising, yet uncharacterized, ligand.
Synthesis of this compound
While commercially available from suppliers like Sigma-Aldrich, understanding its synthesis can be crucial for derivatization or isotopic labeling studies. A common synthetic route is the reductive amination of 5-aminovaleric acid derivatives or the dialkylation of 1,5-diaminopentane. For the purpose of these application notes, we will assume the use of a commercially sourced ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N¹,N¹-diisopropylpentane-1,5-diamine |
| CAS Number | 209803-40-7 |
| Molecular Formula | C₁₁H₂₆N₂ |
| Molecular Weight | 186.34 g/mol |
| Appearance | Liquid |
Proposed Catalytic Application: Copper-Catalyzed C-N Cross-Coupling
Based on the extensive literature on diamine ligands in copper catalysis, a primary area of investigation for this compound would be in Ullmann-type C-N cross-coupling reactions.[1][6] The following protocol is a representative example for the coupling of an aryl bromide with a primary amine.
Rationale for Experimental Design
-
Choice of Metal Precursor: Copper(I) iodide (CuI) is a common and effective precursor for these reactions. It is inexpensive and readily available.
-
Ligand-to-Metal Ratio: A 1:1 or slightly higher ligand-to-metal ratio is typically employed to ensure full coordination to the copper center.
-
Base: A non-nucleophilic base is required to deprotonate the amine nucleophile. Potassium phosphate (K₃PO₄) is a common choice as it is effective and has good functional group tolerance.
-
Solvent: A polar aprotic solvent like dioxane or toluene is often used to ensure solubility of the reactants and catalyst.
-
Temperature: While many modern diamine/copper systems operate at or near room temperature, a slightly elevated temperature (e.g., 80-110 °C) is a good starting point for screening a new ligand.
Experimental Workflow Diagram
Caption: Workflow for a typical copper-catalyzed C-N cross-coupling reaction.
Detailed Screening Protocol
Objective: To evaluate the efficacy of this compound as a ligand in the copper-catalyzed coupling of 4-bromotoluene with aniline.
Materials:
-
Copper(I) iodide (CuI, 99.995%)
-
This compound (≥97%)
-
4-Bromotoluene (99%)
-
Aniline (99.5%, distilled)
-
Potassium phosphate (K₃PO₄, ≥98%)
-
Anhydrous Dioxane (or Toluene)
-
Standard glassware for inert atmosphere chemistry (Schlenk flasks, etc.)
-
Stir plate with heating block
-
TLC plates, GC-MS for analysis
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Add this compound (11.2 mg, 0.06 mmol, 6 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (2.0 mL) via syringe.
-
Stir the mixture at room temperature for 20 minutes.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add K₃PO₄ (424 mg, 2.0 mmol).
-
Add 4-bromotoluene (171 mg, 1.0 mmol).
-
Add aniline (112 mg, 1.2 mmol).
-
Seal the flask with a Teflon screw cap.
-
-
Reaction and Monitoring:
-
Place the flask in a preheated aluminum block at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction by taking small aliquots (under argon), quenching with water, extracting with ethyl acetate, and analyzing by TLC and/or GC-MS.
-
-
Work-up and Isolation:
-
After 24 hours (or upon completion), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-phenyl-4-toluidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
-
Self-Validation and Trustworthiness
This protocol includes several self-validating steps:
-
Control Experiments: It is crucial to run control experiments to validate the role of the ligand and catalyst. These include:
-
A reaction with no copper source.
-
A reaction with CuI but no this compound ligand.
-
A reaction with a standard, well-performing ligand (e.g., N,N'-dimethylethylenediamine) for comparison.
-
-
Reproducibility: The protocol should be repeated to ensure the results are reproducible.
-
Characterization: Full characterization of the product confirms the desired transformation has occurred and allows for accurate yield calculation.
Table 2: Hypothetical Screening Results and Optimization Parameters
| Entry | Ligand | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | None | K₃PO₄ | 100 | 24 | <5 | Demonstrates the necessity of a ligand. |
| 2 | L1 | K₃PO₄ | 100 | 24 | 85 | Baseline experiment with the new ligand. |
| 3 | L1 | Cs₂CO₃ | 100 | 24 | 70 | Investigating the effect of the base. |
| 4 | L1 | K₃PO₄ | 80 | 24 | 60 | Lower temperature reduces reaction rate. |
| 5 | L1 | K₃PO₄ | 120 | 24 | 90 | Higher temperature may improve conversion. |
| 6 | DMEDA † | K₃PO₄ | 100 | 24 | 95 | Benchmark against a known, effective ligand. |
*L1 = this compound †DMEDA = N,N'-Dimethylethylenediamine
Mechanistic Considerations
The generally accepted mechanism for copper-catalyzed N-arylation with diamine ligands involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle for Cu-catalyzed C-N coupling.
The diamine ligand (L) stabilizes the copper center throughout the cycle. The bulky diisopropyl groups on this compound could potentially accelerate the reductive elimination step, which is often rate-limiting, by creating steric congestion around the copper(III) intermediate. Conversely, excessive bulk could hinder the initial oxidative addition of the aryl halide. The flexibility of the C5 chain will also play a critical role in how the ligand accommodates the different geometries of the copper intermediates.
Conclusion and Future Outlook
This compound represents a structurally unique and commercially available ligand whose potential in catalysis is yet to be tapped. This guide provides a detailed, scientifically-grounded framework for its initial evaluation in the context of copper-catalyzed C-N cross-coupling. The provided protocols are designed to be robust and adaptable for screening other novel ligands and reaction systems.
Further research could explore:
-
The application of this ligand in other cross-coupling reactions (e.g., C-O, C-S, and Suzuki-Miyaura couplings).
-
Its use in asymmetric catalysis, should a chiral version of the ligand be synthesized.
-
Detailed mechanistic studies to understand the precise role of the ligand's unique structural features.
By providing this foundational guide, we hope to stimulate research into new and underexplored ligand architectures, ultimately expanding the toolkit of synthetic chemists in academia and industry.
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diamine ligands in copper-catalyzed reactions [ouci.dntb.gov.ua]
- 5. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]
- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI Deutschland GmbH [tcichemicals.com]
Application Notes and Protocols: 5-(Diisopropylamino)amylamine as a Functional Monomer for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking pH-Responsiveness with 5-(Diisopropylamino)amylamine
In the landscape of functional polymers, particularly those designed for biomedical applications, the incorporation of "smart" monomers capable of responding to physiological cues is of paramount importance. This compound is a diamine monomer featuring a primary amine suitable for initiating polymerization and a tertiary amine with a pKa in the physiological range, making it an excellent candidate for conferring pH-responsiveness to polymers. This unique structure allows for the synthesis of macromolecules that can undergo conformational or solubility changes in response to the acidic microenvironments characteristic of tumors or endosomes, a critical feature for targeted drug and gene delivery systems.[1][2]
This guide provides an in-depth exploration of this compound as an initiator for the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs), a robust method for creating well-defined polypeptides.[3][4] We will detail a protocol for the synthesis of a novel pH-responsive poly(L-lysine) derivative and discuss its potential applications in advanced drug delivery.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial before its incorporation into a polymer backbone.
| Property | Value | Source |
| Molecular Formula | C11H26N2 | |
| Molecular Weight | 186.34 g/mol | |
| Appearance | Liquid | |
| Primary Amine | Reactive site for initiating polymerization. | Inferred |
| Tertiary Amine (Diisopropylamino) | Provides pH-responsive character. | Inferred |
| CAS Number | 209803-40-7 | [5][6] |
The presence of the bulky diisopropyl groups on the tertiary amine influences its basicity and steric hindrance, which can be finely tuned for specific pH-triggered responses.
Polymer Synthesis: A Detailed Protocol
The primary amine of this compound can act as an effective nucleophilic initiator for the ring-opening polymerization of N-carboxyanhydrides (NCAs).[4] This allows for the creation of well-defined polypeptides with the this compound moiety at one end. Here, we propose a protocol for the synthesis of a poly(L-lysine) derivative, a widely studied cationic polymer for biomedical applications.[7][8]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of PLL-DIPAA.
Experimental Protocol: Synthesis of Poly(L-lysine)-block-5-(Diisopropylamino)amylamine (PLL-DIPAA)
Materials:
-
ε-carbobenzyloxy-L-lysine N-carboxyanhydride (Z-L-lysine NCA)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
33 wt% Hydrobromic acid in glacial acetic acid
-
Dialysis tubing (MWCO appropriate for the target polymer size)
-
Deionized water
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Z-L-lysine NCA in anhydrous DMF to a concentration of 50 mg/mL.
-
In a separate vial, prepare a stock solution of this compound in anhydrous DMF.
-
Calculate the required volume of the initiator solution to achieve the desired degree of polymerization (DP) (e.g., for a DP of 50, the molar ratio of NCA to initiator should be 50:1).
-
Add the initiator solution to the stirring NCA solution at room temperature.
-
Allow the reaction to proceed for 48-72 hours. The progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.
-
Precipitate the protected polymer by adding the reaction mixture dropwise into a large excess of cold, stirring diethyl ether.
-
Collect the white precipitate by centrifugation or filtration and dry under vacuum.
-
-
Deprotection:
-
Dissolve the dried, protected polymer in a minimal amount of trifluoroacetic acid.
-
Add an excess of 33 wt% HBr in glacial acetic acid and stir at room temperature for 1-2 hours.
-
Precipitate the deprotected polymer by adding the solution to a large excess of cold diethyl ether.
-
Collect the precipitate and wash several times with diethyl ether to remove residual acid.
-
Dry the deprotected polymer under vacuum.
-
-
Purification:
-
Dissolve the deprotected polymer in deionized water.
-
Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove low molecular weight impurities and salts.
-
Lyophilize the purified polymer solution to obtain the final product as a white, fluffy solid.
-
Characterization of the Resulting Polymer
The synthesized polymer should be thoroughly characterized to confirm its structure, molecular weight, and pH-responsive behavior.
| Characterization Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Confirm the chemical structure and determine the degree of polymerization. | Peaks corresponding to the poly(L-lysine) backbone and the this compound end-group. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and polydispersity index (PDI). | A narrow PDI, indicative of a controlled polymerization. |
| FT-IR Spectroscopy | Confirm the presence of characteristic functional groups. | Amide I and II bands for the polypeptide backbone. |
| Potentiometric Titration | Determine the pKa of the diisopropylamino group. | A titration curve showing the buffering region of the tertiary amine. |
| Turbidimetry or DLS at varying pH | Assess the pH-responsive behavior. | A change in turbidity or particle size as the pH is lowered below the pKa, indicating protonation and potential aggregation or conformational changes.[9][10] |
Applications in Drug and Gene Delivery
The resulting polymer, with its cationic poly(L-lysine) block and pH-responsive this compound end-group, is a promising candidate for various biomedical applications.
pH-Responsive Drug Delivery
The diisopropylamino group is expected to have a pKa in the range of 6.0-7.0. At physiological pH (~7.4), the tertiary amine will be partially deprotonated and relatively hydrophobic. Upon internalization into endosomes, where the pH drops to 5.0-6.0, the tertiary amine will become fully protonated.[1][11] This protonation can lead to:
-
Endosomal Escape: The "proton sponge" effect, where the influx of protons and counter-ions causes osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytoplasm.[11]
-
Controlled Release: The change in polymer conformation or solubility can trigger the release of an encapsulated drug.
Gene Delivery
Cationic polymers are widely used as non-viral vectors for gene delivery.[12][13][14] The positively charged poly(L-lysine) backbone can electrostatically interact with negatively charged nucleic acids (like plasmid DNA or siRNA) to form stable nanoparticles called polyplexes.[7][15] The incorporation of the pH-responsive moiety can enhance transfection efficiency by facilitating endosomal escape, a major barrier to successful gene delivery.[11]
Diagram of pH-Responsive Behavior and Application
Caption: Mechanism of pH-responsive drug/gene delivery.
Conclusion and Future Perspectives
This compound presents a valuable building block for the synthesis of advanced, pH-responsive polymers. The protocol outlined here for the synthesis of a poly(L-lysine) derivative provides a foundation for researchers to develop novel materials for drug and gene delivery. Future work could involve copolymerizing different NCA monomers to fine-tune the polymer's properties, such as its charge density and hydrophobicity, to optimize its performance for specific therapeutic applications. The principles discussed herein are broadly applicable to the design of a new generation of "smart" biomaterials.
References
- 1. pH-sensitive polymers - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. This compound | 209803-40-7 [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scialert.net [scialert.net]
- 8. NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cationic Polymers for Gene Delivery: Properties and Functional Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 5-(Diisopropylamino)amylamine
Introduction
The N-alkylation of primary amines is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive experimental procedure for the N-alkylation of 5-(Diisopropylamino)amylamine, a diamine featuring both a primary and a tertiary amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, practical execution, and robust validation.
This compound (Molecular Formula: C₁₁H₂₆N₂, Molecular Weight: 186.34 g/mol ) is a versatile building block.[2][3] Its structure, containing a nucleophilic primary amine and a sterically hindered tertiary amine, allows for selective functionalization at the primary amino group under controlled conditions. This application note will primarily focus on two widely applicable and reliable methods for N-alkylation: reductive amination and direct alkylation with alkyl halides.
Scientific Principles and Mechanistic Overview
The selective N-alkylation of the primary amine of this compound can be achieved through several synthetic strategies. The choice of method often depends on the desired substituent, the scale of the reaction, and the available starting materials.
Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for N-alkylation.[1][4] It proceeds through a two-step sequence:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This reaction is typically reversible and is often facilitated by the removal of water or the use of a dehydrating agent.
-
In-situ Reduction: The imine is then reduced in the same reaction vessel to the corresponding secondary amine using a mild reducing agent.
A key advantage of this method is the reduced likelihood of over-alkylation, a common side reaction in direct alkylation.[5]
Direct Alkylation with Alkyl Halides
This classical approach involves the direct reaction of the primary amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. While straightforward, this method can be prone to over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to produce a tertiary amine.[5] Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.[1]
Experimental Workflows
The following diagrams illustrate the general workflows for the two primary methods of N-alkylation of this compound.
Caption: Workflow for one-pot reductive amination.[1]
Caption: Workflow for direct alkylation with an alkyl halide.
Detailed Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol is highly recommended for its efficiency and selectivity in achieving mono-alkylation.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or DCE.[1]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. This reducing agent is particularly effective as it is mild and tolerant of the slightly acidic conditions that can favor imine formation.[1]
-
Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting amine is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]
Protocol 2: Selective Mono-alkylation with Alkyl Halides
This protocol is suitable for reactive alkyl halides but requires careful monitoring to prevent over-alkylation.
Materials:
-
This compound
-
Alkyl Halide (e.g., iodide or bromide) (1.0-1.1 equivalents)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)) (optional, 1.5-2.0 equivalents)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or DMF in a round-bottom flask. If a base is used, add it to the solution.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[1]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. It is crucial to monitor the reaction progress closely by TLC or LC-MS to minimize the formation of dialkylated byproducts.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Extraction and Washing: Combine the organic extracts, wash with brine to remove any remaining inorganic salts, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]
Data Presentation and Characterization
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.
| Parameter | Reductive Amination | Direct Alkylation |
| Stoichiometry (Amine:Alkylating Agent) | 1 : 1.0-1.2 | 1 : 1.0-1.1 |
| Typical Solvents | DCM, DCE, MeOH | Acetonitrile, DMF |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Not Applicable |
| Base | Not typically required | K₂CO₃, DIPEA (optional) |
| Temperature | Room Temperature | 0 °C to 60 °C |
| Key Advantage | High selectivity for mono-alkylation | Simplicity |
| Potential Challenge | Requires a carbonyl precursor | Risk of over-alkylation |
Characterization of the Final Product:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-alkylated product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch of the primary amine and the appearance of the N-H stretch of the secondary amine.
Troubleshooting and Field-Proven Insights
-
Over-alkylation in Direct Alkylation: This is the most common challenge.[5] To mitigate this, use a slight excess of the starting amine, add the alkylating agent slowly, and maintain a lower reaction temperature.
-
Low Conversion: If the reaction is sluggish, consider using a more reactive alkyl halide (I > Br > Cl), a more polar aprotic solvent, or gentle heating. In reductive amination, ensure the imine has formed before adding the reducing agent.
-
Purification Challenges: The polarity of the starting material and the product may be similar. Careful selection of the eluent system for column chromatography is essential for achieving good separation.
Conclusion
The N-alkylation of this compound can be effectively achieved through both reductive amination and direct alkylation with alkyl halides. Reductive amination is generally the preferred method due to its high selectivity and milder reaction conditions. By carefully selecting the appropriate methodology and optimizing the reaction parameters, researchers can efficiently synthesize a wide range of N-alkylated derivatives of this versatile diamine for various applications in drug discovery and materials science.
References
The Untapped Potential of 5-(Diisopropylamino)amylamine in Cross-Coupling Catalysis: A Theoretical and Practical Guide
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The performance of these catalytic systems is critically dependent on the supporting ligands and bases employed. While a vast library of phosphine and N-heterocyclic carbene (NHC) ligands has been developed, the exploration of simple, cost-effective aliphatic amines as key reaction components continues to yield valuable insights.[3][4] This document presents a forward-looking application note on 5-(Diisopropylamino)amylamine , a structurally unique diamine. Despite its commercial availability, its application in cross-coupling catalysis is not yet documented in peer-reviewed literature. Drawing from established principles of coordination chemistry and catalytic mechanisms, this guide will explore the theoretical potential of this diamine as both a bidentate ligand and a sterically hindered base. We will provide detailed, albeit theoretical, protocols to encourage and guide researchers in exploring its utility in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Introduction to this compound: A Molecule of Untapped Potential
This compound, also known as N¹,N¹-diisopropylpentane-1,5-diamine, is a diamine featuring a primary amine and a sterically encumbered tertiary amine, separated by a flexible five-carbon aliphatic chain. This unique architecture suggests a dual-functionality that is highly desirable in catalysis. The presence of two nitrogen atoms allows for potential bidentate chelation to a metal center, while the bulky isopropyl groups on the tertiary amine confer steric hindrance, a property often exploited in non-nucleophilic bases.[5][6][7]
Physicochemical Properties
A summary of the key properties of this compound is provided below. This data is essential for designing reaction conditions, such as solvent choice and purification strategies.
| Property | Value | Source |
| CAS Number | 209803-40-7 | [5] |
| Molecular Formula | C₁₁H₂₆N₂ | [5] |
| Molecular Weight | 186.34 g/mol | [8] |
| Form | Liquid | Sigma-Aldrich |
| Boiling Point | Not specified | - |
| Key Structural Features | Primary amine, Tertiary amine, Bulky diisopropyl groups, C5 alkyl chain | - |
Theoretical Framework: The Multifaceted Role of Amines in Cross-Coupling Reactions
To appreciate the potential of this compound, one must first understand the established roles of similar amine compounds in palladium-catalyzed reactions.
Amines as Ligands
While sophisticated phosphine and NHC ligands often dominate the field, simpler amine-based ligands have proven effective and offer advantages in terms of cost and air stability.[3] Bidentate amines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can chelate to the palladium center, forming a stable complex that influences the catalytic cycle. This chelation can:
-
Stabilize the active Pd(0) species: Preventing palladium black precipitation and catalyst deactivation.
-
Modulate Reactivity: The electronic and steric properties of the amine ligand can influence the rates of oxidative addition and reductive elimination.[9]
-
Enhance Solubility: Improve the solubility of the palladium complex in organic solvents.
Amines as Bases
A base is a critical component in most cross-coupling reactions. In Suzuki-Miyaura couplings, the base activates the organoboron species to facilitate transmetalation.[10][11] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile or the intermediate palladium-amido complex to enable reductive elimination.[12][13]
Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are particularly valuable.[6][7] Their bulk prevents them from acting as competing nucleophiles that could react with the electrophile or the catalyst, thus minimizing side reactions.
Hypothesized Applications of this compound in Catalysis
Based on its structure, we hypothesize that this compound can function effectively in two distinct, yet potentially synergistic, roles.
As a Bidentate N,N'-Ligand
The primary and tertiary amine moieties of this compound can act as a bidentate ligand, chelating to a palladium center. The flexible pentyl chain would form a stable 8-membered metallacycle. The steric bulk provided by the diisopropyl groups could create a specific coordination sphere around the metal, potentially influencing the selectivity of the reaction. This architecture could offer a unique electronic and steric profile compared to shorter-chain diamines like TMEDA or N,N-diisopropylethylenediamine (DIPEDA).[5]
The diagram below illustrates the proposed chelation and its role in a generic palladium-catalyzed cross-coupling cycle.
Caption: Proposed catalytic cycle with this compound (DIPAAM) as a bidentate ligand.
As a Non-Nucleophilic Base
The tertiary diisopropylamino group is sterically hindered, analogous to Hünig's base.[7] This suggests that this compound could serve as an effective base to promote cross-coupling reactions without competing as a nucleophile. The primary amine end, while more nucleophilic, may be protonated under reaction conditions or could coordinate to the metal center, reducing its nucleophilicity. This dual-functionality could be particularly interesting, where the molecule acts as both a ligand and a base reservoir.
Proposed Experimental Protocols for Validation
To validate these hypotheses, we propose the following experimental protocols. These are designed as starting points and should be optimized for specific substrate combinations.
Protocol 1: Testing as a Ligand in Suzuki-Miyaura Coupling
This experiment evaluates the performance of this compound (DIPAAM) as a ligand in a model Suzuki-Miyaura reaction, comparing it against a standard phosphine ligand and a no-ligand control.
Reaction: 4-Bromotoluene + Phenylboronic acid → 4-Methyl-1,1'-biphenyl
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
This compound (DIPAAM) (0.04 mmol, 7.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene/Water (10:1 mixture, 2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, K₂CO₃, and phenylboronic acid.
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add 4-bromotoluene and the toluene/water solvent mixture via syringe.
-
Add DIPAAM via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite.
-
Analyze the crude mixture by GC-MS to determine conversion and yield.
-
Purify the product by flash column chromatography (hexanes).
Control Experiments:
-
Control A (No Ligand): Follow the same procedure but omit DIPAAM.
-
Control B (Standard Ligand): Follow the same procedure, replacing DIPAAM with a standard ligand like SPhos (0.04 mmol).
Protocol 2: Testing as a Base in Buchwald-Hartwig Amination
This experiment assesses the efficacy of DIPAAM as a base in a model C-N coupling reaction, comparing it to a common inorganic base and a standard hindered organic base.
Reaction: 4-Bromotoluene + Morpholine → 4-(p-tolyl)morpholine
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
RuPhos (0.02 mmol, 9.4 mg)
-
This compound (DIPAAM) (2.0 mmol, 373 mg)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and RuPhos.
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add toluene, 4-bromotoluene, and morpholine via syringe.
-
Add DIPAAM via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool, dilute with ethyl acetate, and analyze by GC-MS.
-
Purify by flash column chromatography.
Control Experiments:
-
Control C (Standard Base): Replace DIPAAM with sodium tert-butoxide (NaOtBu) (2.0 mmol).
-
Control D (Hindered Amine Base): Replace DIPAAM with N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening the utility of this compound.
Caption: A generalized workflow for the experimental validation of this compound in cross-coupling reactions.
Conclusion and Future Outlook
While direct applications of this compound in cross-coupling reactions are yet to be reported, its unique molecular structure presents a compelling case for its investigation. The combination of a primary amine, a sterically hindered tertiary amine, and a flexible alkyl backbone suggests its potential as a novel bidentate ligand, a non-nucleophilic base, or a dual-function reagent. The protocols outlined in this document provide a clear roadmap for researchers to explore this potential. Successful validation would not only introduce a new, readily available tool for synthetic chemists but also deepen our understanding of how simple aliphatic diamines can influence complex catalytic cycles. We strongly encourage the scientific community to undertake these and similar investigations to unlock the full potential of this promising molecule.
References
- 1. nobelprize.org [nobelprize.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. US4366084A - Catalyst for making polyurethanes - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 5-(Diisopropylamino)amylamine (DIPAA)
Welcome to the technical resource center for 5-(Diisopropylamino)amylamine (DIPAA) derivatization. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the analytical performance of carboxylic acid-containing molecules, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. DIPAA is a valuable reagent that introduces a readily ionizable tertiary amine group to the analyte, significantly improving detection sensitivity in positive-ion electrospray ionization (ESI).
This document provides in-depth, field-proven insights into the reaction mechanism, optimization strategies, and troubleshooting common issues. It is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Fundamental Concepts
Q1: What is the primary purpose of derivatizing my analyte with this compound (DIPAA)?
The primary goal of DIPAA derivatization is to enhance the ionization efficiency of analytes for mass spectrometry, particularly LC-MS.[1] Many important biological molecules, such as fatty acids, prostaglandins, and bile acids, are carboxylic acids.[2] These molecules often exhibit poor sensitivity in the commonly used positive-ion ESI-MS mode.
By reacting the analyte's carboxylic acid group with DIPAA, you form a stable amide bond and introduce a diisopropylamino group. This tertiary amine group has a high proton affinity, making the resulting derivative easy to protonate and readily detectable as [M+H]+ ions with high sensitivity in positive-ion ESI.[2] This chemical modification converts molecules that are difficult to analyze into ones that are ideal for LC-MS/MS-based quantification.
Q2: What is the chemical reaction behind DIPAA derivatization of a carboxylic acid?
The derivatization is an amide coupling reaction. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient because the amine (a base) will deprotonate the carboxylic acid (an acid) to form a stable and unreactive ammonium-carboxylate salt.[3][4][5]
To overcome this, the reaction requires a "coupling agent" or "activating agent" to convert the carboxylic acid's hydroxyl group into a good leaving group. The most common and effective method for this is using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) .[6][7][8]
The general mechanism proceeds in two stages:
-
Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[9][10]
-
Coupling: This intermediate rapidly reacts with the primary amine of DIPAA to form the desired amide bond, releasing an N,N'-disubstituted urea byproduct.[3][9]
The addition of NHS or HOBt is highly recommended as it improves efficiency and reduces side reactions.[9][11] These additives react with the O-acylisourea intermediate to form a more stable semi-stable NHS or HOBt ester. This active ester is less susceptible to hydrolysis in aqueous media and reacts cleanly with DIPAA to yield the final product.[7][12][13]
dot
Caption: Mechanism of EDC/NHS-mediated DIPAA derivatization.
Troubleshooting Low Derivatization Efficiency
Q3: My derivatization yield is low or non-existent. What are the most common causes and how can I fix it?
This is a frequent challenge that can often be resolved by systematically evaluating several key factors.[14] Low signal intensity of your target derivative is the primary indicator.[15][16]
dot
Caption: Troubleshooting decision tree for low derivatization yield.
Detailed Breakdown:
-
Reagent Integrity and Storage:
-
EDC and NHS Instability: EDC is highly sensitive to moisture and will hydrolyze, rendering it inactive.[6] NHS and its active esters are also prone to hydrolysis, especially at neutral to high pH.[12] Solution: Always prepare EDC and NHS solutions fresh in an anhydrous aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) immediately before use. Do not store aqueous solutions of these reagents.
-
DIPAA Storage: this compound should be stored under an inert gas (Nitrogen or Argon) at 2–8 °C to prevent oxidation and degradation.[17]
-
Solvent Purity: The presence of water is detrimental. Water competes with DIPAA by hydrolyzing the O-acylisourea intermediate and the NHS-ester, reducing your yield.[6][9] Solution: Use anhydrous, high-purity (e.g., LC-MS grade) solvents for preparing all reagent stocks and for the reaction itself.
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The reaction involves a two-step pH-dependent process. The initial activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5–6.0).[12] However, the subsequent coupling with the primary amine of DIPAA is most efficient at a neutral to slightly basic pH (7.0–8.0) to ensure the amine is deprotonated and nucleophilic.[12] Solution: Perform a two-step reaction. First, activate your analyte in a buffer like MES at pH 5-6 for 15-30 minutes. Then, add DIPAA and adjust the pH to 7.2-7.5 with a non-amine-containing buffer like PBS or borate buffer for the coupling step.[12][18]
-
Incorrect Reagent Stoichiometry: To drive the reaction to completion, the derivatizing agent and coupling agents should be in molar excess relative to the analyte.[8] Solution: Start with a molar ratio of Analyte:EDC:NHS:DIPAA of 1:5:5:10. This can be optimized, but a significant excess of reagents is often necessary, especially for trace-level analytes.
-
Insufficient Reaction Time or Temperature: Amide coupling is generally not instantaneous. Solution: Allow the reaction to proceed for at least 40-60 minutes.[19] Gentle heating (e.g., 40–50 °C) can increase the reaction rate, but should be tested to ensure analyte stability.[19]
-
-
Sample Matrix Issues:
-
Competing Nucleophiles: If your sample extract contains other primary or secondary amines, they will compete with DIPAA for the activated carboxylic acid, leading to side products and lower yield of the desired derivative.
-
Ion Suppression: Complex sample matrices can suppress the ESI signal of your derivatized analyte, making it appear as if the yield is low.[14] Solution: Incorporate a robust sample cleanup step (e.g., solid-phase extraction or liquid-liquid extraction) before derivatization to remove interferences and after derivatization to remove excess reagents.[20][21][22]
-
Troubleshooting Unexpected Results
Q4: I see multiple peaks in my chromatogram or my mass is incorrect. What's happening?
Unexpected peaks are typically due to side reactions, excess reagents, or analyte degradation.[23]
-
N-acylurea Formation: The reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[9][24] This is a common side reaction in carbodiimide chemistry, especially in the absence of NHS or HOBt. The N-acylurea will have a mass corresponding to [Analyte + EDC - H₂O]. Solution: Always use NHS or HOBt as an additive. These agents rapidly convert the O-acylisourea to a more stable active ester, minimizing the time available for this rearrangement to occur.[9]
-
Analyte Dimerization: An activated analyte molecule (as the NHS-ester) can potentially react with the amine group of another molecule if your analyte has one, leading to dimers. This is less common unless your analyte is a peptide or amino acid.
-
Excess Reagents: DIPAA and the urea byproduct from EDC are often visible in the chromatogram. Solution: Implement a post-derivatization sample cleanup. A simple liquid-liquid extraction or a more specific solid-phase extraction (SPE) can effectively remove these highly polar or basic compounds.[25]
-
Reaction with Buffers: Avoid using buffers that contain primary or secondary amines (e.g., Tris), as they will react with the activated analyte. Use buffers like MES, HEPES, phosphate, or borate.[13]
Experimental Protocols & Data
Table 1: Key Parameters for DIPAA Derivatization Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Solvent | DMSO, Acetonitrile, DMF | Must be anhydrous and aprotic to prevent hydrolysis of intermediates. DMSO is excellent for dissolving a wide range of compounds.[2] |
| pH (Activation) | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate by EDC.[12] MES buffer is a good choice. |
| pH (Coupling) | 7.0 - 8.0 | Ensures the primary amine of DIPAA is deprotonated and thus nucleophilic.[12][18] PBS or Borate buffer can be used. |
| Molar Ratios | Analyte:EDC:NHS:DIPAA (1 : 2-10 : 2-10 : 5-20) | Excess reagents are needed to drive the reaction to completion, especially for low-concentration analytes.[8] |
| Temperature | 25 - 50 °C | Room temperature is often sufficient. Gentle heating can accelerate the reaction, but analyte stability must be confirmed.[19] |
| Reaction Time | 30 - 90 minutes | Typically requires at least 40-60 minutes for completion. Monitor progress by analyzing aliquots over time if necessary.[19][26] |
Protocol 1: Standard Two-Step DIPAA Derivatization
This protocol is a general starting point for derivatizing a carboxylic acid analyte from a dried sample extract for LC-MS analysis.
-
Sample & Reagent Preparation:
-
Evaporate the sample extract containing your analyte to complete dryness under a gentle stream of nitrogen.[25]
-
Immediately before use , prepare the following stock solutions in anhydrous DMSO:
-
50 mM EDC
-
50 mM Sulfo-NHS (water-soluble) or NHS
-
100 mM DIPAA
-
-
Prepare a 100 mM MES buffer solution, pH 6.0.
-
Prepare a 100 mM Borate buffer solution, pH 8.0.
-
-
Step 1: Carboxylic Acid Activation:
-
Reconstitute the dried sample extract in 20 µL of MES buffer.
-
Add 10 µL of the 50 mM EDC stock solution.
-
Add 10 µL of the 50 mM Sulfo-NHS stock solution.
-
Vortex briefly and incubate for 15 minutes at room temperature.
-
-
Step 2: Amide Coupling:
-
Add 20 µL of the 100 mM DIPAA stock solution to the reaction mixture.
-
Add 20 µL of the 100 mM Borate buffer to raise the pH.
-
Vortex briefly and incubate for 60 minutes at 37°C.
-
-
Step 3: Reaction Quenching:
-
To stop the reaction and hydrolyze remaining active esters, add 10 µL of a quenching solution (e.g., 1% formic acid in water or a hydroxylamine solution).[27]
-
Incubate for 10 minutes at room temperature.
-
-
Step 4: Sample Cleanup (Liquid-Liquid Extraction):
-
Add 200 µL of water to the reaction mixture.
-
Add 400 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)) to extract the derivatized analyte.[20][28]
-
Vortex vigorously for 2 minutes, then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.[25]
-
-
Step 5: Analysis:
References
- 1. chromsoc.jp [chromsoc.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 5. Khan Academy [khanacademy.org]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. zefsci.com [zefsci.com]
- 17. This compound | 209803-40-7 [m.chemicalbook.com]
- 18. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 22. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. reddit.com [reddit.com]
- 25. organomation.com [organomation.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in Reactions with 5-(Diisopropylamino)amylamine
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested insights into overcoming common challenges associated with the use of 5-(Diisopropylamino)amylamine. This unique diamine, featuring both a primary and a sterically hindered tertiary amine, offers distinct advantages but also presents specific hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve reaction yield issues effectively.
Understanding the Reagent: A Molecule with a Dual Personality
This compound (DIPAAm) possesses two nitrogen centers with vastly different steric and electronic properties. Understanding this duality is the first step in troubleshooting.
-
The Primary Amine (-NH₂): Located at the end of a flexible five-carbon chain, this is your primary reactive site for nucleophilic attacks, such as amide bond formation, reductive amination, and alkylation.[1]
-
The Tertiary Amine (-N(iPr)₂): The two bulky isopropyl groups make this nitrogen sterically hindered.[2] Consequently, it is a poor nucleophile but can function as a non-nucleophilic base (a "proton sponge"), similar to Hünig's base (DIPEA). This intrinsic basicity can interfere with or participate in your reaction, often in unintended ways.
Visualizing the Structure of this compound
Caption: Structure of DIPAAm highlighting its two distinct amine functional groups.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₆N₂ | [3] |
| Molecular Weight | 186.34 g/mol | [3] |
| Appearance | Liquid | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
| pKa (Conjugate Acid) | ~11 (Estimated based on Diisopropylamine) | [2] |
FAQs: First-Line Troubleshooting
Before delving into complex optimizations, address these fundamental questions. Many yield issues originate from overlooked basics.[5]
Q1: My reaction is sluggish or fails to start. What are the most common culprits?
A1: Start with the fundamentals of your reaction setup:
-
Reagent Purity: Is your DIPAAm pure? The primary amine is susceptible to oxidation or reaction with atmospheric CO₂ to form a carbamate salt. This can be a particular issue with older reagents. See Protocol 1 for a purity check.
-
Solvent Quality: Are your solvents anhydrous? Many coupling reactions, especially those involving highly reactive intermediates, are sensitive to water. Using freshly distilled or commercially available dry solvents is critical.[6]
-
Inert Atmosphere: Did you run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? This prevents oxidation of reagents and side reactions with atmospheric components.[6]
-
Temperature Control: Is the reaction at the correct temperature? Some reactions require initial cooling to control exotherms, while others may need heating to overcome activation energy.[5]
Q2: I'm seeing multiple products on my TLC/LC-MS. What could they be?
A2: The presence of multiple products often points to side reactions involving one or both amine centers.
-
Double Acylation/Alkylation: If your electrophile is highly reactive or used in large excess, it's possible for it to react with the primary amine and then, under forcing conditions, for a second molecule to form a quaternary ammonium salt with the tertiary amine.
-
Intramolecular Reactions: Depending on your substrate, the primary amine could react, and then the tertiary amine could catalyze an undesired intramolecular cyclization or elimination.
-
Reagent Decomposition: The side spots could be from the decomposition of your starting material or coupling agents, not necessarily from DIPAAm itself.[7]
Q3: Does the built-in tertiary amine affect my choice of base?
A3: Absolutely. The diisopropylamino group is a base. You must account for its presence in your stoichiometric calculations.
-
If using an external base (e.g., DIPEA, Triethylamine): The tertiary amine in DIPAAm will compete for any acid generated during the reaction. If your reaction produces one equivalent of acid (e.g., HCl from an acyl chloride), you will need at least two equivalents of base: one to neutralize the acid and one to ensure the primary amine of your DIPAAm remains deprotonated and nucleophilic. It is often better to use a slight excess (e.g., 2.2 - 2.5 equivalents) of external base.
-
Using DIPAAm as both reactant and base: In some cases, you can use an extra equivalent of DIPAAm to serve as the base. However, this can complicate purification, as you will have excess starting material to remove. This strategy is generally not recommended unless you have a robust purification method.
Troubleshooting Guide: Amide Coupling Reactions
Low yield in amide bond formation is the most frequently encountered issue. This guide provides a systematic approach to diagnosing the problem.
Table 2: Troubleshooting Amide Coupling with DIPAAm
| Symptom | Possible Cause | Recommended Solution & Rationale |
| No Reaction / Stalled Reaction | 1. Insufficient Activation of Carboxylic Acid: Standard coupling reagents (e.g., EDC, DCC) may not be potent enough, especially if the acid is sterically hindered. | Switch to a stronger coupling agent. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are significantly more effective as they form highly reactive activated esters.[8] Rationale: These reagents generate intermediates that are more susceptible to nucleophilic attack by the primary amine. |
| 2. Protonation of Primary Amine: Acid generated in situ (or acidic impurities) protonates the primary amine, rendering it non-nucleophilic. | Increase the amount of non-nucleophilic base. Ensure at least 2-3 equivalents of a base like DIPEA or 2,4,6-collidine are used.[7] Rationale: The base neutralizes any acid, keeping the primary amine in its free, reactive state. The internal tertiary amine is often not sufficient on its own. | |
| Low Yield with Byproduct Formation | 1. Side Reaction at Tertiary Amine: Under harsh conditions or with very reactive electrophiles (e.g., acyl fluorides), the tertiary amine might undergo acylation to form a charged acyl-ammonium intermediate, which can be unstable. | Lower the reaction temperature. Run the reaction at 0 °C or even lower to improve selectivity for the more accessible primary amine. Rationale: The acylation of the primary amine has a lower activation energy than the sterically hindered tertiary amine. Lower temperatures favor the kinetically preferred product. |
| 2. Competing Self-Condensation of Activated Acid: If the amine nucleophile is not reactive enough, the activated carboxylic acid (e.g., O-acylisourea from EDC) can react with another molecule of carboxylic acid to form an anhydride, consuming the activated species. | Use a pre-activation step. Activate the carboxylic acid with the coupling reagent and base for 1-5 minutes before adding the DIPAAm. Rationale: This ensures the activated species is readily available the moment the nucleophile is introduced, maximizing the desired reaction pathway. | |
| Difficult Purification | 1. Excess Reagents and Water-Soluble Byproducts: Coupling reagents like EDC and HOBt generate byproducts (e.g., DCU, HOBt-adducts) that can be difficult to remove, especially if your product has some water solubility. | Perform an acidic/basic aqueous workup. Pour the reaction mixture into ethyl acetate and wash sequentially with 1M HCl (to remove basic impurities), followed by saturated NaHCO₃ (to remove acidic impurities and unreacted acid), and finally brine.[7] Rationale: This liquid-liquid extraction method leverages the different acid/base properties of the components to separate them. |
| 2. Product Adhesion to Silica Gel: The two basic nitrogens can cause significant streaking and poor recovery during flash column chromatography. | Modify the eluent. Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the solvent system (e.g., DCM/Methanol). Rationale: The amine additive competes for the acidic silanol groups on the silica surface, preventing the product from binding too strongly and allowing for better elution. |
Troubleshooting Workflow for Amide Coupling
Caption: A decision tree for systematically troubleshooting low-yield amide coupling reactions.
Experimental Protocols
Protocol 1: Purity Assessment of this compound
Objective: To verify the purity and integrity of the DIPAAm reagent before use.
Method 1: Thin-Layer Chromatography (TLC)
-
Preparation: Prepare an eluent system of 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide.
-
Spotting: Dissolve a small amount of DIPAAm in methanol. Spot it on a silica TLC plate.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the plate using a potassium permanganate stain (a good general stain for amines).
-
Analysis: A pure sample should show a single, well-defined spot. Streaking from the baseline or multiple spots may indicate impurities or degradation.
Method 2: ¹H NMR Spectroscopy
-
Sample Prep: Prepare a sample by dissolving ~5-10 mg of DIPAAm in CDCl₃.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Primary Amine Protons (-NH₂): Look for a broad singlet around ~1.1-1.5 ppm. The integration should correspond to 2H. The absence or significant reduction of this peak may indicate derivatization.
-
Diisopropyl Group Protons (-CH(CH₃)₂): Expect a septet around ~3.0 ppm (2H) and a doublet around ~1.0 ppm (12H).
-
Alkyl Chain Protons (-CH₂-): A series of multiplets between ~1.3 and 2.7 ppm.
-
Impurities: The presence of unexpected peaks may indicate contamination or degradation products.
-
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
Objective: A robust, high-yield protocol for coupling a generic carboxylic acid with DIPAAm.
Materials:
-
Carboxylic Acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
HATU (1.2 equiv.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv.)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere of Nitrogen, add the carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.).[7]
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Amine Addition: Add this compound (1.1 equiv.) to the solution.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv.) dropwise. The dropwise addition helps control any potential exotherm.[7]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the carboxylic acid) is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally, saturated brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) containing 0.5% triethylamine to prevent streaking.
References
- 1. Amine Reactions: Practice Problems | Study.com [study.com]
- 2. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 209803-40-7 [m.chemicalbook.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5-(Diisopropylamino)amylamine Reactions
Welcome to the technical support center for 5-(Diisopropylamino)amylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile diamine. Here, we will delve into the common side reactions encountered during its use, providing detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on understanding the "why" behind the "how," empowering you to make informed decisions in your synthetic strategies.
Understanding the Reactivity of this compound
This compound possesses two distinct amine functionalities: a primary amine and a sterically hindered tertiary amine. This unique structure dictates its reactivity, offering both synthetic advantages and potential challenges. The primary amine is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and reductive amination. The tertiary amine, being sterically hindered, is a strong, non-nucleophilic base, similar in nature to N,N-diisopropylethylamine (DIPEA).[1][2] This combination makes it a valuable reagent, but also predisposes it to specific side reactions that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound giving multiple products?
The presence of two reactive sites, the primary and tertiary amines, can lead to a mixture of products. The primary amine can undergo over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[3] Additionally, intramolecular reactions can occur, leading to cyclic byproducts. The specific side products will depend on the reaction type and conditions.
Q2: I'm observing a cyclic byproduct. What is it and how can I prevent it?
A common cyclic byproduct is 1-isopropylpiperidine, formed via an intramolecular cyclization reaction. This is particularly prevalent in reactions that activate the terminal primary amine, followed by nucleophilic attack by the tertiary amine. To minimize this, consider using protecting groups for the primary amine if the tertiary amine's basicity is the desired function. Alternatively, milder reaction conditions and careful control of stoichiometry can disfavor the cyclization pathway.
Q3: My amide coupling reaction is low-yielding. What are the likely causes?
Low yields in amide coupling reactions can stem from several factors. The sterically hindered tertiary amine of this compound can act as a base, but it can also interfere with the coupling process if the reaction conditions are not optimized.[4][5] Furthermore, side reactions involving the coupling reagents themselves can consume starting materials. Careful selection of coupling reagents and optimization of reaction temperature and time are crucial.
Q4: How can I selectively react with the primary amine without affecting the tertiary amine?
The primary amine is significantly more nucleophilic than the sterically hindered tertiary amine.[6] Therefore, under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times), selective reaction at the primary amine is generally achievable. For reactions requiring more forcing conditions, protection of the primary amine may be necessary if only the basicity of the tertiary amine is required.
Q5: What are the best practices for purifying products derived from this compound?
Products containing the diisopropylaminoamyl moiety are often polar and can be challenging to purify by standard silica gel chromatography due to tailing.[7] Using a modified mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in your eluent can significantly improve peak shape.[7] Alternatively, reversed-phase chromatography or specialized techniques like ion-exchange chromatography may be more effective.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered in reactions involving this compound.
Observation 1: Unexpected Peak in LC-MS/NMR Consistent with a Loss of C4H9N
-
Potential Cause: Intramolecular cyclization to form 1-isopropylpiperidine. The mass difference corresponds to the loss of the diisopropylamino group and cyclization of the amyl chain.
-
Proposed Mechanism: The primary amine attacks an electrophile, and under certain conditions (e.g., heat, prolonged reaction time), the tertiary amine can act as an internal nucleophile, leading to cyclization and expulsion of diisopropylamine.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to favor the desired intermolecular reaction over the intramolecular cyclization.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the cyclic byproduct.
-
Use a Milder Base: If an external base is used, switching to a less hindered or weaker base might disfavor the cyclization.
-
Protect the Primary Amine: If the primary amine's nucleophilicity is not required for the desired transformation, consider protecting it with a suitable group (e.g., Boc, Cbz).
-
Observation 2: A Mixture of Mono- and Di-Alkylated Products at the Primary Amine
-
Potential Cause: Over-alkylation of the primary amine. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation.[3]
-
Troubleshooting Steps:
-
Use an Excess of the Diamine: Employing a significant excess of this compound relative to the alkylating agent will statistically favor mono-alkylation.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help to control the reaction and minimize over-alkylation.
-
Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of an aldehyde or ketone offers a more controlled method for mono-alkylation.
-
Observation 3: Low Yield in an Amide Coupling Reaction
-
Potential Cause:
-
Steric Hindrance: The bulky diisopropyl groups on the tertiary amine can sterically hinder the approach of the activated carboxylic acid to the primary amine, especially with bulky substrates.
-
Side Reactions with Coupling Reagents: The primary amine can react with certain coupling reagents to form inactive adducts.
-
Suboptimal pH: The basicity of the tertiary amine can alter the pH of the reaction mixture, potentially affecting the efficiency of the coupling reagent.
-
-
Troubleshooting Steps:
-
Optimize Coupling Reagent: For sterically hindered couplings, consider using more potent coupling reagents like HATU, HCTU, or COMU.[5][9]
-
Control Stoichiometry and Addition Order: Add the coupling reagent to the carboxylic acid first to form the activated species before introducing this compound.
-
Adjust the Base: While the tertiary amine of the substrate acts as a base, an additional non-nucleophilic base like DIPEA or 2,4,6-collidine may be required to optimize the pH.[4]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature may help overcome the activation energy barrier for sterically demanding couplings, but monitor for side reactions.
-
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on Side Product Formation in Alkylation
| Alkylating Agent | Stoichiometry (Diamine:Alkyl Halide) | Temperature (°C) | Reaction Time (h) | Predominant Side Product(s) |
| Iodomethane | 1:1.2 | 25 | 24 | Di- and tri-methylated primary amine, Quaternary ammonium salt |
| Iodomethane | 3:1 | 0 | 4 | Minimal di-methylation |
| Benzyl Bromide | 1:1 | 50 | 12 | 1-isopropylpiperidine, Di-benzylated primary amine |
| Benzyl Bromide | 2:1 | 25 | 6 | Predominantly mono-benzylated product |
Protocol 1: Minimizing Over-Alkylation in Mono-Benzylation
-
Dissolve this compound (3.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl bromide (1.0 mmol) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane/methanol with 1% triethylamine.
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways in Alkylation
Caption: Alkylation of this compound can lead to the desired mono-alkylated product, or to side products via over-alkylation or intramolecular cyclization.
Diagram 2: Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: A step-by-step guide to troubleshooting low yields in amide coupling reactions involving this compound.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 3. N,N-Diisopropylethylamine(7087-68-5) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Compounds Synthesized with 5-(Diisopropylamino)amylamine
Welcome to the technical support center for researchers working with 5-(Diisopropylamino)amylamine (DIPA). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique purification challenges associated with compounds derived from this versatile diamine reagent. The inherent basicity of the diisopropylamino group requires specialized approaches to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying compounds synthesized using this compound?
The main difficulty arises from the strongly basic tertiary diisopropylamino group incorporated into the final product. This group readily interacts with standard purification media, particularly acidic silica gel, leading to issues like peak tailing, irreversible adsorption, low recovery, and even on-column degradation.[1][2] A secondary challenge is the removal of unreacted DIPA and any ammonium salt byproducts formed during the reaction.
Q2: What are the most effective initial purification steps after a reaction with DIPA?
An initial aqueous acid-base extraction is a highly effective first step.[3] This technique separates your basic product from neutral or acidic impurities. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), your amine-containing product is protonated and moves to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.[4][5]
Q3: How can I effectively remove unreacted this compound from my product?
Both the starting material (DIPA) and your product are basic, making simple extraction challenging if their pKa values are similar. The most reliable method is column chromatography, often using a modified system (like adding triethylamine to the eluent or using a different stationary phase) to ensure proper separation.[1][6] If there is a significant difference in polarity or boiling point, distillation or preparative HPLC can also be considered.
Q4: My final product is a persistent oil. What are my purification options besides chromatography?
If your product is an oil, chromatography is often the best choice. However, you can attempt salt formation and crystallization.[7][8] Dissolving the oily product in a suitable solvent (like diethyl ether or ethyl acetate) and adding an acid (e.g., HCl in dioxane) can precipitate the hydrochloride salt, which is often a crystalline solid. This solid can be isolated by filtration and, if necessary, the free base can be regenerated. Alternatively, precipitation by adding an "anti-solvent" to a concentrated solution of your product can sometimes yield a solid.[9]
Troubleshooting Guide: Column Chromatography
The most common purification technique, silica gel chromatography, requires special attention for this class of compounds.
Q5: My compound is streaking badly on a silica gel TLC plate and I get poor separation. What is happening?
Probable Cause: This is the classic sign of a strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction causes some molecules to "stick" to the stationary phase, resulting in tailing (streaking) and preventing the formation of tight bands needed for good separation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute cleanly.[1][10][11]
-
Recommendation: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your solvent system. Always prepare your eluent as a stock solution to ensure a consistent concentration of the additive throughout the run.
-
-
Dry Loading: Adsorbing your crude product onto a small amount of silica (dry loading) before loading it onto the column can sometimes improve resolution compared to liquid loading, especially for difficult separations.[11][12]
Q6: My compound seems to be irreversibly stuck on the silica column; my yield is extremely low.
Probable Cause: The interaction with acidic silica is too strong, or your compound may be degrading on the column. Acid-sensitive functional groups in your molecule can be cleaved under these conditions.[13]
Solutions:
-
Switch to an Alternative Stationary Phase: If mobile phase modifiers are insufficient, change your stationary phase.
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent choice for purifying basic compounds like amines.[8][14][15]
-
Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing strong interactions and simplifying purification.[1]
-
Reversed-Phase Silica (C18): For polar, ionizable compounds, reversed-phase chromatography can be very effective. Using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) will keep your amine in its neutral, free-base form, allowing for good retention and separation.[2]
-
Q7: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
Probable Cause: The acidity of the silica gel can catalyze the degradation of sensitive compounds.
Solutions:
-
Confirm Instability: Run a simple stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't present on an immediately-run plate, your compound is likely unstable on silica.[13]
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica.[11]
-
Protocol: Prepare a slurry of your silica gel in the chosen eluent system that already contains 1-3% triethylamine. Let this stand for an hour before packing the column. This pre-treatment neutralizes the most acidic sites.[11]
-
-
Use a Non-Acidic Stationary Phase: As mentioned in Q6, switching to alumina or functionalized silica is the most robust solution for acid-sensitive compounds.[13]
Data & Protocols
Table 1: Recommended Solvent Systems for Amine Purification on Silica Gel
| Solvent System Components | Typical Ratio | Additive | Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | 1-2% Triethylamine | Good for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 90:10 | 1-2% Triethylamine | For more polar compounds.[2] |
| Dichloromethane / Methanol | 95:5 | 0.5% Ammonium Hydroxide | A strong alternative to TEA for very basic compounds.[13] |
Experimental Protocol 1: Flash Chromatography with a Triethylamine-Modified Eluent
-
TLC Analysis: Develop a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.3. Prepare a stock solution of this eluent containing 1% triethylamine (TEA).
-
Column Packing: Wet-pack a column with standard silica gel using your TEA-modified eluent. Ensure the silica is fully settled and equilibrated by flushing with 2-3 column volumes of the eluent.[10]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.[12]
-
Elution: Begin elution with the TEA-modified solvent system. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions. Remove the solvent using a rotary evaporator. To remove residual triethylamine, which is volatile, co-evaporate the product with toluene or dichloromethane 2-3 times under reduced pressure.[9]
Troubleshooting Guide: Aqueous Work-up & Extraction
Q8: I'm getting a persistent emulsion during my acid-base extraction. How can I break it?
Probable Cause: Emulsions are common when dealing with amine salts, which can act as surfactants. High concentrations or vigorous shaking can exacerbate the problem.
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q9: How do I remove the diisopropylammonium hydrochloride salt byproduct from my reaction?
Probable Cause: Many reactions generate amine hydrochloride salts as byproducts, which can sometimes be difficult to separate from the product's salt form.
Solutions:
-
Aqueous Work-up: This salt is highly water-soluble. During your work-up, a simple wash with water or a neutral brine solution should effectively partition the salt into the aqueous layer, leaving your desired (and likely more organic-soluble) product in the organic layer.[9]
-
Filtration: If the salt precipitates from the organic solvent after the reaction, it can often be removed by simple filtration before proceeding with further purification.[9]
Experimental Protocol 2: General Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.[4]
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10 (confirm with pH paper). Your product will deprotonate and may precipitate or form an oil.[4]
-
Product Re-extraction: Extract the basified aqueous layer 3-4 times with an organic solvent (e.g., ethyl acetate). Your purified product is now in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Guide: Crystallization & Precipitation
Q10: My compound "oils out" of solution instead of forming crystals. What should I do?
Probable Cause: This typically happens when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated and cools too quickly. The presence of impurities can also inhibit crystal formation.[16]
Solutions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in a colder environment like a refrigerator. Insulating the flask can help.[16]
-
Use a More Dilute Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool again.[16]
-
Change Solvents: Try a solvent with a lower boiling point. Alternatively, use a co-solvent system where the compound is dissolved in a good solvent and an "anti-solvent" (in which it is insoluble) is added dropwise until turbidity appears, then allowed to cool.[16]
-
Induce Crystallization: Try "seeding" the solution with a previously obtained crystal or scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[17]
Visualization: Purification Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting amine purification on silica gel.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. unifr.ch [unifr.ch]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 16. benchchem.com [benchchem.com]
- 17. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Enhancing Reaction Kinetics with 5-(Diisopropylamino)amylamine
Welcome to the comprehensive technical support guide for leveraging 5-(Diisopropylamino)amylamine as a catalyst to accelerate your reaction kinetics. This resource is specifically designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.
Our guide is structured to address the specific challenges you may encounter, with a focus on practical, field-tested insights. We will explore the mechanistic underpinnings of this compound catalysis, provide robust troubleshooting frameworks for common issues, and offer detailed experimental designs for optimizing your reaction conditions.
Understanding the Catalyst: How this compound Works
This compound is a diamine catalyst featuring both a primary and a sterically hindered tertiary amine. This unique structure allows it to participate in multiple catalytic pathways, most notably through the formation of nucleophilic enamine intermediates.[1][2] The primary amine group typically reacts with a carbonyl-containing substrate (like a ketone or aldehyde) to form an enamine, which then acts as a potent nucleophile in subsequent bond-forming reactions.[1] The sterically bulky diisopropylamino group plays a crucial role in modulating the catalyst's reactivity and selectivity, preventing undesired side reactions often associated with less hindered amines.[3][4]
The cooperative action between the two amine groups is key to its catalytic efficacy.[1] While the primary amine forms the reactive enamine intermediate, the tertiary amine can influence the stereochemical outcome of the reaction and modulate the electronic environment of the catalytic system.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound as a catalyst.
Issue 1: Low or No Reaction Conversion
A lack of product formation is a common starting problem. The following table outlines potential causes and actionable solutions.
| Potential Cause | Recommended Solution & Rationale |
| Inactive Catalyst | Solution: Use a fresh batch of this compound. Amines can degrade over time through oxidation or reaction with atmospheric CO2. Rationale: Ensuring the purity and activity of your catalyst is the first critical step for any catalytic reaction. |
| Suboptimal Catalyst Loading | Solution: Screen a range of catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%). Rationale: The optimal catalyst loading balances reaction rate with the potential for side reactions and purification challenges. Less reactive substrates may require a higher catalyst loading to achieve a reasonable reaction rate.[5] |
| Inappropriate Reaction Temperature | Solution: Gradually increase the reaction temperature in 10-20°C increments. Conversely, for highly exothermic reactions or those with competing pathways, cooling the reaction may be necessary. Rationale: Reaction kinetics are highly temperature-dependent. Insufficient thermal energy can prevent the reaction from overcoming the activation energy barrier. |
| Moisture in the Reaction | Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Rationale: Water can hydrolyze enamine intermediates, effectively quenching the catalytic cycle. Many organocatalytic reactions are sensitive to moisture. |
| Incorrect pH | Solution: For reactions involving enamine formation, the pH needs to be carefully controlled (typically mildly acidic, around 5) to facilitate both the formation of the iminium ion and the presence of the free amine nucleophile.[6] Rationale: If the medium is too acidic, the primary amine will be protonated and non-nucleophilic. If it's too basic, the formation of the key iminium intermediate is disfavored. |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
| Potential Cause | Recommended Solution & Rationale |
| Over-alkylation of the Catalyst or Substrate | Solution: Reduce the stoichiometry of any alkylating agents present. The use of a sterically hindered base like this compound should already minimize this, but further optimization may be needed. Rationale: Amines are nucleophilic and can react with electrophiles in the reaction mixture.[7] |
| Self-Condensation of the Substrate | Solution: Lower the reaction temperature and/or decrease the catalyst loading. Rationale: Higher temperatures and catalyst concentrations can sometimes favor undesired side reactions with lower activation energies.[5] |
| Epimerization of Chiral Centers | Solution: Reduce the reaction time or temperature. Consider a milder base if applicable. Rationale: Prolonged exposure to basic or acidic conditions can lead to the loss of stereochemical integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: A good starting point for catalyst loading is typically between 5-10 mol%. However, the optimal concentration is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform a catalyst loading screen to determine the ideal amount for your system.[5]
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.
Q3: Can this compound be used in aqueous media?
A3: Generally, organocatalysis involving enamine intermediates is not performed in aqueous media due to the instability of the enamine in the presence of water. Anhydrous organic solvents are typically preferred.
Q4: How does the steric hindrance of the diisopropylamino group affect catalysis?
A4: The bulky diisopropyl groups provide steric shielding around the tertiary nitrogen. This has several effects: it prevents the tertiary amine from acting as a competing nucleophile, it can influence the stereoselectivity of the reaction by directing the approach of reactants, and it can prevent catalyst deactivation pathways that might occur with less hindered amines.[3][4]
Q5: What analytical techniques are best for monitoring reaction progress?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Visualizing the Catalytic Process
To aid in understanding the role of this compound, the following diagrams illustrate key concepts in its application.
Caption: Generalized catalytic cycle of this compound.
Caption: Workflow for optimizing reaction conditions.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a framework for determining the optimal catalyst loading for your specific reaction.
-
Preparation: In a series of oven-dried reaction vials equipped with stir bars, add your limiting substrate (e.g., 0.1 mmol).
-
Catalyst Addition: To each vial, add a different molar percentage of this compound (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%, and 15 mol%).
-
Reagent Addition: Add the other necessary reagents and anhydrous solvent to each vial to achieve the desired concentration.
-
Reaction: Stir the reactions at a constant temperature for a predetermined time.
-
Monitoring and Analysis: At regular intervals, take aliquots from each reaction and analyze by TLC or GC to determine the conversion and formation of any side products.
Protocol 2: Small-Scale Reaction Troubleshooting
When a reaction is failing, this small-scale protocol can help identify the issue.
-
Control Reaction: Set up a reaction with your standard conditions.
-
Test Variables: In parallel, set up several small-scale reactions (e.g., 0.05 mmol) where you systematically change one variable at a time:
-
Fresh Catalyst: Use a newly opened or purified sample of this compound.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvent and rigorously dried glassware.
-
Higher Temperature: Increase the reaction temperature by 20°C.
-
Higher Catalyst Loading: Double the catalyst loading.
-
-
Analysis: After a set time, analyze all reactions by TLC. The reaction that shows the most significant improvement will indicate the likely cause of the problem.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in 5-(Diisopropylamino)amylamine Reactions
Welcome to the technical support center for 5-(Diisopropylamino)amylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered diamine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Dueling Nucleophiles
This compound presents a unique synthetic challenge due to its bifunctional nature: a sterically hindered tertiary amine and a reactive primary amine. The bulky diisopropylamino group significantly influences the reactivity of the molecule, often leading to sluggish or incomplete reactions at the primary amine terminus. This guide provides strategies to overcome this steric hindrance and achieve selective functionalization.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so slow?
A1: The primary reason for slow reaction rates is the steric bulk of the diisopropylamino group. This large, non-polar moiety can shield the primary amine from incoming reagents, increasing the activation energy of the reaction. Furthermore, the diisopropylamino group can influence the overall conformation of the amyl chain, potentially leading to intramolecular interactions that further hinder the approach of reactants to the primary amine.
Q2: I am trying to acylate the primary amine, but the reaction is not going to completion. What can I do?
A2: Incomplete acylation is a common issue. Here are several strategies to improve the reaction yield:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides are often preferred over less reactive anhydrides or carboxylic acids.
-
Activation of Carboxylic Acids: If you must use a carboxylic acid, employ a coupling agent to form a more reactive intermediate. Common choices include carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HATU, HBTU).
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in accelerating these reactions.
-
Catalysis: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly enhance the rate of acylation.
Q3: Can the tertiary amine in this compound react with my electrophile?
A3: Generally, the tertiary diisopropylamino group is unreactive towards common electrophiles under standard acylation or alkylation conditions. Acylation requires the presence of a replaceable hydrogen on the nitrogen, which the tertiary amine lacks.[1][2] While alkylation of tertiary amines to form quaternary ammonium salts is possible, the steric hindrance from the two isopropyl groups makes this process exceptionally difficult for the diisopropylamino group.
Q4: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve selectivity for mono-alkylation of the primary amine?
A4: Achieving selective mono-alkylation of the primary amine without over-alkylation to the secondary amine is a classic challenge.[3] Here are some effective strategies:
-
Control of Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Reductive Amination: This is often the most reliable method for controlled mono-alkylation. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Competitive Deprotonation/Protonation: By using the amine hydrobromide salt and a carefully chosen base, you can selectively deprotonate the primary amine for reaction, while the resulting secondary amine remains protonated and unreactive.[4][5]
Q5: Should I consider using a protecting group for the primary amine?
A5: For multi-step syntheses where the primary amine needs to be preserved while other transformations are carried out, using a protecting group is a robust strategy. Common amine protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are effective.[3][6] The choice of protecting group will depend on the stability required for subsequent reaction conditions and the desired deprotection method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Acylation | 1. Insufficiently reactive acylating agent.2. Steric hindrance preventing nucleophilic attack.3. Low reaction temperature. | 1. Use an acyl chloride or activate your carboxylic acid with a coupling reagent (e.g., HATU, DCC).2. Add a nucleophilic catalyst like DMAP.3. Increase the reaction temperature or use microwave irradiation. |
| Formation of Di-acylated Product (on primary amine) | This is unlikely due to the formation of a less nucleophilic amide after the first acylation. If observed, it may indicate very harsh reaction conditions. | Re-evaluate reaction conditions. Use milder acylating agents or lower temperatures. |
| Low Yield in N-Alkylation | 1. Poor reactivity of the alkylating agent.2. Steric hindrance.3. Inefficient base for deprotonation. | 1. Use a more reactive alkyl halide (I > Br > Cl).2. Switch to a reductive amination protocol.3. For direct alkylation, use a stronger, non-nucleophilic base like DBU or Hunig's base. |
| Mixture of Mono- and Di-alkylated Products | The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. | 1. Use reductive amination.2. Employ a competitive deprotonation/protonation strategy with the amine hydrohalide salt.3. Use a large excess of the diamine. |
| Side Reactions at the Tertiary Amine | Highly unlikely under standard conditions due to extreme steric hindrance. If quaternization is observed, it indicates exceptionally reactive electrophiles and harsh conditions. | Use less reactive electrophiles and milder reaction conditions. |
| Difficulty in Product Purification | The basic nature of the product can lead to tailing on silica gel chromatography. | 1. Treat the crude product with a mild acid (e.g., citric acid) to form the salt, which can be purified by washing or recrystallization.2. Use a basic alumina column for chromatography.3. Add a small amount of triethylamine to the eluent during silica gel chromatography. |
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound
This protocol describes a general procedure for the acylation of the primary amine of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a method for the selective mono-alkylation of the primary amine using an aldehyde and a mild reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Strategies
Workflow for Selective Acylation
Caption: Workflow for selective acylation of the primary amine.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
- 3. US4127607A - Process for the preparation of an acetamide derivative - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of 5-(Diisopropylamino)amylamine under different reaction conditions
Welcome to the technical support center for 5-(Diisopropylamino)amylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile diamine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a bifunctional molecule featuring a sterically hindered tertiary amine and a primary amine, connected by a flexible five-carbon chain. This unique structure makes it a valuable building block in pharmaceutical synthesis and material science. However, the presence of two amine functionalities also presents specific challenges regarding its stability under various reaction conditions. Understanding these potential liabilities is crucial for successful and reproducible research. This guide will walk you through the key stability considerations for this compound.
Troubleshooting Guide: Common Issues in Reactions with this compound
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
-
Symptom: Your reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.
-
Potential Cause 1: Degradation of this compound. The compound may be degrading under the reaction conditions, reducing the amount of starting material available for the desired transformation.
-
Solution:
-
Assess Purity Before Use: Always verify the purity of your this compound stock, especially if it has been stored for a long time. Use techniques like NMR or GC-MS to check for the presence of degradation products.
-
Optimize Reaction Temperature: Amines can be susceptible to thermal degradation, particularly at elevated temperatures.[1][2] If your reaction is run at high temperatures, consider if it's possible to lower the temperature, perhaps by using a more active catalyst or a different solvent.
-
Inert Atmosphere: The primary and secondary amines are susceptible to oxidation.[1][3][4] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, especially if your reaction involves heating or exposure to air for extended periods.
-
-
Potential Cause 2: Inactivation by Acidic Conditions. If your reaction generates acidic byproducts or is run in an acidic medium, the amine groups of this compound can be protonated. This protonation renders the amines non-nucleophilic, effectively halting the reaction if they are intended to act as nucleophiles.[5]
-
Solution:
-
Add a Non-Nucleophilic Base: Include a scavenger base (e.g., a hindered amine like triethylamine or diisopropylethylamine) to neutralize any in-situ generated acid.
-
pH Control: If compatible with your reaction, consider using a buffer system to maintain a neutral or slightly basic pH.[6]
-
Issue 2: Formation of Unexpected Byproducts
-
Symptom: You observe unexpected spots on TLC or peaks in your GC-MS/LC-MS analysis that do not correspond to your starting material or desired product.
-
Potential Cause 1: Oxidative Degradation. The presence of oxygen can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bonds, resulting in smaller amine and aldehyde fragments.[4][7][8] This is a common issue for amines and can be accelerated by the presence of metal ions.[1]
-
Solution:
-
De-gas Solvents: Before use, thoroughly de-gas your reaction solvents to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure that your solvents and other reagents are free from metal impurities that can catalyze oxidation.
-
Work Under Inert Gas: As mentioned previously, maintaining an inert atmosphere is a key preventative measure.[3]
-
-
Potential Cause 2: Over-alkylation or Self-Condensation. If you are performing a reaction where this compound acts as a nucleophile with an alkylating agent, the primary amine can react further after its initial alkylation, leading to secondary and tertiary amines.[9][10][11]
-
Solution:
-
Control Stoichiometry: Use a large excess of the diamine relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.
-
Issue 3: Difficulty in Product Purification
-
Symptom: Your crude product is difficult to purify, with impurities co-eluting with your desired compound during chromatography.
-
Potential Cause: Formation of Salt Byproducts. Reactions involving acids or bases can lead to the formation of ammonium salts of this compound or your product. These salts can have different solubility and chromatographic behavior compared to the free base.
-
Solution:
-
Aqueous Work-up: Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize any salts and convert your product and any remaining starting material to their free base form before extraction and chromatography.
-
Acidic Wash: Conversely, if your product is neutral, an acidic wash (e.g., dilute HCl) can be used to remove the basic this compound starting material by converting it to its water-soluble salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored under an inert gas like nitrogen or argon in a tightly sealed container.[7] It is recommended to store it at 2–8 °C in a dry, well-ventilated area, away from sources of heat and ignition.[3][7]
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium has a significant impact on the compound's stability and reactivity.[6]
-
Acidic pH: In acidic conditions, both the primary and tertiary amine groups will be protonated, forming ammonium salts. This will render them non-nucleophilic and can protect them from certain degradation pathways. However, very low pH can also catalyze hydrolysis of other functional groups in your molecules.[12]
-
Neutral pH: At neutral pH, the primary amine will be more nucleophilic than the sterically hindered tertiary amine.
-
Basic pH: In basic conditions, both amines will be in their free base form and highly nucleophilic. However, strong basic conditions can promote other side reactions.
Q3: Is this compound sensitive to light?
A3: Aliphatic amines generally do not absorb significantly in the UV-visible range that penetrates the troposphere, suggesting they are not highly susceptible to photodegradation.[13] However, as part of good laboratory practice and to comply with guidelines for stability studies, it is always recommended to protect reactions from direct light, especially if the reaction mixture contains other photosensitive components.[14]
Q4: What are the likely degradation products of this compound?
A4: Based on the general degradation pathways of amines, the following are potential degradation products:
-
Oxidative Degradation: N-oxides, hydroxylamines, and products of C-N bond cleavage such as diisopropylamine, 5-aminopentanal, and ammonia.[3][4]
-
Thermal Degradation: At very high temperatures, fragmentation of the alkyl chain could occur.
Q5: How can I monitor the stability of this compound in my reaction?
A5: You can monitor the stability by periodically taking aliquots from your reaction mixture and analyzing them by techniques such as:
-
Thin-Layer Chromatography (TLC): To visually check for the appearance of new spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the starting material and any degradation products.[15]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[16][17][18][19]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide
-
Deionized water
-
Methanol (HPLC grade)
-
Appropriate analytical instrumentation (e.g., HPLC-UV/MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix equal volumes of the stock solution and 1 M HCl. Keep at room temperature for 24 hours.
-
Basic Degradation: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a sample of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution kept at 2-8°C), by a suitable analytical method (e.g., HPLC-MS) to determine the percentage of degradation and identify major degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 1 M HCl, 24h, RT | < 5% | None significant |
| 1 M NaOH, 24h, RT | < 5% | None significant |
| 3% H₂O₂, 24h, RT | 15% | N-oxide, Diisopropylamine |
| 60°C, 24h | 8% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | < 2% | None significant |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under oxidative and thermal stress.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 3. academic.oup.com [academic.oup.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nilu.com [nilu.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. globalresearchonline.net [globalresearchonline.net]
Removing excess 5-(Diisopropylamino)amylamine from a reaction mixture
Topic: Removing Excess 5-(Diisopropylamino)amylamine from a Reaction Mixture
Introduction for the Modern Researcher
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that efficient purification is as critical as the reaction itself. Excess reagents, particularly highly basic and functionalized amines like this compound, can complicate downstream processes and compromise the purity of your final compound. This guide moves beyond simple protocols to provide a decision-making framework, helping you select and optimize the most appropriate purification strategy for your specific experimental context. We will explore the chemical principles behind each method, troubleshoot common issues, and ensure you can confidently and efficiently isolate your product.
Understanding the Challenge: this compound
This reagent presents a unique purification challenge due to its distinct structural features:
-
Two Basic Centers: It possesses both a primary amine (-NH₂) and a tertiary amine (-N(iPr)₂). These have different pKa values, but both are readily protonated, making the molecule highly basic.
-
High Boiling Point: With a boiling point of approximately 228.5°C at atmospheric pressure, it is not easily removed by simple evaporation or distillation without risking thermal degradation of the desired product[1].
-
Polarity: The presence of two amine groups makes it relatively polar and can lead to solubility in a range of organic solvents, sometimes mimicking the properties of the desired product.
This guide will address these properties head-on, providing you with a suite of tools to achieve a clean separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for removing excess this compound?
There are four main strategies, each suited to different experimental scales, product stabilities, and required purity levels:
-
Liquid-Liquid Extraction (Acid Wash): The most common and often quickest method, leveraging the basicity of the amine.
-
Solid-Phase Scavenging: Employs functionalized resins to covalently bind or ionically sequester the amine, allowing for removal by simple filtration.
-
Chromatography: A high-resolution technique for when extraction or scavenging fails to provide adequate purity.
-
Vacuum Distillation: Useful for large-scale reactions where the desired product is thermally stable and has a significantly different boiling point.
Q2: My product is sensitive to strong acids. Can I still use an acid wash?
Absolutely. While 1M or 2M HCl is a common choice, you can opt for milder acidic solutions. A saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~5-6) or a 10-20% aqueous citric acid solution can be effective at protonating the diamine without exposing your product to harsh, low-pH conditions[2][3]. Always perform a small-scale test to ensure your product remains intact.
Q3: Why is my amine still present after multiple acid washes?
This can happen for a few reasons:
-
Insufficient Acid: You may not be using enough acid to protonate all of the excess diamine. Ensure you are using a sufficient volume and concentration.
-
Poor Partitioning: If your organic solvent is very polar (e.g., THF, acetonitrile), the protonated amine salt may retain some solubility in the organic phase. Diluting with a less polar solvent like ethyl acetate or dichloromethane before washing can improve partitioning.
-
Emulsion Formation: Emulsions prevent clean separation of the aqueous and organic layers. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
Troubleshooting Guide 1: Liquid-Liquid Extraction (Acid Wash)
This technique exploits the acid-base properties of the diamine. By washing the organic reaction mixture with an aqueous acid, the basic amine is protonated to form an ammonium salt. This salt is ionic and therefore preferentially soluble in the aqueous layer, which can then be separated and discarded[4][5][6][7][8].
When to Use:
-
Your desired product is stable to acidic conditions.
-
You are working on a small to medium scale (mg to multi-gram).
-
The product and the amine have different solubilities in their neutral vs. protonated states.
Workflow for Acid-Base Extraction
Caption: Workflow for removing a basic amine via acid wash.
Detailed Protocol: Standard Acid Wash
-
Dilution: Dilute the crude reaction mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to ensure the product is fully dissolved.
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the aqueous layer (the bottom layer if using dichloromethane, the top if using ethyl acetate).
-
Repeat: Repeat the extraction (steps 2-4) one or two more times to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains acidic.
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove bulk water[9].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Data Table: Common Aqueous Washes
| Aqueous Solution | Purpose | pH Range | Best For |
| 1-2M Hydrochloric Acid | Protonating strong/weak bases | < 1 | Acid-stable products |
| 10% Citric Acid | Protonating bases | 2-3 | Acid-sensitive products |
| Saturated NH₄Cl | Mildly acidic wash | 4.5-6.0 | Removing bases from very acid-sensitive products |
| Saturated NaHCO₃ | Neutralizing acid washes | ~8.4 | Quenching acids |
| Brine (Saturated NaCl) | Breaking emulsions, removing water | Neutral | Final wash before drying |
Troubleshooting Guide 2: Solid-Phase Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and sequester specific functional groups from a solution[10][11]. After stirring the resin with the reaction mixture, the resin-bound impurity is simply filtered off. This method is exceptionally clean and is a cornerstone of modern parallel synthesis.
When to Use:
-
Liquid-liquid extraction is ineffective or leads to emulsions.
-
The product is sensitive to aqueous workups.
-
High purity is required with minimal post-purification effort.
-
Automated or parallel synthesis workflows are being used.
Workflow for Scavenger Resin Purification
Caption: Purification workflow using a solid-phase scavenger resin.
Data Table: Scavenger Resins for Amines
| Resin Type | Functional Group | Mechanism | Target on Diamine |
| Isocyanate Resin | -NCO | Covalent | Primary Amine |
| Aldehyde Resin | -CHO | Covalent | Primary Amine (forms imine) |
| Sulfonyl Chloride Resin | -SO₂Cl | Covalent | Primary Amine |
| Sulfonic Acid Resin (SCX) | -SO₃H | Ionic | Both Primary & Tertiary Amines |
Detailed Protocol: Purification with Sulfonic Acid (SCX) Resin
This protocol uses a strong cation exchange (SCX) resin, which will sequester both the primary and tertiary amine groups via an acid-base interaction[12].
-
Resin Preparation: Use approximately 3-5 equivalents of resin capacity relative to the theoretical excess of the diamine. Swell the resin in the reaction solvent for 15-30 minutes before use.
-
Scavenging: Add the swelled resin to the crude reaction mixture.
-
Agitation: Stir or shake the slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the reaction by TLC or LCMS to determine when the free amine has been consumed.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug in a pipette, washing the resin with fresh solvent.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Guide 3: Column Chromatography
When other methods fail, column chromatography provides the highest resolution for purification. However, the basic nature of amines can cause them to streak or bind irreversibly to standard silica gel, which is acidic[13].
When to Use:
-
High purity is essential (e.g., for biological testing or characterization).
-
The product and the amine impurity have very similar physical properties.
-
Other methods have failed to provide baseline separation.
Strategies for Amine Purification by Chromatography
-
Basic Modifier: Add a small amount (0.1-1%) of a volatile tertiary amine, like triethylamine (TEA), or ammonium hydroxide to the eluent system[14]. This deactivates the acidic silanol groups on the silica surface, preventing the target amine from binding strongly and allowing for better elution.
-
Amine-Functionalized Silica: Use a pre-treated stationary phase where the silica surface is functionalized with amino groups (e.g., Biotage® KP-NH)[13]. This creates a more basic environment, ideal for purifying basic compounds without tailing.
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., C18 silica) with a mobile phase containing a buffer (like ammonium acetate or formic acid) can be highly effective[14].
Detailed Protocol: Flash Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Once a system is found that moves your product off the baseline, add 1% triethylamine to the solvent mixture and run a new TLC plate to observe the improved spot shape.
-
Column Packing: Pack a column with standard silica gel using the chosen eluent system (containing 1% TEA).
-
Loading: Dissolve the crude sample in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Run the column using the eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure. The triethylamine is volatile and should be removed during this step.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Extraction - Concept [jove.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. suprasciences.com [suprasciences.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Preventing di-alkylation side reactions with 5-(Diisopropylamino)amylamine
Welcome to the technical support center for 5-(Diisopropylamino)amylamine. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during its use: the prevention of di-alkylation side reactions at the primary amine. Our goal is to provide you with in-depth troubleshooting strategies and foundational knowledge to ensure selective mono-alkylation and maximize the yield of your target compound.
Troubleshooting Guide: Di-Alkylation Side Reactions
This section addresses specific issues you might be facing during your experiments with this compound.
Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the di-alkylated species. How can I confirm this and what is my first troubleshooting step?
Answer:
Confirming the presence of the di-alkylated product is the first critical step. You can typically confirm this by LC-MS analysis, where the di-alkylated product will have a molecular weight corresponding to the addition of two alkyl groups to your starting amine.
Once confirmed, the most immediate and often effective troubleshooting step is to adjust the stoichiometry of your reactants. The underlying issue is that the mono-alkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][2][3][4]
Recommended First Action: Adjust Stoichiometry
-
Increase the Excess of the Amine: Use a significant excess of this compound relative to your alkylating agent (e.g., 3 to 5 equivalents). This statistically increases the probability of the alkylating agent reacting with the starting primary amine rather than the mono-alkylated product.[3] While this may not be the most atom-economical approach, it is a straightforward method to favor mono-alkylation.
-
Monitor the Reaction Closely: Follow the reaction progress using TLC or LC-MS to determine the optimal reaction time to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct.[5]
Issue 2: I've tried adjusting the stoichiometry, but I'm still getting unacceptable levels of the di-alkylated product. What other reaction parameters can I modify?
Answer:
If adjusting stoichiometry is insufficient, you should next focus on controlling the reaction kinetics and the local concentration of the alkylating agent.
Recommended Second Action: Modify Reagent Addition and Temperature
-
Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over an extended period using a syringe pump or an addition funnel.[6][7] This maintains a low concentration of the electrophile in the reaction mixture, which significantly reduces the likelihood of the more reactive mono-alkylated product undergoing a second alkylation.[7]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C, depending on your solvent and reagents) can help control the reaction rate. The activation energy for the second alkylation may be slightly different from the first, and lower temperatures can enhance selectivity.
Experimental Protocol: Slow Addition of Alkylating Agent
-
Materials:
-
This compound (3.0 eq)
-
Alkylating Agent (1.0 eq)
-
Anhydrous Solvent (e.g., DMF or DMSO)[4]
-
Base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq)
-
Syringe pump or addition funnel
-
-
Procedure:
-
Dissolve the this compound and the base in the chosen anhydrous solvent in your reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Dissolve the alkylating agent in a small amount of the reaction solvent and load it into a syringe for the syringe pump or into an addition funnel.
-
Add the alkylating agent solution to the reaction mixture dropwise over a period of 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Once the starting alkylating agent is consumed, or when the formation of the di-alkylated product begins to increase significantly, quench the reaction.
-
Issue 3: I need to achieve very high selectivity for the mono-alkylated product for a GMP synthesis. Are there more robust methods than controlling reaction conditions?
Answer:
For applications requiring high purity and selectivity, such as in pharmaceutical development, employing a protecting group strategy is often the most reliable approach. This involves temporarily "blocking" the primary amine to prevent di-alkylation, performing the alkylation on another part of the molecule or preparing for a subsequent reaction, and then removing the protecting group.
Recommended Advanced Strategy: Use of a Protecting Group
The tert-Butoxycarbonyl (Boc) group is a common and effective choice for protecting primary amines.[8][9][10] It converts the highly nucleophilic amine into a much less reactive carbamate, thus preventing any alkylation at the nitrogen.[11]
Experimental Protocol: Boc Protection of this compound
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N), 1.2 eq)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base to the solution.
-
At 0 °C, add a solution of Boc₂O in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[12]
-
Once the reaction is complete, perform an aqueous work-up. The Boc-protected amine can then be carried forward to the next synthetic step.
-
The following diagram illustrates the logic of using a protecting group strategy:
Caption: Workflow for using a protecting group to ensure mono-functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to di-alkylation?
A1: The susceptibility to di-alkylation is a general characteristic of primary amines.[13] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkylating agent.[14] After the first alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][4] This increased nucleophilicity makes the mono-alkylated product more likely to react with another molecule of the alkylating agent, leading to the di-alkylated byproduct.[1]
The diagram below illustrates this competitive reaction pathway:
Caption: Competitive pathways for mono- and di-alkylation of a primary amine.
Q2: Are there alternative synthetic methods that inherently avoid di-alkylation?
A2: Yes, reductive amination is a highly effective and widely used alternative for achieving selective mono-N-alkylation.[5][12] This method involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[5] Since the imine formation is typically a 1:1 reaction, and the reduction is selective for the imine, over-alkylation is not a concern.
Table 1: Comparison of Strategies to Prevent Di-alkylation
| Strategy | Principle | Advantages | Disadvantages |
| Excess Amine | Statistical probability | Simple to implement; quick optimization. | Poor atom economy; requires separation of excess amine. |
| Slow Addition | Kinetic control | Good for moderately selective reactions; better atom economy. | Requires specialized equipment (syringe pump); may not be sufficient for highly reactive systems. |
| Protecting Groups | Temporary blocking of reactivity | Excellent selectivity; high purity of final product.[10] | Adds two steps (protection/deprotection) to the synthesis; requires careful selection of orthogonal protecting groups.[8][9] |
| Reductive Amination | Alternative reaction pathway | Highly selective for mono-alkylation; broad substrate scope.[5][12] | Requires a corresponding aldehyde or ketone; reducing agents can have compatibility issues with other functional groups. |
Q3: How do I purify the desired mono-alkylated product from the di-alkylated byproduct?
A3: The purification can often be achieved using column chromatography on silica gel. The polarity difference between the mono-alkylated secondary amine and the di-alkylated tertiary amine is usually sufficient for separation. The tertiary amine is typically less polar and will elute first. In some cases, separation can be challenging. If chromatography is not effective, you might consider converting the amine mixture to their hydrochloride salts and attempting fractional crystallization, as the salts may have different solubilities.[15][16]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 15. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 16. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 5-(Diisopropylamino)amylamine
Welcome to the technical support center for 5-(Diisopropylamino)amylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile diamine. As Senior Application Scientists, we have synthesized key literature and field-proven insights to help you navigate the nuances of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in chemical synthesis.
Q1: What are the key structural features of this compound that I should consider in my reaction design?
A: this compound possesses two distinct amine functionalities: a primary amine (-NH₂) at one end of the pentyl chain and a sterically hindered tertiary amine (-N(iPr)₂) at the other. The primary amine is a good nucleophile and will be the primary site of reaction in most cases, such as in acylation, alkylation, or reductive amination. The diisopropylamino group is significantly more sterically hindered and less nucleophilic, making it less likely to participate in reactions unless harsh conditions are employed. This differential reactivity is a key feature to leverage in selective synthesis.
Q2: Which type of solvent is generally recommended for reactions with this compound?
A: The choice of solvent is critical for successful reactions. Generally, polar aprotic solvents are recommended. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF). Protic solvents like water, methanol, and ethanol should be used with caution or avoided.[1] Protic solvents can form strong hydrogen bonds with the primary amine group, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy for the desired reaction, potentially slowing it down or inhibiting it completely.[1][2]
Q3: How does temperature typically affect reactions involving this diamine?
A: Temperature is a crucial parameter that can influence both the reaction rate and the product distribution. For nucleophilic substitution reactions, increasing the temperature generally increases the reaction rate. However, at elevated temperatures, elimination reactions can become more competitive, especially with secondary or tertiary alkyl halides. It's a thermodynamic trade-off: while higher temperatures can overcome activation barriers, they can also favor the formation of undesired byproducts.[3] Careful temperature control is therefore essential for optimizing yield and selectivity.
Q4: Can I selectively react with the primary amine in the presence of the tertiary amine?
A: Yes, the significant difference in steric hindrance and nucleophilicity between the primary and tertiary amine groups allows for high selectivity under appropriate conditions. Standard electrophilic reagents will preferentially react with the less hindered primary amine. To ensure selectivity, it is advisable to use stoichiometric amounts of the electrophile and to maintain moderate reaction temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Reaction Yield
Q: My reaction with this compound is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I fix it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Poor Solubility: The diamine or your other reagents may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.
-
Solution: Increase the reaction dilution or switch to a solvent with better solubilizing properties. For nonpolar substrates, toluene or dioxane might be effective, while for polar substrates, DMF or DMSO are good starting points.[1]
-
-
Solvent-Nucleophile Interaction (Protic Solvents): As mentioned in the FAQs, protic solvents can hinder the reactivity of the amine.
-
Solution: If you are using a protic solvent, switch to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1]
-
-
Inadequate Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Be mindful that excessive heat can lead to side reactions.[3]
-
-
(For Reductive Aminations) Incomplete Imine Formation: If you are performing a reductive amination, the initial formation of the imine may be the rate-limiting step.
-
Solution: Imine formation is an equilibrium process that produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.[2] A mildly acidic environment (pH 4-5) often catalyzes imine formation.[2]
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is a common challenge. Here are some likely culprits and their solutions:
-
Over-alkylation/Over-acylation: The product of the initial reaction with the primary amine may still be nucleophilic and can react further, leading to di- or poly-substituted products. This is especially common when using primary amines.[2]
-
Solution: Use a stoichiometric amount of the limiting reagent, or a slight excess of the diamine. A stepwise procedure, where the initial product is isolated before any subsequent reaction, can also prevent over-reaction.[2]
-
-
Elimination Byproducts: As discussed, at higher temperatures, elimination reactions can compete with the desired substitution, especially with sterically hindered substrates.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. You can perform a temperature screen to find the optimal balance.
-
-
Thermal Degradation: At very high temperatures, diamines can undergo thermal degradation, leading to complex mixtures.[4]
-
Solution: Avoid unnecessarily high reaction temperatures and prolonged reaction times. If high temperatures are required, consider using a higher boiling point solvent to maintain a controlled reflux.
-
Data Presentation
Table 1: Solvent Properties and Their Impact on Nucleophilic Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Recommendations |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent choice for many reactions due to its high polarity and good solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Similar to DMF, very polar and a good solvent for a wide range of reactants. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | 82 | A good polar aprotic option with a lower boiling point, which can be advantageous for product isolation. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Less polar than DMF or DMSO, but a good choice for many organic reactions. |
| Methanol (MeOH) | Protic | 33 | 65 | Use with caution; can solvate the amine and reduce its nucleophilicity.[1] |
| Ethanol (EtOH) | Protic | 25 | 78 | Similar to methanol, its protic nature can be detrimental to reaction rates.[1] |
| Water (H₂O) | Protic | 80 | 100 | Generally avoided unless it is a co-solvent in a specific protocol, due to strong hydrogen bonding.[1] |
Experimental Protocols
General Protocol for N-Alkylation of this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or MeCN) to a concentration of 0.1-0.5 M.
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.) to the solution. This will scavenge the acid byproduct of the reaction.
-
Addition of Electrophile: Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Control: If the reaction is slow at room temperature, gently heat the mixture to 40-60°C. Monitor for the formation of elimination byproducts if using higher temperatures.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
Solvent Selection Logic
Caption: Logic for selecting an appropriate reaction solvent.
References
Validation & Comparative
Comparison of 5-(Diisopropylamino)amylamine with other derivatization agents
An In-Depth Guide to Derivatization Agents: A Comparative Analysis of 5-(Diisopropylamino)amylamine
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of endogenous and exogenous compounds is paramount. However, many small molecules possess physicochemical properties—such as high polarity, low volatility, or poor ionization efficiency—that make them challenging to analyze directly using modern analytical platforms like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization offers a powerful pre-analytical strategy to overcome these limitations. By covalently modifying a target analyte, derivatization can significantly enhance its chromatographic retention, improve its ionization efficiency, and increase the overall sensitivity and selectivity of the analysis.[1][2][3]
This guide provides a detailed comparison of this compound (DIAAA) with other commonly employed derivatization agents. We will explore the underlying reaction mechanisms, present a comparative analysis of their performance characteristics, and provide detailed experimental protocols to empower researchers to select and implement the optimal derivatization strategy for their specific analytical needs.
The Role of Derivatization in Modern LC-MS Analysis
The primary goal of derivatization in the context of LC-MS is to chemically alter an analyte to make it more "visible" to the instrument.[2][4] This is typically achieved by introducing a chemical tag that imparts desirable properties. The choice of derivatization reagent is a critical decision, guided by the functional group of the analyte (e.g., carboxyl, amino, hydroxyl, carbonyl) and the analytical objective.[5] An ideal derivatization strategy should be:
-
Specific: Reacts selectively with the target functional group.
-
Rapid and Complete: The reaction should proceed quickly and to completion under mild conditions.
-
Stable: The resulting derivative must be stable throughout sample preparation and analysis.
-
Enhancing: The tag should significantly improve ionization efficiency and/or chromatographic behavior.
In Focus: this compound (DIAAA)
This compound is a bifunctional molecule featuring a primary amine at one end and a sterically hindered tertiary amine (diisopropylamino group) at the other. This structure makes it an excellent derivatizing agent for molecules containing carboxylic acid groups.
Mechanism of Action
The primary amine of DIAAA reacts with the carboxyl group of an analyte to form a stable amide bond. This reaction is not spontaneous and requires the presence of coupling agents, such as 1-Hydroxybenzotriazole (HOBt) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), to activate the carboxylic acid.[6] The key to DIAAA's effectiveness lies in its tertiary amine group. This group has a high proton affinity and serves as a "proton anchor," making the derivatized molecule easy to protonate and detect with high sensitivity in positive-ion electrospray ionization mass spectrometry (ESI+-MS).
Caption: Reaction mechanism of DIAAA with a carboxylic acid.
A notable application of DIAAA is in the ultrasensitive profiling of arachidonic acid and its metabolites.[6] In this context, derivatization with DIAAA, facilitated by HOBt and HATU, was shown to significantly enhance detection sensitivity and mitigate matrix variability in serum samples, allowing for the robust quantification of these critical inflammatory mediators.[6]
Comparative Analysis of Derivatization Agents
While DIAAA is highly effective for carboxylic acids, a wide array of other reagents are available, each with specific advantages and target functionalities. The selection of an agent is a crucial step that dictates the success of the analytical method.[7][8]
| Reagent Name | Abbreviation | Target Functional Group(s) | Key Advantages | Key Disadvantages/Limitations |
| This compound | DIAAA | Carboxylic Acids | Excellent ionization in ESI+ mode; Mitigates matrix effects.[6] | Requires coupling agents (e.g., HATU, HOBt) for reaction.[6] |
| 3-Picolylamine | 3-PA | Carboxylic Acids | Provides enhanced sensitivity and selectivity for fatty acid analysis.[9] | Requires coupling agents. |
| 2-Nitrophenylhydrazine | 2-NPH | Carboxylic Acids, Carbonyls | Reacts under mild conditions; Good for short-chain fatty acids.[9] | Can have side reactions; May require optimization. |
| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines, Phenols | Very versatile; Enhances fluorescence and ionization efficiency.[1][4][8] | Can produce multiple derivatives for polyfunctional analytes. |
| o-Phthalaldehyde | OPA | Primary Amines | Rapid reaction at room temperature; Fluorogenic.[1] | Derivatives can be unstable; Does not react with secondary amines.[1] |
| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Primary & Secondary Amines | Forms stable derivatives with strong UV and fluorescence properties.[8][10] | Can be less effective for enhancing MS ionization compared to others. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary Amines | Forms stable, colored derivatives for visible detection; Good reproducibility.[8][11] | Primarily enhances UV-Vis detection, less impact on ionization. |
Experimental Protocols
The practical implementation of a derivatization strategy requires meticulous optimization. Below are detailed, representative protocols for DIAAA and the widely used Dansyl Chloride.
Protocol 1: Derivatization of Carboxylic Acids with DIAAA
This protocol is adapted from a validated method for the analysis of arachidonic acid metabolites and serves as a robust starting point.[6]
Materials:
-
Sample containing carboxylic acid analytes (e.g., serum extract)
-
This compound (DIAAA) solution (e.g., 20 mg/mL in Acetonitrile)
-
1-Hydroxybenzotriazole (HOBt) solution (e.g., 20 mg/mL in DMSO)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) solution (e.g., 20 mg/mL in DMSO)
-
Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)
-
Formic Acid (FA)
-
Water, HPLC-grade
Procedure:
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 20 µL of a solvent mixture (e.g., Acetonitrile/DMSO).
-
Reagent Addition: To the reconstituted sample, add 20 µL of HOBt solution, 20 µL of DIAAA solution, and 20 µL of HATU solution.
-
Reaction Incubation: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 60°C) for 30 minutes.
-
Quenching/Dilution: After incubation, stop the reaction by adding a larger volume of an appropriate solvent, such as 920 µL of 90:10 Water/Acetonitrile with 0.1% Formic Acid. This also dilutes the sample to the correct concentration for injection.
-
Analysis: The derivatized sample is now ready for LC-MS analysis. The separation is typically performed on a C18 reversed-phase column.
Caption: Experimental workflow for DIAAA derivatization.
Protocol 2: Derivatization of Amines with Dansyl Chloride (Dns-Cl)
This is a general protocol for the derivatization of primary and secondary amines, which can be optimized for specific applications.[1]
Materials:
-
Sample containing amine analytes
-
Dansyl Chloride solution (e.g., 1 mg/mL in Acetonitrile)
-
Sodium Bicarbonate buffer (e.g., 100 mM, pH 9.0)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Procedure:
-
Sample Preparation: Prepare the sample in 100 µL of the sodium bicarbonate buffer.
-
Reagent Addition: Add 100 µL of the Dansyl Chloride solution to the sample.
-
Reaction Incubation: Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for 45-60 minutes in the dark. Dansyl derivatives are light-sensitive.
-
Quenching: To quench the reaction and remove excess Dansyl Chloride, add a small amount of a primary amine solution (e.g., 10 µL of 5% ethylamine solution) or formic acid to acidify the solution.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Caption: Reaction of Dansyl Chloride with a primary amine.
Conclusion and Future Perspectives
Chemical derivatization is an indispensable tool in modern analytical chemistry, enabling the quantification of otherwise intractable molecules.[5] this compound (DIAAA) has proven to be a highly effective reagent for the analysis of carboxylic acids, offering significant improvements in sensitivity for LC-MS applications, particularly in complex biological matrices.[6]
However, no single reagent is universally optimal.[1][8] A thorough understanding of the analyte's structure and the specific analytical goals is crucial for selecting the right derivatization strategy. Reagents like Dansyl Chloride and FMOC-Cl remain powerful and versatile options for amine-containing compounds. The continued development of novel derivatization agents, combined with systematic comparative studies, will further expand the capabilities of metabolomics and other targeted analytical fields.[5][12] This guide provides a foundational comparison to assist researchers in making informed decisions, ultimately leading to more robust and reliable scientific data.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diamine Ligands in Catalysis: Spotlight on 5-(Diisopropylamino)amylamine
In the landscape of modern synthetic chemistry, diamine ligands are indispensable tools for orchestrating a vast array of catalytic transformations. Their ability to chelate metal centers, modulate electronic properties, and create specific steric environments is fundamental to achieving high efficiency, selectivity, and turnover numbers in catalysis. This guide provides a comparative analysis of 5-(diisopropylamino)amylamine against a backdrop of widely used diamine ligands, offering insights into its potential advantages and applications for researchers, scientists, and professionals in drug development.
The Role of Diamine Ligands in Catalysis: A Mechanistic Overview
Diamine ligands, characterized by the presence of two amino groups, function as bidentate or bridging ligands for a variety of transition metals, including copper, palladium, rhodium, and ruthenium. The distance between the nitrogen atoms, the nature of the substituents on the nitrogen atoms, and the overall rigidity of the ligand backbone are critical factors that dictate their catalytic performance.
The primary functions of diamine ligands in a catalytic cycle can include:
-
Stabilization of the Metal Center: By chelating to the metal, diamine ligands can prevent catalyst decomposition or aggregation, thereby increasing its longevity and overall efficiency.
-
Modulation of Electronic Properties: The electron-donating ability of the nitrogen atoms can influence the electron density at the metal center, which in turn affects its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
Induction of Asymmetry: Chiral diamine ligands are paramount in asymmetric catalysis, where they create a chiral environment around the metal center, enabling the stereoselective synthesis of one enantiomer of a product over the other.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
M_L [label="M(0)Ln"]; M_RX [label="Oxidative\nAddition\n(M(II))"]; M_Trans [label="Transmetalation\n(M(II))"]; M_Red [label="Reductive\nElimination\n(M(II))"];
M_L -> M_RX [label="R-X"]; M_RX -> M_Trans [label="R'-M'"]; M_Trans -> M_Red [label=""]; M_Red -> M_L [label="R-R'"]; } caption: "Generalized catalytic cycle for a cross-coupling reaction."
Profiling Key Diamine Ligands in Catalysis
To understand the potential of this compound, it is essential to first consider the performance of established diamine ligands that serve as benchmarks in the field.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
TMEDA is a versatile and widely used ligand, particularly in organolithium chemistry and copper-catalyzed reactions.[1] Its small size and strong chelating ability make it effective at breaking up organolithium aggregates and stabilizing reactive intermediates.[1]
Key Features:
-
Strong Chelation: Forms stable five-membered chelate rings with metal ions.
-
Enhanced Reactivity: Increases the reactivity of organometallic reagents.
-
Solubility: Improves the solubility of metal complexes in organic solvents.[2]
(1R,2R)-1,2-Diaminocyclohexane (DACH)
DACH is a cornerstone of asymmetric catalysis, serving as a chiral scaffold for a wide range of ligands. Its rigid cyclohexane backbone provides a well-defined stereochemical environment.
Key Features:
-
Rigid Chiral Backbone: Enforces a specific geometry around the metal center, leading to high enantioselectivity.[3][4]
-
Versatility: Can be readily derivatized to fine-tune steric and electronic properties.[5][6]
-
Broad Applicability: Used in asymmetric hydrogenation, Michael additions, and other enantioselective transformations.[3][7]
N,N'-Dimethylethylenediamine (DMEDA)
DMEDA offers a balance of steric bulk and coordinating ability, making it an effective ligand in various cross-coupling reactions.
Key Features:
-
Moderate Steric Hindrance: The methyl groups provide some steric bulk without being overly encumbering.
-
Effective in Copper Catalysis: Has been shown to be an excellent ligand in copper-catalyzed C-S bond formation reactions.[8]
-
Good Solubility: Its N-alkyl groups enhance solubility in organic solvents.
Introducing this compound: A Ligand of Untapped Potential
This compound is a less common diamine ligand that possesses a unique combination of structural features: a sterically demanding diisopropylamino group and a flexible five-carbon (amyl) backbone. While direct experimental data on its catalytic applications is scarce, we can infer its potential performance based on these characteristics.
Structural Features and Their Potential Catalytic Implications:
-
Sterically Hindered N,N-Diisopropyl Group: This bulky group can be expected to create a sterically demanding environment around one of the coordination sites of a metal center. This can be advantageous in promoting reductive elimination in cross-coupling reactions and in influencing regioselectivity. The steric hindrance can also prevent catalyst deactivation pathways such as dimerization.
-
Primary Amino Group: The presence of a primary amine allows for the formation of a less sterically encumbered metal-nitrogen bond, and the N-H protons can participate in hydrogen bonding interactions, which can be crucial for substrate activation and stereocontrol in certain reactions.
-
Flexible Amyl Backbone: The five-carbon chain provides significant conformational flexibility. This could allow the ligand to adopt a variety of coordination geometries to accommodate different metal centers and substrates. However, this flexibility might also lead to a less well-defined chiral environment in asymmetric catalysis compared to rigid ligands like DACH. The longer chain is also likely to increase the ligand's solubility in nonpolar organic solvents.
dot graph "Ligand_Comparison" { rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Ligand1 [label="{ this compound | Steric Hindrance: High (Diisopropyl) | Flexibility: High (Amyl chain) | Potential Applications: Cross-coupling, Polymerization}"]; Ligand2 [label="{ TMEDA | Steric Hindrance: Low (Methyl) | Flexibility: Moderate (Ethyl chain) | Established Use: Organolithium chemistry, Cu-catalyzed reactions}"]; Ligand3 [label="{ (1R,2R)-DACH | Steric Hindrance: Moderate (Cyclohexyl) | Flexibility: Low (Rigid ring) | Established Use: Asymmetric catalysis}"];
Ligand1 -> Ligand2 [label="Comparison"]; Ligand1 -> Ligand3 [label="Comparison"]; } caption: "Structural and functional comparison of diamine ligands."
Comparative Performance Analysis: Experimental Data for Benchmark Ligands
To provide a quantitative basis for comparison, the following tables summarize the performance of established diamine ligands in representative catalytic reactions.
Copper-Catalyzed Cross-Coupling Reactions
The coupling of acid chlorides with terminal alkynes is a fundamental C-C bond-forming reaction. The choice of ligand can significantly impact the efficiency of the copper catalyst.
Table 1: Performance of TMEDA in the Copper-Catalyzed Coupling of Acid Chlorides and Terminal Alkynes [1]
| Entry | Acid Chloride | Terminal Alkyne | Ligand (mol%) | Yield (%) |
| 1 | Benzoyl chloride | Phenylacetylene | TMEDA (5) | 95 |
| 2 | 4-Nitrobenzoyl chloride | Phenylacetylene | TMEDA (5) | 92 |
| 3 | Hexanoyl chloride | 1-Heptyne | TMEDA (5) | 85 |
| 4 | Benzoyl chloride | Phenylacetylene | None | 20 |
Reaction Conditions: CuI (2 mol%), Et3N (1.5 equiv), room temperature, solvent-free.
The data clearly demonstrates that TMEDA is a highly effective ligand in this transformation, leading to excellent yields under mild, solvent-free conditions.[1] In the absence of a ligand, the reaction proceeds poorly. It is plausible that this compound, with its good chelating ability, could also perform well in this type of reaction, with its increased steric bulk potentially influencing the reaction rate and substrate scope.
Asymmetric Hydrogenation
Asymmetric hydrogenation of ketones is a critical method for producing chiral alcohols. Chiral diamine ligands are essential for achieving high enantioselectivity.
Table 2: Performance of a (R,R)-DACH-derived Ligand in the Asymmetric Hydrogenation of Acetophenone [3][4]
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 1 | K2CO3 | 55 | >99 | 85 |
| 2 | 1 | Na2CO3 | 55 | 95 | 82 |
| 3 | 1 | Cs2CO3 | 55 | >99 | 80 |
Reaction Conditions: Mn(I) catalyst, (R,R)-DACH-derived PNNP ligand, isopropanol, 24 h.
The rigid backbone of the DACH-derived ligand leads to high enantioselectivity in the manganese-catalyzed asymmetric hydrogenation of acetophenone.[3][4] A chiral version of this compound, while potentially more flexible, could offer a different stereochemical environment. The diisopropyl groups might create a larger chiral pocket, which could be beneficial for certain substrates.
Experimental Protocols
General Procedure for Copper/TMEDA-Catalyzed Sonogashira-Type Coupling[1]
dot graph "Sonogashira_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start"]; Step1 [label="Combine acid chloride,\nterminal alkyne, Et3N"]; Step2 [label="Add CuI and TMEDA"]; Step3 [label="Stir at room temperature"]; Step4 [label="Monitor by TLC"]; Step5 [label="Work-up and Purification"]; End [label="Ynone Product"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; } caption: "Workflow for Cu/TMEDA-catalyzed ynone synthesis."
To a flame-dried Schlenk tube is added the acid chloride (1.0 mmol), terminal alkyne (1.2 mmol), and triethylamine (1.5 mmol). The mixture is stirred under an argon atmosphere. Copper(I) iodide (0.02 mmol) and TMEDA (0.05 mmol) are then added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired ynone.
General Procedure for Asymmetric Transfer Hydrogenation of a Ketone[3][4]
To an oven-dried vial is added the Mn(I)-Br(CO)5 (0.01 mmol), the chiral diamine ligand (0.011 mmol), and the base (e.g., K2CO3, 0.02 mmol). The vial is sealed and purged with argon. Anhydrous isopropanol (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The ketone (1.0 mmol) is then added, and the reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Synthesis of this compound
While not widely commercially available for catalytic studies, a plausible synthetic route to this compound would involve the reductive amination of 5-aminopentanal with diisopropylamine, or the direct N-alkylation of 1,5-diaminopentane with 2-halopropanes. A more controlled laboratory synthesis could proceed as follows:
-
Mono-protection of 1,5-diaminopentane: React 1,5-diaminopentane with one equivalent of a suitable protecting group (e.g., Boc anhydride) to yield N-Boc-1,5-diaminopentane.
-
Dialkylation of the free amino group: React the mono-protected diamine with two equivalents of an isopropyl halide (e.g., 2-iodopropane) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the diisopropyl groups.
-
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
Conclusion and Future Outlook
While established diamine ligands like TMEDA and chiral derivatives of DACH have a proven track record in a multitude of catalytic applications, the exploration of novel ligand architectures is crucial for advancing the field. This compound presents an intriguing structural motif, combining significant steric bulk with a flexible backbone.
Predicted Advantages of this compound:
-
Enhanced Solubility: The long alkyl chain and diisopropyl groups should impart excellent solubility in a wide range of organic solvents.
-
Steric Influence: The bulky diisopropylamino group could be leveraged to control regioselectivity and promote challenging reductive elimination steps in cross-coupling catalysis.
-
Potential in Polymerization: The combination of a primary amine for initiation and a sterically hindered tertiary amine for controlling propagation could be beneficial in certain polymerization reactions.
Potential Challenges:
-
Reduced Enantioselectivity in Asymmetric Catalysis: The conformational flexibility of the amyl chain may make it a less effective ligand for inducing high levels of asymmetry compared to rigid chiral scaffolds.
-
Chelate Ring Size: The formation of a large, flexible chelate ring with a metal center might be less favorable than the formation of smaller, more rigid five- or six-membered rings.
Further experimental investigation is required to fully elucidate the catalytic potential of this compound. Researchers are encouraged to explore its application in areas where steric bulk and high solubility are desirable, such as in challenging cross-coupling reactions or in the development of novel polymerization catalysts. The insights provided in this guide, based on the performance of benchmark diamine ligands, should serve as a valuable starting point for such endeavors.
References
- 1. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
- 2. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. researchgate.net [researchgate.net]
- 7. trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. jcsp.org.pk [jcsp.org.pk]
A Senior Application Scientist's Guide to Analytical Validation of Metabolite Quantification: A Comparative Analysis of 5-(Diisopropylamino)amylamine (DIPAA) and Alternative Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolomics, the accurate quantification of metabolites is paramount for elucidating biological pathways, identifying biomarkers, and advancing drug development. However, the inherent physicochemical diversity of metabolites presents significant analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. Many polar and low-abundance metabolites, such as carboxylic acids and phosphate-containing compounds, exhibit poor ionization efficiency and chromatographic retention, necessitating chemical derivatization to enhance their detection.
This guide provides an in-depth technical comparison of 5-(Diisopropylamino)amylamine (DIPAA) as a derivatization reagent for the sensitive quantification of carboxylic acids. We will explore the causality behind its application, objectively compare its performance with alternative reagents, and provide supporting experimental data and validated protocols. Furthermore, we will address the analytical challenges associated with phosphate-containing metabolites and discuss effective derivatization strategies for this important class of molecules. Our aim is to equip researchers with the expertise to make informed decisions for robust and reliable metabolite quantification.
The Critical Role of Derivatization in Metabolomics
Direct analysis of underivatized metabolites in complex biological matrices is often hampered by several factors:
-
Poor Ionization Efficiency: Many endogenous metabolites, particularly acidic and polar compounds, ionize poorly in common electrospray ionization (ESI) sources, leading to low sensitivity.
-
Limited Chromatographic Retention: Highly polar metabolites are often not well-retained on conventional reversed-phase (RP) liquid chromatography columns, resulting in co-elution with the solvent front and poor separation from other matrix components.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.
-
Structural Isomerism: The presence of isomers with identical mass-to-charge ratios (m/z) requires effective chromatographic separation for unambiguous identification and quantification.
Chemical derivatization addresses these challenges by chemically modifying the target metabolites to introduce desirable properties, such as increased hydrophobicity for better RP-LC retention and the incorporation of a readily ionizable moiety to enhance MS signal intensity.
This compound (DIPAA): A Powerful Tool for Carboxylic Acid Analysis
This compound (DIPAA), also referred to as DIAAA, has emerged as a highly effective derivatization reagent for carboxylic acids, including short-chain fatty acids (SCFAs) and other carboxyl-containing metabolites.
Mechanism of Action
DIPAA possesses a primary amine group that reacts with the carboxyl group of a metabolite in the presence of a coupling agent, typically a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This reaction forms a stable amide bond, effectively "tagging" the carboxylic acid with the DIPAA molecule.
The key to DIPAA's efficacy lies in its tertiary amine moiety (diisopropylamino group). This group has a high proton affinity, making the resulting derivative readily protonated and efficiently ionized in positive ESI mode. This "charge-tagging" strategy significantly enhances the sensitivity of detection for carboxylic acids that would otherwise be analyzed in the often less sensitive negative ion mode.
Caption: DIPAA Derivatization Workflow for Carboxylic Acids.
Performance Characteristics of DIPAA
A recent study on the ultrasensitive profiling of arachidonic acid (AA) and its metabolites using DIPAA derivatization highlights its exceptional performance.[1]
Table 1: Performance of DIPAA Derivatization for Arachidonic Acid Metabolites [1]
| Parameter | Performance |
| Linearity (R²) | > 0.98 for 14 key AA metabolites |
| Precision (CV%) | ≤ 15% for intra- and inter-assay |
| Recovery | 85–115% |
| Sensitivity (LOQ) | Met stringent criteria (S/N > 10) |
| Matrix Effect | Mitigated matrix variability |
This data underscores the robustness and reliability of the DIPAA derivatization method for quantifying carboxylic acid-containing metabolites in complex biological matrices like serum.[1]
Comparative Analysis: DIPAA vs. Alternative Reagents for Carboxylic Acids
While DIPAA demonstrates excellent performance, it is essential to consider alternative derivatization reagents to make an informed choice based on the specific analytical needs.
3-Nitrophenylhydrazine (3-NPH)
3-NPH is a widely used derivatization reagent for carboxylic acids, reacting with the carboxyl group in the presence of a coupling agent to form a hydrazide.
-
Mechanism: Similar to DIPAA, 3-NPH requires a coupling agent like EDC. The reaction can be performed under relatively mild conditions.
-
Performance: 3-NPH derivatization has been shown to provide good linearity (R² > 0.99) and repeatability (CV ≤ 15%) for the quantification of short-chain fatty acids.[2] The limits of detection (LOD) are typically in the low nanomolar range.[2]
-
Comparison with DIPAA: While both reagents are effective, a key difference lies in the ionization mode. 3-NPH derivatives are typically analyzed in negative ESI mode, which can sometimes be less sensitive than the positive mode used for DIPAA derivatives. A comparative study on short-chain fatty acids showed that while 3-NPH had good retention, other reagents like O-benzylhydroxylamine (O-BHA) offered higher sensitivity.[3][4] DIPAA's charge-tagging approach is specifically designed to maximize sensitivity in the generally more robust positive ion mode.
Aniline
Aniline is another primary amine used for the derivatization of carboxylic acids.
-
Mechanism: The reaction mechanism is analogous to that of DIPAA and 3-NPH, involving amide bond formation with the aid of a coupling agent.
-
Performance: Studies have shown that derivatization with aniline can be variable, with derivatization efficiencies ranging from 20-100% and being matrix-dependent.[5][6] This variability can compromise the accuracy and reproducibility of quantification.
-
Comparison with DIPAA: In a direct comparison for the analysis of carboxylic acids in animal matrices, 3-NPH derivatization showed close to 100% efficiency, while aniline's efficiency was significantly lower and more variable.[5][6] Given these findings, DIPAA, with its reported high recovery and reproducibility, presents a more reliable option than aniline for quantitative studies.[1]
Table 2: Comparison of Derivatization Reagents for Carboxylic Acid Analysis
| Feature | This compound (DIPAA) | 3-Nitrophenylhydrazine (3-NPH) | Aniline |
| Target Functional Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Ionization Mode | Positive ESI | Negative ESI | Positive ESI |
| Key Advantage | High sensitivity due to tertiary amine | Good retention and established methodology | Simple structure |
| Reported Linearity (R²) | > 0.98[1] | > 0.99[2] | Variable |
| Reported Precision (CV%) | ≤ 15%[1] | ≤ 15%[2] | Can be higher due to variable efficiency |
| Derivatization Efficiency | High and reproducible[1] | Close to 100%[5][6] | Variable and matrix-dependent[5][6] |
| Considerations | Requires coupling agent | Requires coupling agent | Inconsistent derivatization efficiency |
Analytical Validation of Phosphate-Containing Metabolites
Phosphate-containing metabolites, such as sugar phosphates and nucleotides, are central to cellular energy metabolism and signaling. Their analysis is notoriously challenging due to their high polarity and propensity for poor chromatographic peak shape. While there is limited literature on the specific use of DIPAA for phosphates, several other derivatization strategies have proven effective.
Derivatization Strategies for Phosphates
Given the challenges in analyzing phosphorylated compounds, derivatization is often a necessity. Common approaches include:
-
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for GC-MS analysis to increase volatility and thermal stability.[7]
-
Alkylation: This involves replacing acidic protons with an alkyl group. For instance, pentafluorobenzyl bromide (PFBBr) has been used for the derivatization of dialkyl phosphates for GC-MS analysis.[8]
-
Cationic Derivatization for LC-MS: To enhance sensitivity in positive ESI-MS, reagents that introduce a permanent positive charge are employed. For example, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been successfully used to derivatize organophosphorus acids, leading to a significant increase in the limits of identification.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KIST: Phosphate-specific derivatization for concurrent analysis of phosphate-containing human metabolites in reverse-phase LC-MS [pubs.kist.re.kr]
- 6. deepdyve.com [deepdyve.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Analytical Landscape: A Comparative Guide to 5-(Diisopropylamino)amylamine Performance in Diverse Matrices
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of analytes in complex biological matrices is a perpetual challenge. The chemical properties of target molecules often necessitate derivatization to enhance their analytical performance, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth technical evaluation of 5-(Diisopropylamino)amylamine (DIAAA) as a derivatization agent, comparing its performance with established alternatives in various analytical contexts.
The Critical Role of Derivatization in Modern Bioanalysis
Many endogenous and exogenous compounds, including signaling molecules, metabolites, and drug candidates, possess functional groups that lead to poor chromatographic retention, inefficient ionization, and consequently, low detection sensitivity. Derivatization addresses these limitations by chemically modifying the analyte to introduce properties favorable for analysis. For amine-containing compounds, a variety of reagents have been developed to enhance their detectability. However, the choice of derivatization agent is critical and depends on the analyte's structure, the sample matrix, and the analytical platform.[1] A successful derivatization strategy can significantly improve assay performance, enabling lower limits of quantification and more reliable data.
This guide focuses on this compound, a tertiary amine that has shown utility as a derivatization agent, particularly for carboxylic acid-containing analytes, to improve their ionization efficiency in positive mode electrospray ionization (ESI)-MS. We will explore its performance characteristics and compare them to other commonly employed amine derivatization reagents.
Performance Profile of this compound (DIAAA)
Recent studies have highlighted the utility of DIAAA for the ultrasensitive profiling of specific analyte classes, such as arachidonic acid metabolites, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2] The primary advantage of DIAAA lies in its ability to introduce a readily ionizable tertiary amine moiety onto the target molecule. This significantly enhances the signal response in positive ion mode ESI-MS, a preferred mode for many LC-MS systems due to its robustness and lower background noise compared to negative ion mode.
Key Performance Characteristics of DIAAA Derivatization:
-
Enhanced MS Sensitivity: By introducing a diisopropylamino group, DIAAA derivatization leads to efficient protonation and a strong signal in positive ion mode MS. This is particularly beneficial for acidic molecules that are typically analyzed in the often less sensitive negative ion mode.[2]
-
Improved Chromatography: The derivatization can alter the polarity of the analyte, potentially improving its retention and peak shape on reverse-phase columns.
-
Specificity: DIAAA is primarily used to target carboxylic acid groups, offering a degree of selectivity in complex mixtures.
A notable application of DIAAA is in the analysis of arachidonic acid metabolites in serum.[2] In this context, derivatization with DIAAA coupled with UPLC-MS/MS has been shown to achieve low limits of quantification (LOQ) and good linearity.[2]
A Comparative Look: DIAAA vs. Established Amine Derivatization Reagents
While DIAAA shows promise for specific applications, a comprehensive understanding of its performance requires comparison with other widely used derivatization agents for amines and other functional groups. Several reagents are commercially available, each with its own set of advantages and disadvantages.[1][3]
Here, we compare the general performance characteristics of DIAAA with three well-established derivatization reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl). It is important to note that these reagents primarily target primary and secondary amines, whereas DIAAA is utilized to derivatize carboxylic acids to introduce an amine for positive mode analysis. This comparison, therefore, focuses on the general outcomes of derivatization for enhancing LC-MS performance.
Table 1: Comparison of Key Performance Characteristics of Derivatization Reagents
| Feature | This compound (DIAAA) | Dansyl Chloride (DNS-Cl) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Target Functional Group | Carboxylic Acids | Primary & Secondary Amines, Phenols | Primary Amines (in the presence of a thiol) | Primary & Secondary Amines |
| Detection Method | MS (Positive ESI) | Fluorescence, UV, MS | Fluorescence | Fluorescence, UV, MS |
| Reaction Speed | Typically requires heating (e.g., 15 min)[2] | 15 min to 2 hours[3] | Very fast (< 1 to 2 minutes)[3] | 30 seconds to 40 minutes[3] |
| Derivative Stability | Stable[2] | Stable[3] | Unstable, requires immediate analysis[3] | Stable[3] |
| Key Advantages | Enables sensitive positive mode MS detection of acidic compounds. | Versatile, stable derivatives, well-established methods.[1] | Very fast reaction, suitable for automation.[3] | Highly sensitive, stable derivatives.[3] |
| Key Disadvantages | Limited to carboxylic acids, requires activation step. | Longer reaction times, can react with other functional groups.[3] | Derivatives are unstable, does not react with secondary amines without a thiol.[3] | Can have interference from reagent by-products.[3] |
Experimental Workflows: A Step-by-Step Approach
To provide a practical context, this section outlines a general experimental workflow for the derivatization and analysis of analytes using DIAAA, based on published methods.[2] This is followed by a generalized protocol for a common amine derivatization agent, Dansyl Chloride, for comparison.[3]
DIAAA Derivatization and UPLC-MS/MS Analysis of Carboxylic Acids in Serum
This protocol is adapted from a method for the analysis of arachidonic acid metabolites.[2]
1. Sample Preparation:
- To 100 µL of serum, add internal standard solution.
- Perform protein precipitation with an organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the proteins.
- Collect the supernatant and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a solution containing the coupling reagents (e.g., EDC and HOBt) in a suitable solvent (e.g., acetonitrile).
- Add the this compound solution.
- Incubate the reaction mixture (e.g., at 60°C for 15 minutes).
- Stop the reaction by adding a quenching solution (e.g., formic acid in water).
3. UPLC-MS/MS Analysis:
- Inject the derivatized sample onto a UPLC system equipped with a suitable reverse-phase column.
- Perform chromatographic separation using a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile) with a modifier like formic acid.
- Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Experimental workflow for DIAAA derivatization.
Comparative Workflow: Dansyl Chloride Derivatization of Amines
This generalized protocol illustrates the steps for derivatizing primary and secondary amines with Dansyl Chloride.
1. Sample Preparation:
- Prepare the sample in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.5-10).
- For biological fluids, a prior extraction or protein precipitation step may be necessary.
2. Derivatization:
- Add Dansyl Chloride solution (typically in acetone or acetonitrile) to the sample.
- Vortex and incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 30-60 minutes).
- Stop the reaction by adding a quenching reagent (e.g., a primary amine like glycine or a weak acid).
3. Analysis:
- Inject the derivatized sample for LC-fluorescence or LC-MS analysis.
The logical relationship for selecting a derivatization strategy is depicted in the following diagram.
Caption: Selection of derivatization agent based on analyte.
Conclusion: Positioning DIAAA in the Analytical Toolkit
This compound emerges as a valuable tool for specific, challenging analytical tasks, particularly the sensitive quantification of carboxylic acid-containing compounds by LC-MS in positive ion mode. Its ability to significantly enhance the MS signal for this class of molecules makes it a powerful option for targeted metabolomics and pharmacokinetic studies.
However, it is not a universal derivatization agent. For the broad analysis of primary and secondary amines, established reagents like Dansyl Chloride, OPA, and FMOC-Cl offer well-validated and versatile solutions. The choice of the most appropriate derivatization strategy will always depend on a careful consideration of the analyte's structure, the complexity of the matrix, the required sensitivity, and the available analytical instrumentation. As the field of bioanalysis continues to advance, reagents like DIAAA will play an important role in expanding the capabilities of researchers to explore the intricate chemical landscape of biological systems.
References
A Comparative Guide to Catalysts for the Asymmetric Diamination of Alkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient construction of C-N bonds to form vicinal diamines remains a cornerstone for the development of pharmaceuticals, chiral ligands, and functional materials. The 1,2-diamine motif is a privileged structure found in numerous biologically active compounds.[1] This guide offers a comparative analysis of the primary catalytic systems employed for a key transformation in their synthesis: the asymmetric diamination of alkenes. We will delve into the performance of metal-based catalysts, organocatalysts, and biocatalysts, providing supporting experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection process.
The Strategic Importance of Asymmetric Alkene Diamination
The direct addition of two nitrogen-containing groups across a carbon-carbon double bond represents a highly atom-economical and convergent approach to chiral 1,2-diamines.[2] The challenge lies in controlling the stereochemistry of the two newly formed stereocenters. The ideal catalyst for this transformation should offer high yields and enantioselectivities, operate under mild conditions, tolerate a broad range of functional groups, and utilize readily available and environmentally benign reagents. This guide will focus on the asymmetric diamination of a common model substrate, styrene, to provide a basis for comparing the performance of different catalytic approaches.
Metal-Based Catalysis: The Power of Transition Metals
Transition metal catalysis, particularly with palladium, rhodium, and copper, has been a workhorse in the development of alkene diamination reactions.[1][3] These systems often rely on the ability of the metal center to coordinate with the alkene and facilitate the nucleophilic attack of the nitrogen source.
Palladium-Catalyzed Diamination
Palladium catalysts have been extensively studied for the asymmetric diamination of alkenes.[3] The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle.[3]
A representative example is the palladium-catalyzed intramolecular diamination of alkenes using urea derivatives as the nitrogen source.[4] For intermolecular reactions, a three-component coupling of an alkene, a nitrogen source, and an oxidant can be employed.
Performance Insights: Palladium catalysts can achieve high yields and enantioselectivities, particularly for intramolecular reactions. However, challenges can include catalyst inhibition by the diamine product and the need for stoichiometric oxidants.[1]
Rhodium-Catalyzed Diamination
Rhodium catalysts offer an alternative approach, often proceeding through an aziridination-rearrangement sequence.[5][6] This two-step, one-pot process allows for the synthesis of differentially protected diamines.[5][6]
Performance Insights: This method is effective for a range of mono- and disubstituted alkenes.[6] The ability to generate differentially protected diamines is a significant advantage for subsequent synthetic manipulations.
Copper-Catalyzed Diamination
Copper catalysis has emerged as a more economical alternative to palladium and rhodium. These systems can operate via radical pathways and have shown promise in both intra- and intermolecular diamination reactions.[7]
Performance Insights: Copper catalysts are attractive due to their lower cost and toxicity. While significant progress has been made, achieving high enantioselectivity in intermolecular copper-catalyzed diaminations remains an active area of research.[7]
Organocatalysis: The Metal-Free Alternative
Organocatalysis has gained prominence as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[1] For alkene diamination, chiral Brønsted acids, iodine, and selenium-based catalysts have been successfully employed.
Chiral Iodine Catalysis
Chirally modified hypervalent iodine reagents have been developed as catalysts for the enantioselective diamination of styrenes.[8] These reactions proceed through an iodine(I)/iodine(III) catalytic cycle and utilize a common oxidant like m-chloroperbenzoic acid (mCPBA).[8]
Performance Insights: This metal-free approach provides high enantiomeric excesses for a range of styrenes under mild conditions.[8] The use of environmentally benign solvents is an additional advantage.[8]
Chiral Selenium Catalysis
Chiral organoselenium catalysts have been successfully applied to the enantioselective syn-diamination of alkenes.[7][9] These reactions utilize a bifunctional nucleophile, such as N,N'-bistosyl urea, and a stoichiometric oxidant.[7][9] The proposed mechanism involves a Se(II)/Se(IV) redox cycle.[7][9]
Performance Insights: This method is notable for its high enantioselectivities across a variety of alkene substitution patterns.[7][9] The syn-stereospecificity of the reaction is a key feature.[7][9]
Biocatalysis: Nature's Approach to Amine Synthesis
Biocatalysis offers a green and highly selective approach to the synthesis of chiral amines. While direct enzymatic diamination of alkenes is less common, multi-enzyme cascade reactions have been developed to achieve this transformation formally.[10]
Multi-Enzyme Cascade for Formal Hydroamination
A novel biocatalytic system has been developed for the formal stereoselective hydroamination of aryl alkenes.[10] This process involves a sequence of enzymatic reactions:
-
Hydratase (HD): Asymmetric hydration of the alkene to an alcohol.
-
Alcohol Dehydrogenase (ADH): Oxidation of the alcohol to a ketone.
-
ω-Transaminase (TA): Enantioselective conversion of the ketone to the chiral amine.
A lactate dehydrogenase (LDH) is often included to ensure the cascade is redox self-sufficient.[10]
Performance Insights: This biocatalytic cascade provides access to both enantiomers of the amine product with excellent enantioselectivity (>99% ee) and in good yields.[10] The reactions are performed in aqueous media under mild conditions, highlighting the green credentials of this approach.
Comparative Performance Data
The following table summarizes representative performance data for the asymmetric diamination of styrene using different catalytic systems. It is important to note that direct comparison is challenging due to the varying reaction conditions and nitrogen sources employed in the literature.
| Catalyst System | Catalyst Loading (mol%) | Nitrogen Source | Oxidant/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Metal-Based Catalysts | ||||||||
| Pd(OAc)₂ / Chiral Ligand | 5 | N-Fluorobenzenesulfonimide (NFBS) | - | CH₂Cl₂ | RT | 86 | 95 | [11][12] |
| [Rh₂(oct)₄] | 2 | N-Boc-N'-Tces-sulfamide | PhI(OAc)₂ | Benzene | RT | 73 | N/A (racemic) | [5][6] |
| Cu(I) / Chiral Ligand | 10 | Di-tert-butyldiaziridinone | - | Toluene | 80 | 75 | 92 | [2] |
| Organocatalysts | ||||||||
| Chiral Aryliodine(I) | 10 | 2-nitrophenylsulfonamide | mCPBA | Hexafluoroisopropanol/H₂O | RT | 85 | 96 | [8] |
| Chiral Diselenide | 5 | N,N'-Bistosyl urea | N-Fluorocollidinium tetrafluoroborate | MeCN | 23 | 89 | 93 | [7][9] |
| Biocatalyst (Formal) | ||||||||
| Whole-cell (HD, ADH, LDH, TA) | N/A | Alanine (amine donor) | - | Aqueous buffer | 30 | 59 | >99 | [10] |
Experimental Protocols
Palladium-Catalyzed Asymmetric Fluoroarylation of Styrene (Illustrative C-N bond formation context)
This protocol is adapted from a similar palladium-catalyzed reaction and illustrates the general setup for such transformations.
-
To a reaction vial, add Pd(OAc)₂ (5 mol%), the chiral N,N-ligand (6 mol%), the boronic acid (1.5 equiv.), and Selectfluor (1.2 equiv.).
-
Seal the vial and purge with nitrogen.
-
Add a degassed mixture of CH₂Cl₂ and water (5:1).
-
Add styrene (1.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11][12]
Organocatalytic syn-Diamination of an Alkene
This protocol is a general representation of the procedure described by Denmark and coworkers.
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral diselenide catalyst (0.05 equiv.), N,N'-bistosyl urea (1.2 equiv.), and NaF (2.5 equiv.).
-
Add anhydrous acetonitrile (0.2 M).
-
Add the alkene (1.0 equiv.) followed by N-fluorocollidinium tetrafluoroborate (1.3 equiv.).
-
Stir the reaction mixture at 23 °C for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][9]
Whole-Cell Biocatalytic Formal Hydroamination of Styrene
This protocol is a generalized procedure based on the work of Li and coworkers.
-
Prepare a suspension of the recombinant E. coli whole cells co-expressing the hydratase, alcohol dehydrogenases, lactate dehydrogenase, and ω-transaminase in a phosphate buffer (pH 7.5).
-
To this suspension, add the styrene substrate and the amine donor (e.g., L-alanine).
-
If not using a redox-self-sufficient system, a glucose/glucose dehydrogenase system can be added for cofactor regeneration.
-
Shake the reaction mixture at 30 °C.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the chiral amine product.[10]
Mechanistic Diagrams
Conclusion and Future Outlook
The synthesis of chiral vicinal diamines through the asymmetric diamination of alkenes has witnessed significant advancements with the development of diverse catalytic systems.
-
Metal-based catalysts , particularly those based on palladium, offer high reactivity and have well-established mechanisms, though they can be sensitive and costly.
-
Organocatalysts provide a valuable metal-free alternative, often with excellent enantioselectivity and operational simplicity.
-
Biocatalysis stands out for its exceptional selectivity and environmentally friendly reaction conditions, although substrate scope can sometimes be a limitation.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the substrate, desired stereochemistry, scalability, and cost considerations. Future research will likely focus on the development of more sustainable and versatile catalysts that combine the advantages of these different approaches, such as the use of earth-abundant metal catalysts with bio-inspired ligands, and the expansion of the substrate scope of biocatalytic methods through enzyme engineering.
References
- 1. Methods for direct alkene diamination, new & old - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vicinal Diamination of Alkenes under Rh-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic, Enantioselective syn-Diamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Catalytic, Enantioselective syn- Diamination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic formal regio- and enantioselective Markovnikov hydroamination of aryl alkenes to chiral amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric palladium-catalyzed directed intermolecular fluoroarylation of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Amine Landscape: A Guide to Alternative Reagents for 5-(Diisopropylamino)amylamine in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a cornerstone of successful and efficient organic synthesis. 5-(Diisopropylamino)amylamine, a diamine featuring a sterically hindered tertiary amine and a primary amine on a flexible pentyl chain, offers a unique combination of properties. However, the need for alternative reagents can arise from various factors, including commercial availability, cost, or the desire for fine-tuned reactivity. This guide provides an in-depth comparison of alternative reagents, supported by experimental data and protocols, to empower informed decision-making in your synthetic endeavors.
The key structural feature of this compound is its unsymmetrical nature, presenting two distinct nitrogen nucleophiles. The diisopropylamino group provides significant steric bulk, rendering it a poor nucleophile but a competent non-nucleophilic base. In contrast, the primary amylamine offers a readily accessible nucleophilic site. This duality makes it a potentially valuable tool for selective functionalization and as a ligand in catalysis. This guide will explore commercially available alternatives that modulate these properties, focusing on steric hindrance, chain length, and the nature of the secondary or tertiary amine.
Core Principles in Selecting an Alternative Diamine
The choice of an alternative diamine should be guided by a thorough understanding of the desired reactivity in a given transformation. Key considerations include:
-
Steric Hindrance: The size of the alkyl groups on the tertiary amine dictates its nucleophilicity and basicity. Larger groups, like isopropyl, decrease nucleophilicity while maintaining basicity, which is advantageous in preventing unwanted side reactions.
-
Chain Length: The length of the carbon chain separating the two amine groups influences the chelation properties of the diamine when used as a ligand and can affect the intramolecular interactions and overall conformation.
-
Symmetry: Symmetrical diamines offer two identical reactive sites, while unsymmetrical diamines, like the topic of this guide, allow for selective reactions at one of the amine centers.
-
Basicity (pKa): The basicity of the amine groups will influence their performance as proton scavengers or in acid-catalyzed reactions.
Comparative Analysis of Alternative Diamines
To provide a practical framework for selection, we will compare this compound with several commercially available alternatives across key applications.
Category 1: Analogs with Varying Steric Hindrance
These alternatives maintain the 1,5-diaminopentane backbone but differ in the substitution at the tertiary amine, allowing for a direct comparison of the effect of steric bulk.
| Reagent | Structure | Key Features | Potential Applications |
| 5-(Dimethylamino)amylamine | (CH3)2N(CH2)5NH2 | Less sterically hindered than the diisopropyl analog, making the tertiary amine more nucleophilic. | Building block where both amines can participate in reactions; ligand with smaller steric profile. |
| 5-(Diethylamino)amylamine | (CH3CH2)2N(CH2)5NH2 | Intermediate steric hindrance between dimethyl and diisopropyl analogs. | A balance between nucleophilicity and steric bulk at the tertiary amine. |
| This compound | ((CH3)2CH)2N(CH2)5NH2 | High steric hindrance at the tertiary amine, rendering it a non-nucleophilic base. The primary amine remains a potent nucleophile. | Selective N-alkylation at the primary amine; as a sterically demanding ligand. |
Category 2: Analogs with Different Chain Lengths
This category explores how altering the distance between the two amine groups can impact reactivity and coordinating ability.
| Reagent | Structure | Key Features | Potential Applications |
| N,N-Diisopropylethylenediamine | ((CH3)2CH)2NCH2CH2NH2 | Shorter, more rigid ethyl backbone compared to the pentyl chain. | Bidentate ligand for catalysis, particularly in copper-catalyzed reactions.[1] |
| N,N-Diisopropyl-1,3-propanediamine | ((CH3)2CH)2N(CH2)3NH2 | Intermediate chain length, offering a different chelation bite angle as a ligand. | Ligand in transition metal catalysis; building block for specific molecular architectures. |
| N,N-Diisopropyl-1,6-hexanediamine | ((CH3)2CH)2N(CH2)6NH2 | Longer, more flexible hexyl chain. | Monomer for polymer synthesis; building block for molecules requiring a longer spacer. |
Experimental Data and Protocols
While specific comparative studies involving this compound are scarce in peer-reviewed literature, we can extrapolate its potential performance based on established protocols for structurally similar diamines.
Application Profile 1: Selective N-Alkylation
The disparate steric environments of the two nitrogen atoms in this compound make it an ideal candidate for selective mono-alkylation at the primary amine. The bulky diisopropylamino group is expected to be unreactive as a nucleophile under standard alkylation conditions.
Hypothetical Experimental Protocol: Selective Mono-alkylation of this compound
Caption: Workflow for selective mono-alkylation.
Discussion: In this proposed experiment, the less hindered primary amine would preferentially attack the alkyl halide. The diisopropylamino group, acting as a non-nucleophilic base, would likely not compete in the substitution reaction. For comparison, performing the same reaction with 5-(Dimethylamino)amylamine would be expected to yield a mixture of mono- and di-alkylated products at both nitrogen centers due to the lower steric hindrance of the dimethylamino group.
Application Profile 2: Ligand in Copper-Catalyzed Cross-Coupling Reactions
Unsymmetrical diamines are effective ligands in various transition metal-catalyzed reactions. The two nitrogen atoms can chelate to the metal center, influencing its reactivity and selectivity. The steric bulk on one of the nitrogens can create a specific coordination environment that favors certain reaction pathways.
Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Imidazoles [1]
This protocol, established for diamine ligands, can be adapted to compare the efficacy of this compound and its analogs.
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol), K₃PO₄ (2.0 mmol), and imidazole (1.2 mmol).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous dioxane (1.0 mL), the aryl halide (1.0 mmol), and the diamine ligand (0.1 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-arylimidazole.
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.
Comparative Performance: The steric and electronic properties of the diamine ligand are critical for catalytic efficiency.
| Ligand | Expected Performance | Rationale |
| 5-(Dimethylamino)amylamine | Moderate to good activity. | The less bulky nature may lead to a more accessible catalytic center, but could also result in catalyst deactivation pathways. |
| This compound | Potentially high activity and selectivity. | The steric bulk can promote reductive elimination and prevent catalyst aggregation, leading to improved yields.[1] |
| N,N-Diisopropylethylenediamine | High activity. | The shorter backbone creates a more rigid chelate, which has been shown to be highly effective in similar cross-coupling reactions.[1] |
Conclusion and Future Outlook
While this compound remains a specialized reagent with limited documented applications, its unique structural features suggest significant potential in organic synthesis. This guide provides a framework for selecting suitable alternatives by considering the critical parameters of steric hindrance and linker length. For applications requiring selective mono-functionalization, analogs with varying N-alkyl substituents offer a means to tune reactivity. In the realm of catalysis, both chain length and steric bulk are crucial levers for optimizing reaction outcomes.
As the demand for complex and precisely functionalized molecules grows, particularly in the pharmaceutical and materials science sectors, the exploration and characterization of unsymmetrical diamines like this compound and its relatives will undoubtedly expand. Researchers are encouraged to consider these versatile building blocks and ligands in their synthetic strategies, leveraging their distinct properties to achieve novel and efficient chemical transformations.
References
A Comparative Guide to Evaluating the Catalytic Efficiency of 5-(Diisopropylamino)amylamine in Organocatalysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the catalytic efficiency of 5-(diisopropylamino)amylamine. By leveraging established benchmark reactions and comparative analysis, this document outlines the methodologies required to characterize its performance against other common organocatalysts. The protocols and insights are designed to ensure scientific rigor and reproducibility.
Introduction: The Role of Diamines in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, amine-based catalysts are particularly prominent, participating in a wide array of transformations by forming key intermediates like enamines and imines.[1][2][3] Diamines, which possess two amine functionalities, offer the potential for bifunctional catalysis, where one amine group can activate the nucleophile while the other interacts with the electrophile, often leading to enhanced reactivity and stereoselectivity.[1][4]
This compound is a diamine featuring a primary amine and a sterically hindered tertiary amine. This structure presents an intriguing candidate for bifunctional catalysis. The primary amine can engage in enamine or imine formation, while the tertiary amine can act as a Brønsted base or a hydrogen bond acceptor. This guide details a systematic approach to quantify the catalytic prowess of this molecule in three fundamental carbon-carbon bond-forming reactions: the Henry reaction, the Michael addition, and the Aldol condensation.
PART 1: Foundational Principles of Catalyst Evaluation
A robust evaluation of any new catalyst requires standardized experimental conditions and clear key performance indicators (KPIs). The primary goal is to determine not only if the catalyst promotes the desired transformation but also how its efficiency compares to established alternatives under identical conditions.
Key Performance Indicators (KPIs)
-
Conversion (%): The percentage of the limiting reactant that has been consumed during the reaction.
-
Yield (%): The percentage of the theoretical maximum amount of product that is actually isolated.
-
Selectivity (%): The ratio of the desired product formed to the total amount of products formed, which is crucial when side reactions are possible.
-
Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF): The turnover per unit of time, a measure of the catalyst's speed.
General Experimental Workflow
The evaluation of a catalyst in any given reaction follows a consistent workflow, from preparation to analysis. This process ensures that variables are controlled and the resulting data is reliable and comparable.
Caption: General workflow for catalyst performance evaluation.
PART 2: Benchmark Reaction 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to form a β-nitro alcohol.[5] The basicity of the amine groups in this compound makes it a suitable candidate to catalyze this transformation.
Experimental Protocol: Henry Reaction
Objective: To evaluate the conversion and yield of the Henry reaction between nitromethane and benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
Nitromethane
-
This compound
-
Alternative Catalysts: Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Standard for GC analysis (e.g., dodecane)
Procedure:
-
To a dry, argon-purged reaction vial, add benzaldehyde (1.0 mmol, 1.0 eq) and THF (2.0 mL).
-
Add the internal standard (dodecane, 0.5 mmol).
-
Add the catalyst (0.1 mmol, 10 mol%). Perform separate, parallel reactions for this compound, TEA, and DBU.
-
Stir the solution at room temperature for 5 minutes.
-
Add nitromethane (1.5 mmol, 1.5 eq) dropwise over 2 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by taking aliquots at 1, 4, 8, and 24 hours and analyzing them by Gas Chromatography (GC).
-
Upon completion (or after 24 hours), quench the reaction by adding 1M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the β-nitro alcohol.
-
Determine the isolated yield and confirm the structure using ¹H NMR spectroscopy.
Causality Behind Choices:
-
Anhydrous Conditions: The Henry reaction is sensitive to water, which can interfere with the catalytic base.
-
Catalyst Loading: 10 mol% is a standard starting point for screening new catalysts, balancing reaction rate with cost-effectiveness.
-
Excess Nitromethane: Using a slight excess of the nucleophile can help drive the reaction to completion.
-
Comparative Catalysts: TEA is a simple tertiary amine base, while DBU is a stronger, non-nucleophilic amidine base. Comparing against these helps to position the efficacy of the diamine.
Data Presentation: Henry Reaction
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) [a] | Isolated Yield (%) [b] |
| This compound | 10 | 24 | ||
| Triethylamine (TEA) | 10 | 24 | ||
| DBU | 10 | 24 | ||
| No Catalyst (Control) | 0 | 24 |
[a] Determined by GC analysis relative to an internal standard. [b] Yield of purified β-nitro alcohol after chromatography.
PART 3: Benchmark Reaction 2: The Aza-Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] The aza-Michael variant, using an amine as the nucleophile, is a powerful tool for synthesizing β-amino carbonyl compounds. Here, this compound can act as both a nucleophile (primary amine) and a base catalyst (tertiary amine) to facilitate the addition of other nucleophiles. This section focuses on its role as a catalyst.
Proposed Bifunctional Catalytic Mechanism
In this proposed cycle, the catalyst acts as a bifunctional agent. The tertiary amine deprotonates the nucleophile (a thiol in this example), increasing its nucleophilicity. Simultaneously, the primary amine could activate the Michael acceptor via hydrogen bonding, lowering the energy of the transition state.
Caption: Proposed bifunctional catalytic cycle for a Michael addition.
Experimental Protocol: Aza-Michael Addition
Objective: To evaluate the catalytic efficiency for the addition of aniline to methyl acrylate.
Materials:
-
Methyl acrylate (freshly distilled)
-
Aniline (freshly distilled)
-
This compound
-
Alternative Catalysts: L-Proline, Thiourea-Amine catalyst[8][9]
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry reaction vial under argon, dissolve aniline (1.0 mmol, 1.0 eq) and the chosen catalyst (0.05 mmol, 5 mol%) in DCM (2.0 mL).
-
Stir the mixture at 25 °C for 10 minutes.
-
Add methyl acrylate (1.2 mmol, 1.2 eq) to the solution.
-
Stir the reaction at 25 °C. Monitor its progress via Thin Layer Chromatography (TLC) or GC-MS.
-
After 12 hours, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate) to obtain the β-amino ester product.
-
Determine the isolated yield.
Causality Behind Choices:
-
Catalyst Loading: 5 mol% is often sufficient for efficient Michael additions.
-
Solvent: DCM is a common, non-protic solvent for this type of reaction.
-
Comparative Catalysts: L-Proline is a classic organocatalyst for Michael additions.[1] A bifunctional thiourea-amine catalyst represents a more advanced, highly active alternative known to operate through similar bifunctional activation.[10][11]
Data Presentation: Aza-Michael Addition
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) |
| This compound | 5 | 12 | ||
| L-Proline | 5 | 12 | ||
| Thiourea-Amine Catalyst | 5 | 12 | ||
| No Catalyst (Control) | 0 | 12 |
PART 4: Benchmark Reaction 3: The Aldol Condensation
The aldol condensation is a fundamental reaction that forms a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl.[12][13] Primary or secondary amines can catalyze this reaction through an enamine mechanism. The primary amine of this compound can react with a ketone (e.g., acetone) to form an enamine intermediate, which then acts as the nucleophile.
Experimental Protocol: Crossed Aldol Condensation
Objective: To evaluate the efficiency of the crossed aldol condensation between acetone and 4-methoxybenzaldehyde.
Materials:
-
4-methoxybenzaldehyde
-
Acetone (reagent grade, used as reactant and solvent)
-
This compound
-
Alternative Catalysts: L-Proline, Pyrrolidine
-
Aqueous NaOH (for comparison with a traditional base catalyst)
Procedure:
-
To a reaction flask, add 4-methoxybenzaldehyde (1.0 mmol, 1.0 eq) and the catalyst (0.2 mmol, 20 mol%).
-
Add acetone (10 mL).
-
Stir the reaction mixture at room temperature. For the NaOH-catalyzed reaction, use a 10% aqueous solution.
-
Monitor the reaction by TLC for the disappearance of the aldehyde and the formation of the enone product.
-
After 24 hours, quench the reaction by adding 1M HCl until the solution is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by recrystallization from ethanol or by column chromatography to yield the α,β-unsaturated ketone.
-
Calculate the isolated yield.
Causality Behind Choices:
-
Excess Acetone: Using acetone as the solvent ensures it is in large excess, favoring its role as the nucleophile and minimizing self-condensation.
-
Comparative Catalysts: L-Proline and pyrrolidine are well-established catalysts that operate via an enamine cycle, providing a direct comparison for this proposed mechanism.[1][2] NaOH is included as a classic, non-organocatalytic base.
Data Presentation: Aldol Condensation
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) |
| This compound | 20 | 24 | ||
| L-Proline | 20 | 24 | ||
| Pyrrolidine | 20 | 24 | ||
| NaOH | 20 | 24 |
Conclusion
This guide provides a structured methodology to rigorously evaluate the catalytic efficiency of this compound. By employing these standardized protocols for the Henry, Michael, and Aldol reactions, researchers can generate robust, comparative data. The performance of this novel diamine against well-established catalysts like TEA, L-proline, and bifunctional thioureas will elucidate its potential utility in synthetic organic chemistry. The results of these experiments will reveal whether its unique combination of a primary and a hindered tertiary amine offers any advantages in terms of reactivity, selectivity, or substrate scope, thereby contributing valuable knowledge to the field of organocatalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. scilit.com [scilit.com]
- 9. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. magritek.com [magritek.com]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 5-(Diisopropylamino)amylamine in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 5-(Diisopropylamino)amylamine, with a focus on mitigating the pervasive challenge of cross-reactivity. We will explore the nuances of method selection, the design of rigorous cross-reactivity studies, and the interpretation of the resulting data to ensure the integrity of your research.
Introduction: The Challenge of Specificity with this compound
Understanding Potential Cross-Reactants
A robust assessment of cross-reactivity begins with the identification of potential interfering substances. For this compound, these can be broadly categorized:
-
Structural Analogs: Compounds with similar core structures, such as other N-alkylated 1,5-pentanediamines (e.g., 5-(Diisobutylamino)amylamine, 5-(Diethylamino)pentylamine).
-
Endogenous Polyamines: Naturally occurring polyamines like cadaverine (1,5-pentanediamine), putrescine, spermidine, and spermine are ubiquitous in biological samples and share structural motifs with the target analyte.
-
Synthesis Impurities: The synthesis of polyamine derivatives can result in impurities that may interfere with analysis[2][3]. Understanding the synthetic route can help predict potential interfering byproducts.
-
Metabolites: While specific metabolic pathways for this compound are not extensively documented, potential metabolites should be considered as potential cross-reactants in pharmacokinetic studies.
Comparative Analysis of Analytical Methodologies
The choice of analytical method is a critical determinant of specificity. Here, we compare three commonly employed techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are often used for high-throughput screening due to their speed and ease of use. However, they are also more susceptible to cross-reactivity, as the antibody's binding affinity for the target analyte may not be perfectly exclusive. The degree of cross-reactivity in an immunoassay is not solely an intrinsic property of the antibody but can be influenced by the assay format and reagent concentrations[4].
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD offers a higher degree of specificity than ELISA by combining chromatographic separation with sensitive fluorescence detection. This technique typically requires derivatization of the primary and secondary amine groups with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)[5][6]. The separation power of HPLC helps to resolve the target analyte from many potential interferents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. It combines the separation capabilities of liquid chromatography with the specificity of mass spectrometry, which measures the mass-to-charge ratio of the analyte and its fragments. This dual-filter approach significantly reduces the likelihood of interference.
Experimental Design for a Comparative Cross-Reactivity Study
To objectively compare these methods, a systematic cross-reactivity study is essential. The design of such a study should be guided by principles outlined in regulatory documents such as the ICH Q2(R1) guideline on the validation of analytical procedures[5][7][8][9].
Selection of Potential Cross-Reactants
Based on the categories outlined in Section 2, a panel of potential cross-reactants should be selected. For this hypothetical study, we will include:
-
Structural Analogs: 5-(Diethylamino)pentylamine, N,N-Diisopropylethylamine
-
Endogenous Polyamines: Cadaverine, Putrescine, Spermidine, Spermine
-
Common Co-administered Drug: A representative compound from a relevant therapeutic class (e.g., a common analgesic).
Experimental Workflow
The following diagram illustrates the general workflow for assessing cross-reactivity.
Caption: General workflow for the cross-reactivity assessment of this compound.
Detailed Experimental Protocols
-
Prepare a stock solution of each potential cross-reactant.
-
Spike blank human plasma with each potential cross-reactant at a high, clinically relevant concentration.
-
In parallel, prepare a low-level quality control (QC) sample of this compound in blank plasma.
-
For the interference test, spike the low-level QC sample with each potential cross-reactant.
-
Process the samples according to the specific requirements of each analytical method (e.g., protein precipitation for LC-MS/MS, derivatization for HPLC-FLD). A detailed protocol for a generic HPLC analysis of amines can be found in the literature[6]. A sensitive HPLC method for the determination of a similar compound, memantine, in human plasma using OPA derivatization provides a relevant example[10]. For LC-MS/MS, a UPLC-MS/MS method for the quantitative measurement of aliphatic diamines in human urine offers a solid starting point[11].
-
ELISA: Follow the manufacturer's instructions for the specific ELISA kit.
-
HPLC-FLD (with OPA derivatization):
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation at 340 nm, Emission at 455 nm.
-
-
LC-MS/MS:
-
Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard.
-
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results of the cross-reactivity study. The percentage cross-reactivity is calculated as the apparent concentration of this compound in the presence of the interferent divided by the nominal concentration, multiplied by 100.
| Potential Cross-Reactant | ELISA (% Cross-Reactivity) | HPLC-FLD (% Cross-Reactivity) | LC-MS/MS (% Cross-Reactivity) |
| 5-(Diethylamino)pentylamine | 45.2% | 8.5% | <1.0% |
| N,N-Diisopropylethylamine | 15.8% | 2.1% | <1.0% |
| Cadaverine | 25.6% | 5.3% | <1.0% |
| Putrescine | 10.1% | <2.0% | <1.0% |
| Spermidine | 5.4% | <2.0% | <1.0% |
| Spermine | 2.1% | <2.0% | <1.0% |
| Common Analgesic | 1.5% | <1.0% | <1.0% |
Discussion and Interpretation of Results
The hypothetical data clearly illustrates the varying degrees of specificity among the three methods.
-
ELISA: The ELISA method shows significant cross-reactivity with structurally similar compounds, particularly other diamines. This is a common characteristic of immunoassays where the antibody may recognize a common epitope. Such a method would be unsuitable for applications requiring high specificity, such as pharmacokinetic studies.
-
HPLC-FLD: The HPLC-FLD method demonstrates a significant improvement in specificity over the ELISA. The chromatographic separation is able to resolve the target analyte from most of the potential interferents. The minor cross-reactivity observed with the most structurally similar analogs may be due to co-elution or similar fluorescence properties of the derivatized compounds. Further method development, such as adjusting the gradient or mobile phase composition, could potentially mitigate this.
-
LC-MS/MS: The LC-MS/MS method exhibits the highest degree of specificity, with negligible cross-reactivity observed for all tested compounds. The combination of chromatographic separation and mass-based detection provides a dual layer of specificity that is unmatched by the other techniques. This makes LC-MS/MS the method of choice for regulatory submissions and studies where accurate quantification is critical. The European Medicines Agency (EMA) guideline on bioanalytical method validation emphasizes the importance of assessing selectivity in this manner[12].
The following diagram illustrates the relationship between structural similarity and the potential for cross-reactivity in the different analytical methods.
Caption: Conceptual diagram of cross-reactivity potential based on structural similarity and analytical method.
Conclusion and Recommendations
The selection of an appropriate analytical method for this compound in complex samples is a critical decision that directly impacts data quality and reliability.
-
For high-throughput screening applications where absolute quantification is not the primary goal, an ELISA may be considered, provided that its limitations regarding cross-reactivity are well-understood and acceptable for the intended purpose.
-
For research applications requiring a balance of specificity, sensitivity, and cost-effectiveness, HPLC-FLD presents a viable option. However, thorough validation, including rigorous cross-reactivity testing with relevant compounds, is essential.
-
For regulated bioanalysis, pharmacokinetic studies, and any application where the highest level of accuracy and specificity is required, LC-MS/MS is the unequivocally recommended method. Its inherent selectivity provides the greatest confidence in the generated data.
Ultimately, the responsibility lies with the researcher to validate their chosen method according to established guidelines and to demonstrate its fitness for purpose. A thorough understanding of the potential for cross-reactivity and a systematic approach to its investigation are indispensable for generating robust and reliable scientific data.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]
- 4. myadlm.org [myadlm.org]
- 5. starodub.nl [starodub.nl]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. ema.europa.eu [ema.europa.eu]
The Analytical Edge: Benchmarking 5-(Diisopropylamino)amylamine Derivatization for Ultrasensitive LC-MS Quantification of Carboxylic Acids
Abstract
In the landscape of quantitative bioanalysis, particularly in metabolomics and drug development, the sensitive detection of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) remains a significant challenge. Due to their high polarity and poor ionization efficiency in positive ion mode, achieving low detection limits is often impossible without chemical derivatization. This guide provides an in-depth technical comparison of 5-(Diisopropylamino)amylamine (DIP-5) derivatization against other established methods for enhancing the LC-MS/MS analysis of critical carboxylic acid-containing analytes, such as fatty acids and eicosanoids. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of performance metrics to guide researchers in selecting the optimal strategy for their analytical needs.
Introduction: The Imperative of Derivatization for Carboxylic Acid Analysis
Carboxylic acids are a cornerstone of biology, encompassing a vast array of molecules from metabolic intermediates and signaling lipids like prostaglandins to pharmaceutical compounds. Their analysis is fundamental to understanding disease pathology, drug metabolism, and biomarker discovery. However, their inherent chemical nature presents a formidable obstacle for modern analytical platforms like reverse-phase LC-ESI-MS.
Typically, these analytes are analyzed in negative ion mode (ESI-), which often suffers from lower sensitivity and higher background noise compared to positive ion mode (ESI+). Chemical derivatization addresses this by modifying the carboxyl group with a chemical tag. An ideal tag serves two primary functions:
-
Increases Hydrophobicity: To improve retention on common C18 reversed-phase columns.
-
Introduces a Readily Ionizable Moiety: To facilitate robust ionization in ESI+, thereby dramatically increasing signal intensity.
This strategy, often termed "charge-reversal derivatization," transforms a poorly detectable analyte into one that is exquisitely sensitive to mass spectrometric detection[1][2][3][4]. This guide focuses on this compound (DIP-5), a reagent designed for this purpose, and benchmarks its performance against other prominent techniques.
Deep Dive: this compound (DIP-5) Derivatization
This compound, also referred to in recent literature as DIAAA, is an emerging derivatizing agent specifically designed to enhance the UPLC-MS/MS detection of carboxylic acids[4][5].
Mechanism of Action
The core principle of DIP-5 derivatization is the formation of a stable amide bond between the primary amine of the DIP-5 reagent and the carboxyl group of the analyte. The key to this reaction is the use of a peptide coupling agent, such as 2-(1H-Hate-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), which activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
The causality behind this choice is critical: direct amide formation is energetically unfavorable. The coupling agent forms a highly reactive O-acylisourea intermediate with the carboxyl group. This intermediate is readily displaced by the primary amine of DIP-5, yielding the stable amide derivative and a urea byproduct. The diisopropylamino group on the other end of the DIP-5 molecule is a tertiary amine with a high proton affinity, making it exceptionally easy to ionize in ESI+, leading to a massive signal enhancement[5].
Experimental Protocol: DIP-5 Derivatization of Arachidonic Acid Metabolites
This protocol is adapted from a validated method for the analysis of eicosanoids[5]. Optimization may be required for other classes of carboxylic acids.
Reagents:
-
This compound (DIP-5/DIAAA) solution
-
Peptide Coupling Agent (e.g., HATU) solution
-
Hydroxybenzotriazole (HOBt) solution
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Analyte standards or extracted biological samples
Procedure:
-
Sample Preparation: Evaporate the solvent from the extracted sample or standard solution to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of DMSO.
-
Derivatization Cocktail Preparation: Prepare a fresh mixture of the coupling reagents. For a 20 µL final volume, combine HOBt, DIP-5, and HATU in an optimized ratio. This step is crucial as the relative concentrations of the coupling agent and the derivatizing reagent determine the reaction efficiency.
-
Reaction Initiation: Add the derivatization cocktail to the reconstituted sample. Vortex briefly to ensure thorough mixing.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes). The reaction vessel should be sealed to prevent evaporation.
-
Reaction Quenching: Terminate the reaction by adding an excess of acetonitrile. This dilutes the reactants and precipitates some of the reagents, effectively stopping the reaction.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow Visualization
Caption: Workflow for DIP-5 derivatization of carboxylic acids for LC-MS/MS analysis.
Alternative Derivatization Methodologies
To objectively benchmark DIP-5, we will compare it to two widely adopted and well-documented reagents for carboxylic acid analysis: N-(4-aminomethylphenyl)pyridinium (AMPP) and 2-Picolylamine (2-PA) .
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
Principle and Mechanism: Similar to DIP-5, AMPP utilizes a primary amine to form an amide bond with the target carboxylic acid, typically facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of HOBt[2]. The key difference lies in the charge-carrying moiety. AMPP possesses a permanently charged quaternary amine (a pyridinium group)[1][2]. This permanent positive charge ensures excellent ionization efficiency regardless of mobile phase pH, a distinct advantage over tertiary amines which rely on protonation.
-
Advantages: High sensitivity enhancement (10- to 20-fold reported), stable derivatives, and the permanent positive charge provides consistent ionization[1][2].
-
Disadvantages: Can show reduced precision and be subject to matrix effects, potentially due to the high reactivity of the coupling agents[6].
2-Picolylamine (2-PA)
-
Principle and Mechanism: 2-PA also reacts with carboxylic acids via its primary amine to form an amide. The reaction is often promoted by a combination of 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP)[7][8]. The resulting derivative incorporates a pyridine ring, which contains a basic nitrogen atom that is readily protonated in the ESI source, leading to a strong signal in positive ion mode.
-
Advantages: Rapid reaction kinetics (often complete in 10 minutes), significant sensitivity gains (9- to 158-fold reported), and the reagent is commercially available and practical for a wide range of analytes[7][8][9].
-
Disadvantages: The stability of derivatives can be a concern in some matrices, and the reaction may not be as efficient for certain polycarboxylic acids compared to other reagents[10][11].
Head-to-Head Comparison: Performance Benchmarking
The selection of a derivatization reagent is a multifactorial decision based on the specific requirements of the assay. The following tables summarize key performance metrics extrapolated from published studies.
Table 1: Reaction Conditions and Derivative Properties
| Parameter | This compound (DIP-5) | N-(4-aminomethylphenyl)pyridinium (AMPP) | 2-Picolylamine (2-PA) |
| Target Functional Group | Carboxylic Acid | Carboxylic Acid, Aldehyde[12] | Carboxylic Acid |
| Reaction Type | Amide bond formation | Amide bond formation | Amide bond formation |
| Typical Coupling Agents | HATU, HOBt[5] | EDCI, HOBt[2] | DPDS, TPP[7][8] |
| Reaction Time | 30 - 60 min | ~60 min | 10 min[9] |
| Reaction Temperature | Room Temperature | Room Temperature | 60°C[8] |
| Ionizable Group | Tertiary Amine | Quaternary Amine (Permanent Charge) | Pyridyl Nitrogen (Basic Amine) |
| Derivative Stability | Generally stable | Stable | Can be variable in stored samples[10][11] |
Table 2: Analytical Performance Metrics
| Parameter | This compound (DIP-5) | N-(4-aminomethylphenyl)pyridinium (AMPP) | 2-Picolylamine (2-PA) |
| Reported Sensitivity Gain | Up to 2000-fold[5] | 10 to 20-fold[1][2] | 9 to 158-fold[7] |
| Limit of Quantification (LOQ) | Low femtogram levels[5] | 200-900 fg range[1] | Low femtomole range (1.5-5.6 fmol)[7] |
| Linearity (R²) | > 0.98[5] | Not explicitly stated, but implied high | > 0.99[9] |
| Key Advantages | Very high sensitivity, mitigates matrix effects[5] | Permanent charge ensures consistent ionization | Very rapid reaction, widely applicable |
| Potential Drawbacks | Newer reagent, less third-party data | Matrix effects can impact precision[6] | Derivative stability can be a concern[10][11] |
Comparative Workflow Visualization
Caption: Comparative overview of derivatization workflows for carboxylic acids.
Conclusion & Recommendations
The strategic derivatization of carboxylic acids is an indispensable tool for achieving the sensitivity and specificity required in modern bioanalysis.
-
This compound (DIP-5/DIAAA) emerges as a powerful contender, demonstrating exceptionally high sensitivity enhancement (up to 2000-fold) for challenging analytes like eicosanoids[5]. Its ability to mitigate matrix effects makes it a very strong candidate for complex biological samples. As a newer reagent, researchers should anticipate the need for in-house optimization.
-
N-(4-aminomethylphenyl)pyridinium (AMPP) offers the unique advantage of a permanent positive charge, which can provide more consistent ionization across different LC gradient conditions[1][2]. It is a robust choice, though careful management of internal standards is recommended to control for potential matrix-induced variability in precision[6].
-
2-Picolylamine (2-PA) stands out for its remarkably rapid reaction time, making it highly suitable for high-throughput workflows[9]. While it provides excellent sensitivity, analysts must validate the stability of the derivatives under their specific sample storage and handling conditions, as instability has been noted in some applications[10][11].
Final Recommendation: The choice of reagent depends on the analytical objective. For ultimate sensitivity in complex matrices, DIP-5 is a highly promising option. For robust, consistent ionization in high-throughput settings where speed is paramount, 2-PA is an excellent choice, provided stability is confirmed. AMPP remains a superb all-around option, especially when consistent ionization across varied conditions is the primary concern. As always, method validation with the specific analytes and matrix is the final arbiter of performance.
References
- 1. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with Amine-Reactive Reagents: Established Methods vs. a Hypothetical 5-(Diisopropylamino)amylamine (DIPAA) Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, isotopic labeling coupled with mass spectrometry stands as a cornerstone for accurate and reproducible quantification of biomolecules. The ability to differentially label samples allows for their multiplexed analysis, minimizing experimental variability and increasing throughput.[1] Among the various labeling strategies, those targeting primary amines have gained widespread adoption due to the ubiquitous presence of these functional groups in peptides (N-terminus and lysine side chains) and a large number of metabolites.
This guide provides an in-depth comparison of established amine-reactive isobaric tagging reagents, namely Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), with a hypothetical isotopic labeling reagent based on a 5-(Diisopropylamino)amylamine (DIPAA) scaffold. While extensive experimental data supports the performance of iTRAQ and TMT, the discussion of the DIPAA-based reagent is a conceptual exploration based on its chemical structure, aiming to stimulate thought on the design of novel labeling strategies.
The Principle of Amine-Reactive Isobaric Labeling
Chemical labeling with amine-reactive reagents typically employs an N-hydroxysuccinimide (NHS) ester functional group.[2] This group reacts efficiently with primary amines under mild basic conditions to form stable amide bonds.[3] In isobaric labeling, a set of reagents with the same total mass is used to label peptides or metabolites from different samples.[4] Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and the relative intensities of these reporter ions correspond to the relative abundance of the analyte in each sample.[1]
Established Isobaric Tagging Reagents: iTRAQ and TMT
iTRAQ and TMT are the most widely used amine-reactive isobaric tags in quantitative proteomics.[5] Both reagent families share a similar modular design: an amine-reactive group, a mass normalizer, and a reporter group. While their fundamental principle is the same, they differ in their chemical structure and the number of samples that can be multiplexed.
Experimental Workflow for iTRAQ/TMT Labeling
The general workflow for using iTRAQ or TMT reagents is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Detailed Protocol for TMT Labeling of Peptides
The following is a generalized protocol for the labeling of peptides with TMT reagents. This protocol should be optimized for specific experimental needs.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer that does not contain primary amines (e.g., avoid Tris-based buffers).
-
Quantify the protein concentration for each sample.
-
Take equal amounts of protein from each sample and perform reduction of disulfide bonds with dithiothreitol (DTT) and alkylation of free cysteines with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease, typically trypsin.
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
-
TMT Labeling:
-
Resuspend the dried peptide pellets in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample and incubate at room temperature for 1 hour.
-
Quench the labeling reaction by adding hydroxylamine.
-
-
Sample Pooling and Mass Spectrometry:
-
Combine the TMT-labeled samples in a 1:1 ratio.
-
Desalt the pooled sample.
-
Analyze the labeled peptide mixture by LC-MS/MS. Data acquisition should be performed in a manner that allows for the fragmentation of the precursor ions and the detection of the reporter ions.
-
A Hypothetical Isotopic Labeling Reagent: this compound (DIPAA) Derivative
Disclaimer: The following section discusses a hypothetical isotopic labeling reagent based on the chemical structure of this compound (DIPAA). There is currently no published scientific literature describing the synthesis or application of DIPAA derivatives for isotopic labeling. This conceptual exploration is intended to illustrate the principles of designing new labeling reagents.
Based on its name, a this compound molecule consists of a five-carbon (amyl) chain with a primary amine at one end and a diisopropylamino group at the other. For it to function as an amine-reactive labeling reagent, the primary amine would need to be derivatized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The diisopropylamino group, being a bulky tertiary amine, would likely remain as part of the mass tag.
Proposed Structure and Labeling Chemistry
A hypothetical DIPAA-based labeling reagent could be synthesized to contain an NHS ester for reaction with primary amines. The core structure would provide a scaffold for the introduction of stable isotopes to create a set of isobaric or isobaric-like tags. The bulky diisopropylamino group is a key feature that could influence the physicochemical properties of the labeled peptides or metabolites.
Hypothetical Experimental Workflow
The experimental workflow for a DIPAA-based reagent would likely be similar to that of iTRAQ and TMT, involving the reaction of the activated reagent with the primary amines of the analytes.
Performance Comparison: iTRAQ/TMT vs. Hypothetical DIPAA Derivative
The performance of a labeling reagent is critical for the success of a quantitative experiment. The following table provides a comparative overview of the established iTRAQ/TMT reagents and the anticipated characteristics of a hypothetical DIPAA-based reagent.
| Feature | iTRAQ / TMT | Hypothetical DIPAA Derivative | Rationale for DIPAA Characteristics |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | N-Hydroxysuccinimide (NHS) ester (Proposed) | NHS esters are a well-established and efficient chemistry for labeling primary amines.[2] |
| Multiplexing | Up to 18-plex (TMTpro) | To be designed | The multiplexing capacity would depend on the specific design of the isotopic substitution pattern. |
| Quantification | Reporter ions in MS/MS | To be determined | The fragmentation of the DIPAA tag would need to be characterized to identify suitable reporter ions. The bulky diisopropylamino group might lead to unique fragmentation patterns. |
| Ionization Efficiency | Generally good | Potentially enhanced | The tertiary amine of the diisopropylamino group could act as a proton sink, potentially enhancing ionization efficiency in positive ion mode. |
| Chromatographic Behavior | Well-characterized | Potentially altered | The bulky and hydrophobic diisopropylamino group could increase the retention of labeled peptides on reversed-phase columns, which might improve separation for some analytes but could also lead to peak broadening. |
| Cost | Relatively high | Unknown | The synthesis cost would depend on the complexity of the reagent and the starting materials. |
Conclusion and Future Perspectives
Established isotopic labeling reagents like iTRAQ and TMT have revolutionized quantitative proteomics by enabling high-throughput and multiplexed analyses. Their performance is well-documented, and they are supported by robust analytical workflows.
The conceptual exploration of a this compound (DIPAA)-based labeling reagent highlights the ongoing quest for novel chemical tools with improved or alternative characteristics. While purely hypothetical at this stage, the chemical structure of DIPAA suggests intriguing possibilities, such as altered ionization and chromatographic properties, that could offer advantages in specific applications. The development and validation of new labeling reagents are essential to push the boundaries of quantitative mass spectrometry, enabling more comprehensive and accurate measurements of the proteome and metabolome. Future research in this area will likely focus on reagents that offer higher multiplexing capabilities, improved quantification accuracy, and novel fragmentation patterns for more confident identification and quantification.
References
- 1. Technical documentation [docs.thermofisher.com]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 5. Peptide Labeling with Isobaric Tags Yields Higher Identification Rates Using iTRAQ 4-Plex Compared to TMT 6-Plex and iTRAQ 8-Plex on LTQ Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Diisopropylamino)amylamine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 5-(Diisopropylamino)amylamine, an aliphatic diamine. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and build a culture of proactive risk management.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many aliphatic amines, presents several potential risks that dictate our procedural choices.[1][2] The foundation of safe disposal is a comprehensive risk assessment based on available safety data.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Classification | Rationale and Safety Implication |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. This necessitates preventing ingestion through strict hygiene and proper labeling. |
| Eye Irritation | Category 2A | Causes serious eye irritation. Mandates the use of chemical splash goggles at all times. |
| Skin Corrosion/Irritation | Likely Category 1B or 2 | Aliphatic amines are frequently corrosive to skin.[5] This requires chemical-resistant gloves and a lab coat to prevent contact. |
| Inhalation Toxicity | Potential Category 3 | Similar short-chain amines can be toxic if inhaled, causing respiratory irritation. All handling should occur in a well-ventilated area or a chemical fume hood. |
This table is based on data for this compound and analogous compounds. Always refer to the vendor-specific SDS for definitive classifications.
Proactive Safety: PPE and Engineering Controls
The hazards identified above directly inform the necessary protective measures. There is no substitute for robust engineering controls and appropriate Personal Protective Equipment (PPE).
Essential PPE:
-
Gloves: Use nitrile or other chemically-resistant gloves. Always double-check the glove manufacturer's compatibility chart for aliphatic amines.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used in addition to goggles when handling larger quantities (>100 mL) or during procedures with a high splash risk.[1]
-
Lab Coat: A flame-retardant lab coat provides a critical barrier against skin contact.[3]
-
Respiratory Protection: While a chemical fume hood is the primary engineering control, a respirator may be required for emergency spill response.[3]
Engineering Controls:
-
Chemical Fume Hood: All transfers and manipulations of this compound and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Shower & Eyewash Station: Ensure these are readily accessible and have been recently tested. Immediate flushing is critical in case of accidental exposure.[8]
The Disposal Workflow: From Generation to Collection
Proper disposal is a systematic process that begins the moment waste is generated. The following sections provide step-by-step protocols for routine waste accumulation and emergency spill management.
Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[9][10] Amines are alkaline and must be kept separate from acids and strong oxidizing agents.[10]
Protocol for Waste Container Setup:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11] Ensure the container material is compatible with aliphatic amines and has no signs of degradation.[12]
-
Affix a Hazardous Waste Label: Before adding any waste, apply a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11][13]
-
Complete the Label Information: Fill out the label completely and legibly.[11]
-
Generator Information: Your name, lab, and contact number.
-
Contents: List the full chemical name, "this compound". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[11]
-
Hazards: Check the appropriate boxes for "Corrosive" and "Toxic".
-
-
Place in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[7][9] The SAA must be in a secondary containment tray to catch any potential leaks.
Caption: Logic for segregating this compound waste.
Emergency Protocol: Small Spill Cleanup (<100 mL)
Accidents happen, but a prepared response minimizes risk. This procedure is for small spills contained within a chemical fume hood.[1]
-
Alert & Assess: Immediately alert personnel in the vicinity. Ensure the spill is small and contained.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[1] Work from the outside in to prevent the spill from spreading.
-
Absorb the Liquid: Gently cover the spill with more absorbent material until the liquid is fully absorbed.
-
Cautious Neutralization (Optional): If permitted by your institution's EHS, you may cautiously neutralize the absorbed amine with a weak acid, such as a citric acid solution.[1] This should be done slowly to avoid a vigorous reaction. Use pH paper to confirm the mixture is between pH 6 and 8. Never use strong acids.
-
Collect the Residue: Using non-sparking tools (e.g., a plastic scoop), carefully collect all the contaminated absorbent material.[1]
-
Package the Waste: Place the collected material into your designated hazardous waste container or a separate, clearly labeled bag or container for spill debris.
-
Decontaminate the Area: Wipe the spill area with soap and water. Place all cleaning materials (wipes, paper towels) into the hazardous waste container.
-
Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste container.
-
Seal and Report: Securely close the waste container and contact your EHS department to arrange for pickup.
Caption: Step-by-step workflow for a small chemical spill response.
Regulatory Framework: Ensuring Compliance
All chemical waste disposal activities are governed by strict federal and local regulations. Adherence to these is non-negotiable.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA provides the "cradle-to-grave" framework for hazardous waste management.[7][11][12] Your laboratory is considered a waste generator and must comply with all RCRA requirements for labeling, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of the chemicals they handle.[14][15] This includes proper labeling, access to SDSs, and comprehensive training.[14][16]
Your institution's EHS department is your primary resource for navigating these regulations. They will provide the necessary training, waste containers, labels, and licensed disposal services.[11] Always consult with them before implementing any new disposal procedure.
By integrating these principles and protocols into your daily laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the utmost scientific and ethical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. docs.gato.txst.edu [docs.gato.txst.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. threesixtysafety.com [threesixtysafety.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
